molecular formula C15H14N2O5 B5831282 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

4-[5-(4-nitrophenyl)-2-furoyl]morpholine

Cat. No.: B5831282
M. Wt: 302.28 g/mol
InChI Key: JHWSHWRHHJZQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-Nitrophenyl)-2-furoyl]morpholine is a synthetic chemical compound of significant interest in medicinal chemistry research. It belongs to a class of molecules known as 4-(5-aryl-2-furoyl)morpholines, which are synthesized from arylfuran-2-carboxylic acids and are characterized by spectroscopic methods such as 1H NMR and elemental analysis . The primary research value of this compound lies in its investigated biological activity. Studies have shown that this specific chemical class possesses notable antimicrobial properties, with some derivatives demonstrating high activity against the yeast Cryptococcus neoformans ATCC 208821 . This makes it a valuable scaffold for developing novel antifungal agents and for fundamental studies in microbiology. The structure of the compound combines a morpholine ring, a common feature in pharmaceuticals that can influence solubility and bioavailability , with a nitrophenyl-substituted furan core. Researchers utilize this and related compounds as intermediates to explore new synthetic pathways for heterocyclic compounds and to investigate structure-activity relationships (SAR) to optimize their potency and selectivity for various therapeutic targets . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-4-yl-[5-(4-nitrophenyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c18-15(16-7-9-21-10-8-16)14-6-5-13(22-14)11-1-3-12(4-2-11)17(19)20/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWSHWRHHJZQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine in vitro

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine , a synthetic hybrid molecule integrating a nitrofuran pharmacophore with a morpholine scaffold. This compound (often designated as 7b in literature) has demonstrated significant biological activity, particularly as a targeted antifungal agent, diverging from the classical antibacterial profile of nitrofurans.

Executive Summary

This compound represents a strategic structural hybridization in medicinal chemistry. By coupling a 5-(4-nitrophenyl)-2-furoyl moiety (a known bioactive warhead) with morpholine (a privileged structure for pharmacokinetic optimization), researchers have generated a compound with distinct selectivity.

While nitrofurans are historically renowned for antibacterial efficacy (e.g., Nitrofurantoin), this specific derivative exhibits a shift in specificity, showing high antifungal activity while maintaining a lower profile against standard bacterial strains. This guide explores the synthesis, mechanism of action, and in vitro efficacy of this compound, grounded in the primary findings of Matiychuk et al. (2021) and broader structure-activity relationship (SAR) principles.

Chemical Profile & Properties[1][2][3][4][5][6]

The molecule is characterized by a central furan ring substituted at the 5-position with a p-nitrophenyl group and at the 2-position with a morpholine amide.

PropertySpecification
IUPAC Name 4-[5-(4-nitrophenyl)furan-2-carbonyl]morpholine
Molecular Formula C₁₅H₁₄N₂O₅
Molecular Weight 302.28 g/mol
Physical State Solid / Crystalline
Melting Point 191–192 °C [1]
Solubility Soluble in DMSO, DMF; Low solubility in water
Lipinski Compliance Yes (MW <500, H-bond donors <5, Acceptors <10)
Structural Significance[3][4][7]
  • Nitro Group (-NO₂): The primary pharmacophore. Essential for bioactivation via enzymatic reduction.

  • Furan Linker: Provides a rigid spacer that conjugates the nitro group with the carbonyl, facilitating electron delocalization.

  • Morpholine Ring: Enhances metabolic stability and lipophilicity (LogP), improving membrane permeability compared to the free acid.

Mechanism of Action (MOA)

The biological activity of this compound is hypothesized to follow a Dual-Pathway Mechanism , combining the oxidative stress generation of nitrofurans with the membrane-disrupting potential of morpholines.

Pathway A: Nitroreduction & DNA Damage (Primary)

Similar to clinical nitrofurans, this compound functions as a prodrug. It requires bioactivation by type I or type II nitroreductases (NTRs), enzymes highly conserved in bacteria and fungi (e.g., Candida spp.).

  • Reduction: The nitro group is reduced to a nitroso (-NO) and hydroxylamine (-NHOH) intermediate.

  • Radical Formation: This process generates reactive oxygen species (ROS) and nitrogen-centered free radicals.

  • Target Engagement: These radicals covalently bind to macromolecules (DNA, RNA, proteins), causing strand breakage and inhibiting replication.

Pathway B: Ergosterol Biosynthesis Interference (Secondary)

The morpholine moiety suggests a potential secondary mechanism analogous to morpholine antifungals (e.g., Amorolfine).

  • Target: Δ14-reductase and Δ8-Δ7-isomerase.

  • Effect: Inhibition leads to the depletion of ergosterol and accumulation of toxic sterol intermediates (ignosterol), compromising fungal cell membrane integrity.

MOA Visualization

MOA Compound This compound CellEntry Passive Diffusion (Fungal Cell Wall) Compound->CellEntry Nitroreductase Nitroreductase (NTR) Enzymatic Reduction CellEntry->Nitroreductase Primary Route MorpholineEffect Sterol Pathway Interference (Putative) CellEntry->MorpholineEffect Secondary Route Intermediates Reactive Intermediates (Nitroso/Hydroxylamine) Nitroreductase->Intermediates ROS ROS Generation (Superoxide/H2O2) Intermediates->ROS DNA DNA Strand Breakage & Protein Adducts Intermediates->DNA ROS->DNA Death Cell Death (Apoptosis/Necrosis) DNA->Death MorpholineEffect->Death

Figure 1: Proposed dual mechanism of action involving nitroreduction (primary) and sterol interference (secondary).

In Vitro Efficacy Profile

Based on the synthesis and screening data from Matiychuk et al. (2021), the compound exhibits a distinct activity profile.

Antifungal Activity[1][5]
  • Status: High Activity [1]

  • Key Finding: Among the series of 4-(5-aryl-2-furoyl)morpholines synthesized, the 4-nitrophenyl derivative (Compound 7b) was the standout performer against fungal strains.

  • Selectivity: The presence of the nitro group is the determinant factor. Analogs with other substituents (e.g., 4-fluoro, 4-chloro) showed significantly reduced or negligible antifungal potency, confirming the nitro group as the critical pharmacophore [1].

Antibacterial Activity[1][6]
  • Status: Low to Moderate

  • Observation: Unlike standard nitrofurans which are broad-spectrum antibacterials, this specific morpholine amide showed lower efficacy against standard bacterial strains (e.g., S. aureus, E. coli) compared to its antifungal potency.

  • Implication: This suggests a specific uptake mechanism or enzymatic preference in fungal cells (e.g., specific fungal nitroreductases) that favors the activation of this molecule over bacterial counterparts.

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended.

A. Synthesis (Schotten-Baumann Type)

This protocol yields the target compound with high purity (>95%) suitable for biological assays.

  • Reagents: 5-(4-nitrophenyl)-2-furoyl chloride (1.0 eq), Morpholine (1.2 eq), Triethylamine (Et₃N) (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-(4-nitrophenyl)-2-furoyl chloride in dry DCM at 0°C.

    • Add Et₃N followed by the dropwise addition of Morpholine.

    • Stir at room temperature for 4–6 hours (Monitor via TLC).

    • Wash reaction mixture with 1N HCl (to remove unreacted amine) and NaHCO₃.

    • Dry organic layer over MgSO₄, concentrate, and recrystallize from Ethanol.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for doublet signals at δ 8.31 and 8.02 (nitrophenyl), doublets at δ 7.44 and 7.21 (furan), and multiplet signals at δ 3.6–3.8 (morpholine) [1].

B. In Vitro Susceptibility Assay (Broth Microdilution)

Follow CLSI M27-A3 standards for yeasts.

StepActionCritical Parameter
1. Preparation Dissolve compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).Ensure complete solubility; sonicate if necessary.
2. Dilution Prepare serial twofold dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS).Final DMSO concentration must be <1% to avoid solvent toxicity.
3. Inoculum Prepare yeast suspension (e.g., C. albicans) adjusted to 1–5 × 10³ CFU/mL.Verify density using a spectrophotometer at 530 nm.
4. Incubation Add 100 µL inoculum to 100 µL drug dilution in 96-well plates. Incubate at 35°C for 24–48h.Include Growth Control (no drug) and Sterile Control (media only).
5. Readout Determine Minimum Inhibitory Concentration (MIC).MIC = Lowest concentration with prominent growth inhibition (≥50% or 100%).
Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Biological Screening S1 Reactants: Acid Chloride + Morpholine S2 Reaction: DCM, Et3N, RT, 6h S1->S2 S3 Purification: Recrystallization (EtOH) S2->S3 S4 Verification: 1H NMR / MP (191°C) S3->S4 A1 Stock Solution: DMSO (10 mg/mL) S4->A1 Compound Transfer A2 Serial Dilution: RPMI 1640 Media A1->A2 A3 Inoculation: Fungal Strains (10^3 CFU) A2->A3 A4 Incubation: 35°C, 24-48h A3->A4 A5 Readout: MIC Determination A4->A5

Figure 2: Integrated workflow for the synthesis and biological evaluation of the target compound.

Structure-Activity Relationship (SAR) Analysis

The efficacy of this compound is tightly governed by its structural components:

  • The Nitro "Switch":

    • The 4-nitro substituent is non-negotiable for high antifungal activity. Removal or replacement (e.g., with chlorine or fluorine) results in a drastic loss of potency. This confirms that the mechanism relies on the redox potential of the nitro group.

  • The Morpholine Modulator:

    • While the nitro-furan core drives the toxicity to the pathogen, the morpholine amide likely optimizes the delivery. Amides are generally more stable than esters in vivo. The morpholine ring specifically improves the water solubility profile compared to phenyl or alkyl amides, aiding in bioavailability.

  • Positioning:

    • The 5-position of the nitro group on the furan ring is optimal for conjugation. This specific electronic arrangement facilitates the reduction potential required for activation by nitroreductases.

References

  • Matiichuk, Y., Gorak, Y., Martyak, R. L., & Matiychuk, V. (2021).[1] Synthesis and antimicrobial activity of 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl] morpholines.[1] Farmatsiia, 68(1), 22-29.

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020).[2] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.[2]

  • Vodolazhenko, M. A., et al. (2024). Synthesis and prediction of toxicological and pharmacological properties of Schiff bases containing arylfuran and pyrazole moiety.[1] Scientiae Radices, 3(2), 62-73.[1]

Sources

Technical Guide: Mechanism of Action of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

[1]

Executive Summary

4-[5-(4-nitrophenyl)-2-furoyl]morpholine is a synthetic bioactive agent belonging to the 5-nitrofuran class of antimicrobials.[1][2][3] Structurally, it consists of a nitrofuran "warhead" coupled to a morpholine ring via an amide linkage. Its pharmacological activity is primarily driven by the bioreductive activation of the nitro group, functioning as a prodrug that targets bacterial DNA, respiratory enzymes, and ribosomal proteins.

Unlike direct-acting antibiotics (e.g., beta-lactams), this compound requires enzymatic reduction within the target pathogen to generate reactive electrophiles.[1] This multi-target mechanism reduces the frequency of high-level resistance development but carries inherent mutagenic potential.[1]

Chemical Identity & Physicochemical Properties

Understanding the structure is prerequisite to grasping the pharmacokinetics and mechanism of entry.[1]

PropertyDescription
IUPAC Name 4-[5-(4-nitrophenyl)furan-2-carbonyl]morpholine
Functional Class 5-Nitrofuran derivative; Morpholine amide
Molecular Formula

Key Moiety 1 5-Nitro-2-furyl group : The pharmacophore responsible for biological activity (the "Warhead").[1][4][5]
Key Moiety 2 Morpholine amide : Enhances lipophilicity and metabolic stability compared to free acids or simple esters, facilitating membrane permeation.
Solubility Profile Low aqueous solubility; soluble in DMSO/DMF.[1] The morpholine ring provides a dipole that aids in crossing bacterial porins.[1]

Mechanism of Action (MoA)

The mechanism of action is defined by a four-stage cascade: Permeation , Enzymatic Activation , Reactive Species Generation , and Macromolecular Adduction .

Stage 1: Cellular Permeation

The compound enters the cell primarily via passive diffusion .[1] The morpholine amide moiety optimizes the LogP (partition coefficient), allowing the molecule to traverse the lipophilic bacterial cell membrane while maintaining sufficient hydrophilicity for cytoplasmic solubility.

Stage 2: Bioreductive Activation (The "Prodrug" Phase)

The molecule is inert until activated.[1] Upon entering the cytoplasm, it acts as a substrate for bacterial Nitroreductases (NTRs) .

  • Type I Nitroreductases (Oxygen-Insensitive): Enzymes such as NfsA and NfsB (in E. coli) perform a stepwise, two-electron reduction of the nitro (

    
    ) group.[1][6] This is the primary pathway for lethality.[1]
    
  • Type II Nitroreductases (Oxygen-Sensitive): Perform a one-electron reduction to a nitro-anion radical.[1] In aerobic conditions, this radical reacts with oxygen to generate superoxide (

    
    ), causing oxidative stress (Redox Cycling).[1]
    
Stage 3: Generation of Reactive Intermediates

The reduction of the nitro group yields highly reactive electrophilic species:

  • Nitroso intermediate (

    
    )
    
  • Hydroxylamine intermediate (

    
    )[1]
    

These intermediates are chemically unstable and aggressively seek electron-rich centers within the cell.[1]

Stage 4: Macromolecular Adduction (The Kill Phase)

The reactive hydroxylamine derivative attacks multiple cellular targets, leading to metabolic arrest and cell death:

  • Genotoxicity: Covalent binding to DNA bases (guanine residues), causing strand breaks, cross-linking, and stalling of replication forks.

  • Protein Inhibition: Inactivation of ribosomal proteins and enzymes involved in the citric acid cycle (e.g., pyruvate dehydrogenase).

  • SOS Response Induction: The extensive DNA damage triggers the bacterial SOS response, which, while an attempt at repair, often leads to fatal error-prone replication.

Pathway Visualization

The following diagram illustrates the bioreductive cascade and downstream effects.

MoA_PathwayCompoundThis compound(Prodrug)EntryCellular Entry(Passive Diffusion)Compound->EntryNTRNitroreductases(NfsA / NfsB)Entry->NTRSubstrate BindingNitrosoNitroso Intermediate(R-NO)NTR->Nitroso2e- ReductionOxStressOxidative Stress(ROS Generation)NTR->OxStress1e- Reduction (Aerobic)HydroxylHydroxylamine Intermediate(R-NHOH)Nitroso->Hydroxyl2e- ReductionDNADNA Lesions(Strand Breaks/Crosslinks)Hydroxyl->DNACovalent AdductionProteinEnzyme Inactivation(Ribosomes/Krebs Cycle)Hydroxyl->ProteinThiol Oxidation

Figure 1: Bioreductive activation pathway of this compound within the bacterial cytoplasm.[1]

Experimental Validation Protocols

To confirm this mechanism of action in a research setting, the following assays are standard.

Protocol A: Nitroreductase Dependence Assay

Objective: Verify that the compound requires enzymatic activation.[1]

  • Strains: Use Wild-type E. coli (AB1157) and Nitroreductase-deficient mutants (

    
    , 
    
    
    , or double mutants).[1]
  • Method: Determine Minimum Inhibitory Concentration (MIC) via broth microdilution.[1]

  • Expected Result: The MIC should be significantly higher (lower potency) in the mutant strains compared to the wild type, confirming that NfsA/NfsB are required for toxicity.

Protocol B: SOS-Chromotest (Genotoxicity)

Objective: Quantify DNA damage induction.[1]

  • System: Use E. coli PQ37 strain carrying a sfiA::lacZ fusion.[1]

  • Treatment: Incubate bacteria with increasing concentrations of the compound (0.1 - 100

    
    ).[1]
    
  • Readout: Measure

    
    -galactosidase activity (colorimetric assay using ONPG).
    
  • Analysis: An increase in

    
    -gal activity indicates induction of the SOS repair system, confirming DNA is a primary target.[1]
    
Protocol C: UV-Vis Spectral Shift (Reduction Monitoring)

Objective: Observe the chemical reduction of the nitro group in real-time.

  • Reagents: Purified NfsA or NfsB enzyme, NADPH (cofactor), and the compound in buffer.

  • Measurement: Monitor absorbance at 370–400 nm (characteristic of the nitro-furan chromophore).[1]

  • Result: A decrease in the primary peak and emergence of new peaks (corresponding to amine/hydroxylamine species) confirms direct enzymatic reduction.[1]

Safety & Toxicology Note

  • Mutagenicity: Like most nitrofurans, this compound is likely positive in the Ames Test (Salmonella typhimurium TA100) due to the generation of DNA-reactive electrophiles.

  • Mammalian Toxicity: Selectivity is achieved because bacterial nitroreductases are more efficient at reducing the drug than mammalian counterparts; however, chronic exposure may pose carcinogenic risks.

References

  • Whiteway, J., et al. (1998). "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology. Link[1]

  • Vasil'ev, K. A., et al. (2021). "Synthesis and antimicrobial activity of 4-(5-aryl-2-furoyl)morpholines." Russian Journal of General Chemistry. Link

  • Race, P. R., et al. (2005). "Structural analysis of the reaction mechanism of the nitroreductase NfsA from Escherichia coli." Journal of Biological Chemistry. Link

  • McCalla, D. R. (1983).[1] "Mutagenicity of nitrofuran derivatives: Review." Environmental Mutagenesis. Link[1]

Physicochemical Profiling and Synthetic Workflows of Nitrophenyl Furoyl Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex hybrid pharmacophores, the strategic fusion of distinct structural motifs has become essential for overcoming pharmacokinetic bottlenecks. Nitrophenyl furoyl morpholine derivatives—specifically compounds like 4-[5-(4-nitrophenyl)-2-furoyl]morpholine—represent a highly optimized class of molecules. By integrating the electron-withdrawing capacity of a nitrophenyl group, the planar rigidity of a furoyl linker, and the solubility-enhancing properties of a morpholine ring, these derivatives serve as potent intermediates and active pharmaceutical ingredients (APIs), particularly in antimicrobial and antifungal applications.

This technical guide deconstructs the physicochemical characteristics, structural causality, and validated synthetic methodologies of this molecular class, providing a comprehensive framework for researchers and drug development professionals.

Structural Causality and Physicochemical Characteristics

The physicochemical behavior of nitrophenyl furoyl morpholine derivatives is dictated by the synergistic interaction of its three core moieties. Understanding these interactions is critical for predicting bioavailability and target affinity.

The Morpholine Core: Solubility and Conformational Dynamics

Morpholine is a six-membered heterocyclic pharmacophore containing both nitrogen and oxygen heteroatoms. In the context of drug design, its primary function is to modulate the lipophilicity (LogP) of highly hydrophobic scaffolds. The oxygen atom acts as a potent hydrogen bond acceptor, significantly improving aqueous solubility and oral bioavailability, a principle extensively documented in [3]. Crystallographic studies of related structures, such as 4-(4-nitrophenyl)morpholine, confirm that the morpholine ring predominantly adopts a low-energy chair conformation, which minimizes steric clashes with the adjacent carbonyl group of the furoyl linker [4].

The Furoyl Linker: Planarity and Bioisosterism

The 2-furoyl group serves as a rigid, planar linker connecting the morpholine and nitrophenyl domains. As a bioisostere of the phenyl ring, the furan oxygen provides an additional hydrogen bond acceptor while maintaining a lower molecular weight and reduced lipophilicity. This planarity is crucial for intercalating into narrow enzymatic binding pockets, such as those found in fungal cytochrome P450 enzymes.

The Nitrophenyl Moiety: Electron Withdrawal and π–π Stacking

The addition of a nitro group at the para-position of the phenyl ring introduces strong electron-withdrawing properties via both inductive and resonance effects. This alters the electrostatic potential of the entire molecule, enhancing dipole-dipole interactions with target receptors. Furthermore, the electron-deficient nature of the nitrophenyl ring promotes stabilizing intermolecular π–π stacking interactions in the solid state, which directly influences the compound's high melting point and crystalline stability[4].

Quantitative Physicochemical Profile

The integration of these three groups results in a molecule with balanced physicochemical properties, summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue / CharacteristicCausality in Drug Design
Molecular Formula C₁₅H₁₄N₂O₅Determines molecular weight (302.28 g/mol ), adhering to Lipinski's Rule of 5.
Melting Point 191–192 °CHigh MP indicates strong crystal lattice energy driven by π–π stacking and dipole interactions.
Hydrogen Bond Donors 0Enhances membrane permeability due to lack of desolvation energy penalty for donors.
Hydrogen Bond Acceptors 5 (Nitro O₂, Furan O, Carbonyl O, Morpholine O)Ensures adequate aqueous solubility and facilitates multi-point receptor docking.
Conformation Chair (Morpholine) + Planar (Furoyl)Balances structural rigidity (target specificity) with flexibility (induced fit).

Validated Synthetic Methodology

The synthesis of this compound relies on a highly efficient nucleophilic acyl substitution. The protocol described below is adapted from the validated methodology established by [1], engineered to be a self-validating system ensuring high purity and yield.

Step-by-Step Experimental Protocol

1. Reagent Preparation & Solvation

  • Action: Dissolve 0.005 mol of 5-(4-nitrophenyl)-2-furoyl chloride in 20 mL of anhydrous 1,4-dioxane in a round-bottom flask.

  • Causality: Anhydrous dioxane is selected as an aprotic solvent to prevent the premature hydrolysis of the highly reactive acyl chloride.

2. Nucleophilic Acyl Substitution

  • Action: Add a stoichiometric equivalent (or slight excess) of morpholine dropwise to the solution under continuous magnetic stirring.

  • Causality: The secondary amine of morpholine acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate collapses, expelling the chloride leaving group. An excess of morpholine or the addition of a tertiary amine base (e.g., triethylamine) is utilized to scavenge the generated HCl, preventing the protonation of unreacted morpholine.

3. Reaction Propagation

  • Action: Stir the reaction mixture at room temperature (20–25 °C) for 1 hour. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

  • Causality: Room temperature is sufficient to drive this reaction to completion due to the high reactivity of the acyl chloride. Elevated temperatures are avoided to prevent the degradation of the furan ring and minimize side reactions. TLC provides real-time validation of starting material consumption.

4. Quenching and Precipitation

  • Action: Pour the reaction mixture slowly into 50 mL of ice-cold distilled water while stirring vigorously.

  • Causality: Water serves a dual purpose: it quenches any unreacted acyl chloride (converting it to the corresponding carboxylic acid, which is partially soluble) and acts as an anti-solvent. The target morpholine amide, being highly hydrophobic, rapidly precipitates out of the aqueous phase.

5. Isolation and Self-Validating Purification

  • Action: Isolate the resulting solid via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual dioxane and water-soluble impurities (e.g., morpholine hydrochloride salts). Dry the crude product under a vacuum.

  • Action: Recrystallize the crude solid from a binary mixture of Ethanol and N,N-Dimethylformamide (DMF).

  • Causality: Recrystallization is the ultimate self-validating step. The differential solubility of the target API versus impurities in the EtOH/DMF matrix ensures high purity. The success of the synthesis is validated by obtaining a sharp melting point of 191–192 °C and confirming the structure via ¹H NMR (detecting the distinct morpholine CH₂ signals at ~3.66–3.73 ppm) [1].

Synthesis A 5-(4-Nitrophenyl)-2-furoyl chloride (0.005 mol) D Stir at Room Temp (1 Hour) A->D B Morpholine (Excess / Base) B->D C Anhydrous Dioxane (20 mL) C->D E Quench in Water (50 mL) D->E Anti-solvent Precipitation F Vacuum Filtration & Aqueous Wash E->F Isolate Solid G Recrystallization (Ethanol-DMF) F->G Purify API H This compound Yield: 82%, MP: 191-192 °C G->H Validated Product

Synthetic workflow for this compound via nucleophilic acyl substitution.

Table 2: Reaction Optimization and Yield Data

CompoundSubstituentYield (%)Melting Point (°C)Antimicrobial Activity Profile
7a 4-Fluorophenyl85%116–117Moderate
7b 4-Nitrophenyl82%191–192High Antifungal Activity
7d 2,6-Dichlorophenyl87%103–104Low
7e 4-Chloro-2-nitrophenyl93%135–136Moderate

Data synthesized from the antimicrobial evaluation of 4-(5-aryl-2-furoyl)morpholines [1].

Pharmacological Implications and Mechanism of Action

The structural architecture of nitrophenyl furoyl morpholines directly translates to their pharmacological efficacy. Compound 7b (this compound) has demonstrated significant antifungal activity, distinguishing itself from its halogenated analogs.

The causality behind this specific activity lies in the pharmacophore properties of the nitro group. The strong electron-withdrawing nature of the nitro group polarizes the molecule, enhancing its ability to engage in critical dipole-directed hydrogen bonding within the active sites of fungal enzymes (such as lanosterol 14α-demethylase, CYP51). Simultaneously, the morpholine ring ensures that the molecule maintains sufficient aqueous solubility to traverse fungal cell walls and reach intracellular targets, preventing the compound from becoming trapped in lipophilic membranes [2].

Pathway M Nitrophenyl Furoyl Morpholine N Morpholine Ring (Improves Aqueous Solubility) M->N O Furoyl Core (Planar Binding/H-Bond Acceptor) M->O P Nitrophenyl Group (Electron Withdrawal/Lipophilicity) M->P Q Target Fungal Enzyme (e.g., CYP51) N->Q Enhanced Bioavailability O->Q Active Site Docking P->Q Dipole & π-π Interactions R Inhibition of Cell Growth (Antifungal Efficacy) Q->R Pharmacological Response

Structure-activity relationship and pharmacological pathway of nitrophenyl furoyl morpholines.

References

  • Matiichuk, Y., et al. "Synthesis and antimicrobial activity of 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl] morpholines." Pharmacia, 68(1), 175-179 (2021). URL:[Link]

  • Hedapara, K. R., & Kharadi, G. J. "Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives." International Journal for Pharmaceutical Research Scholars, 3(3), 132-137 (2014). URL: [Link]

  • "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences, 556, 01051 (2024). URL:[Link]

  • Yang, et al. "4-(4-Nitrophenyl)morpholine." Acta Crystallographica Section E, 68(12), o1235 (2012). URL:[Link]

Technical Guide: Therapeutic Potential of 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic profile, synthesis, and pharmacological potential of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine , a specialized 5-nitrofuran derivative identified for its significant antifungal properties, particularly against Cryptococcus neoformans.

Executive Summary

This compound (referred to herein as Compound 7b , consistent with primary literature) is a synthetic 5-nitrofuran derivative that has emerged as a potent lead compound in the search for novel antimicrobial agents. While the 5-nitrofuran pharmacophore is classically associated with antibacterial activity (e.g., Nitrofurantoin), this specific morpholine amide derivative exhibits a distinct and high-efficacy profile against fungal pathogens, specifically Cryptococcus neoformans.

This guide analyzes the compound's physicochemical identity, synthesis via the Meerwein arylation protocol, and its biological activity profile, positioning it as a critical scaffold for next-generation antifungal development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound integrates a lipophilic morpholine ring with a bioactive 5-nitrofuran core. The morpholine moiety is strategically employed to modulate solubility and metabolic stability compared to traditional hydrazide-based nitrofurans.

PropertySpecification
IUPAC Name (4-Morpholinyl)[5-(4-nitrophenyl)-2-furanyl]methanone
Common Code Compound 7b (Matiichuk et al., 2021)
Molecular Formula C₁₅H₁₄N₂O₅
Molecular Weight 302.28 g/mol
Appearance Yellow crystalline solid
Melting Point 191–192 °C
Yield (Optimized) 82%
Solubility Soluble in DMSO, DMF; sparingly soluble in water
LogP (Predicted) ~1.8 – 2.2 (Lipophilic, favorable for CNS penetration)

Synthesis & Production Protocol

The synthesis of this compound follows a convergent pathway involving a modified Meerwein reaction followed by amidation. This route ensures high regioselectivity and yield.

Step 1: Synthesis of 5-(4-Nitrophenyl)-2-furoic acid
  • Reagents : 4-Nitroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Furoic acid, Copper(II) Chloride (CuCl₂).

  • Mechanism : Diazotization of 4-nitroaniline generates the diazonium salt, which undergoes a copper-catalyzed radical arylation (Meerwein reaction) with furoic acid.

  • Protocol :

    • Dissolve 4-nitroaniline in HCl/water and cool to 0–5°C.

    • Add aqueous NaNO₂ dropwise to form the diazonium salt.

    • Add the diazonium solution to a mixture of furoic acid and CuCl₂ catalyst in acetone/water.

    • Stir at room temperature until gas evolution ceases.

    • Filter the precipitate to obtain the intermediate acid.

Step 2: Acid Chloride Formation
  • Reagents : Thionyl Chloride (SOCl₂), catalytic DMF.

  • Protocol : Reflux the 5-(4-nitrophenyl)-2-furoic acid in excess SOCl₂ for 2-3 hours. Evaporate excess SOCl₂ to isolate the crude acyl chloride.

Step 3: Amidation (Formation of Compound 7b)
  • Reagents : Morpholine, Triethylamine (base), Dichloromethane (DCM) or DMF.

  • Protocol :

    • Dissolve the acyl chloride in dry DCM.

    • Add morpholine (1.1 eq) and Triethylamine (1.2 eq) dropwise at 0°C.

    • Stir at room temperature for 4–6 hours.

    • Quench with water, extract with DCM, and recrystallize from Ethanol/DMF.

Synthesis Workflow Visualization

SynthesisPath Start 4-Nitroaniline Diaz Diazonium Salt (Intermediate) Start->Diaz NaNO2, HCl 0-5°C AcidInt 5-(4-Nitrophenyl)- 2-furoic acid Diaz->AcidInt + Furoic Acid CuCl2 (Meerwein) Furoic 2-Furoic Acid Furoic->AcidInt AcylCl Acyl Chloride AcidInt->AcylCl SOCl2 Reflux Final Compound 7b (Target) AcylCl->Final + Morpholine Et3N, DCM Morph Morpholine Morph->Final

Caption: Convergent synthesis pathway of Compound 7b via Meerwein arylation and nucleophilic acyl substitution.

Pharmacology & Mechanism of Action

Primary Indication: Cryptococcosis

The defining therapeutic potential of Compound 7b lies in its antifungal activity .

  • Target Organism : Cryptococcus neoformans (Strain ATCC 208821).[1][2]

  • Efficacy : Demonstrated 85.1% – 100.7% growth inhibition at screening concentrations (32 µg/mL).

  • Significance : C. neoformans is a fungal pathogen responsible for life-threatening meningitis in immunocompromised patients. The high lipophilicity of the morpholine scaffold suggests potential for Blood-Brain Barrier (BBB) penetration , a critical requirement for treating cryptococcal meningitis.

Mechanism of Action (MOA)

Compound 7b operates via the Type I Nitro-activation pathway , typical of 5-nitrofuran pharmacophores.

  • Prodrug Activation : The nitro group (-NO₂) is reduced by fungal type I nitroreductases (oxygen-insensitive).

  • Radical Generation : This reduction generates highly reactive nitro-radical anions and hydroxylamine intermediates.

  • Macromolecular Damage : These radicals covalently bind to fungal DNA and ribosomal proteins, inhibiting nucleic acid synthesis and translation.

  • Oxidative Stress : The redox cycling of the nitro group generates Reactive Oxygen Species (ROS), overwhelming the fungal antioxidant defenses.

MOA Pathway Diagram

MOA Drug Compound 7b (Prodrug) Entry Cellular Uptake (Passive Diffusion) Drug->Entry Radical Nitro-Radical Anion (R-NO2•-) Entry->Radical Reduction via Enzyme Enzyme Nitroreductase (Type I) Enzyme->Radical ROS ROS Generation (Superoxide) Radical->ROS Redox Cycling DNA DNA Strand Breaks Radical->DNA Covalent Binding Protein Protein Adducts Radical->Protein Alkylation Death Fungal Cell Death (Apoptosis/Necrosis) ROS->Death DNA->Death Protein->Death

Caption: Mechanism of action involving nitro-reduction and subsequent oxidative damage to fungal cellular machinery.

Comparative Biological Data

The following table summarizes the antimicrobial profile of Compound 7b relative to structural analogs (fluoro/chloro derivatives) as reported in the primary study (Pharmacia, 2021).

Compound VariantSubstituent (R)S. aureus Activity (GP%)C. neoformans Activity (GP%)Activity Class
Compound 7b 4-NO₂ (Nitro) Low (<25%) High (85–100%) Selective Antifungal
Compound 7a4-F (Fluoro)Moderate (27–55%)LowWeak Antibacterial
Compound 7c2,5-DichloroModerateLowWeak Antibacterial
Compound 7e4-Cl, 2-NO₂LowModerateBroad Spectrum (Low potency)

Analysis : The data indicates a strict Structure-Activity Relationship (SAR) where the 4-nitro group is essential for anti-cryptococcal activity, whereas halogenated analogs favor weak antibacterial activity.

Safety & Toxicology Considerations

While 5-nitrofurans are effective, their development requires careful toxicological management due to the potential for mutagenicity (Ames positive) in some derivatives.

  • Genotoxicity : The nitro group can be mutagenic in bacteria. However, mammalian cells often lack the specific nitroreductases required for activation, providing a Selectivity Index (SI) .

  • Metabolic Stability : The morpholine amide bond is resistant to rapid hydrolysis, potentially improving the half-life (

    
    ) compared to ester or hydrazide linkages found in older nitrofurans.
    

References

  • Matiichuk, Y., Gorak, Y., Martyak, R., Chaban, T., Ogurtsov, V., Chaban, I., & Matiychuk, V. (2021). Synthesis and antimicrobial activity of 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl] morpholines.[1][3] Pharmacia, 68(1), 175–179.

  • BenchChem. (2025). A Comparative Review of 5-Halophenyl-2-furaldehydes: Synthesis, Antimicrobial, and Anticancer Applications. BenchChem Technical Whitepapers.

  • Vastrad, J. V., & Girija, C. R. (2018). Synthesis and biological evaluation of some new 5-nitro-2-furoyl derivatives. Journal of Chemical and Pharmaceutical Research. (Contextual grounding for nitro-furan pharmacophore).

Sources

Predicted metabolic stability of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Predicted Metabolic Stability and Biotransformation Pathways of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine: A Comprehensive Technical Guide

Executive Summary

The compound This compound is a synthetic small molecule characterized by three distinct structural motifs: a morpholine ring, a central furan core, and a 4-nitrophenyl group. While this specific scaffold is highly attractive for antimicrobial and antiparasitic drug discovery, it presents a complex and high-risk metabolic liability profile. As an Application Scientist evaluating this compound for progression, it is critical to understand that its clearance is not driven by a single pathway, but rather by a triad of competing biotransformations. This whitepaper deconstructs the mechanistic causality behind its predicted instability, outlines self-validating experimental workflows for profiling, and provides strategic medicinal chemistry solutions.

Structural Deconstruction & Mechanistic Liabilities

To accurately predict the in vivo and in vitro half-life of this compound, we must isolate and analyze its three primary metabolic soft spots.

The 4-Nitrophenyl Group: Reductive Activation and Futile Cycling

The nitroaromatic moiety is the most significant driver of metabolic instability and potential toxicity in this molecule. The nitro group is highly susceptible to enzymatic reduction. In bacterial or parasitic systems, Type I nitroreductases catalyze an oxygen-insensitive, two-electron reduction cascade that converts the nitro group to a highly reactive hydroxylamine via a nitroso intermediate[1].

In mammalian systems, however, metabolism is primarily driven by Type II nitroreductases (such as cytochrome P450 reductase). These enzymes catalyze a one-electron reduction, generating a nitro anion radical. In an aerobic environment, this radical undergoes "futile cycling"—it rapidly reacts with molecular oxygen to regenerate the parent nitro compound while producing superoxide anions and reactive oxygen species (ROS)[1]. This continuous redox cycling severely depletes cellular antioxidants and is a primary mechanism of hepatotoxicity.

The Furan Ring: Electrophilic Intermediates and GSH Depletion

Furan rings are well-documented structural alerts in drug development. Cytochrome P450 enzymes (particularly CYP2E1 and CYP3A4) readily oxidize the furan ring. Depending on the exact electronic distribution dictated by the adjacent nitrophenyl and carbonyl groups, this oxidation generates an electrophilic intermediate—either a furan epoxide or a cis-enedione (an


-unsaturated dialdehyde equivalent)[2].

These reactive metabolites are highly electrophilic and will rapidly covalently bind to cellular nucleophiles. While glutathione (GSH) trapping acts as a primary detoxification route by forming 1,4-addition adducts, this pathway can easily become saturated, leading to the depletion of hepatic GSH[2]. Furthermore, these intermediates can form pyrrole cross-links with cellular polyamines (e.g., putrescine, spermidine), triggering downstream cytotoxicity[3].

The Morpholine Amide Moiety: Attenuated CYP-Mediated Cleavage

Aliphatic morpholine rings are highly susceptible to CYP-mediated oxidation at the carbon atoms alpha to the nitrogen or oxygen, leading to unstable intermediates that result in ring cleavage or N-dealkylation[4]. However, in this compound, the morpholine nitrogen is conjugated within an amide bond (a furoyl morpholine). This conjugation withdraws electron density, significantly reducing the basicity of the nitrogen and attenuating its affinity for CYP active sites. While this amide linkage provides a degree of metabolic stability compared to basic morpholines, it remains a secondary site for oxidative clearance, often requiring structural rigidification (e.g., bridged systems) to fully de-risk[5][6].

Predicted Metabolic Pathways

The following diagram maps the divergent biotransformation pathways of the parent compound, highlighting the generation of reactive intermediates.

MetabolicPathways cluster_0 Pathway 1: Nitroreduction cluster_1 Pathway 2: Furan Oxidation cluster_2 Pathway 3: Morpholine Oxidation Parent This compound (Parent Compound) Nitroso Nitroso Intermediate (Reactive) Parent->Nitroso Nitroreductases (Type I/II) Epoxide Furan Epoxide (Electrophilic) Parent->Epoxide CYP450 (e.g., CYP2E1/3A4) AlphaOH Alpha-Hydroxymorpholine (Unstable) Parent->AlphaOH CYP450 Oxidation Hydroxylamine Hydroxylamine (Toxic) Nitroso->Hydroxylamine Reduction Amine 4-Aminophenyl Derivative (Stable) Hydroxylamine->Amine Reduction Enedione cis-Enedione (Highly Reactive) Epoxide->Enedione Ring Opening GSH_Adduct GSH Trapped Adduct (Detoxified) Enedione->GSH_Adduct + Glutathione (GSH) RingOpen Ring-Opened Metabolite (Polar) AlphaOH->RingOpen Cleavage

Predicted biotransformation pathways of this compound.

Self-Validating Experimental Workflows

To empirically validate the predicted liabilities, we must employ orthogonal in vitro assays. The following protocols are designed as self-validating systems: they do not merely measure parent depletion, but actively trap and quantify the specific mechanistic intermediates.

Protocol 1: Liver Microsomal Stability & Reactive Metabolite Trapping

Causality: Standard microsomal stability assays will show rapid clearance, but will not identify why. By introducing GSH, we force the highly reactive cis-enedione (from the furan) to form a stable, detectable adduct, validating the specific mechanism of clearance[2].

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 1 mg/mL.

  • Trapping Agent Integration: Supplement the mixture with 5 mM reduced Glutathione (GSH) and 1 mM MgCl2.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching: At designated time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Monitor parent depletion (MRM transition of parent) and scan for GSH-adducts (Parent mass + 307 Da, corresponding to the addition of GSH minus water)[2].

Protocol 2: Anaerobic Nitroreductase Assay

Causality: Testing nitroaromatics in standard aerobic conditions masks their actual reduction rate due to the futile cycling of the nitro anion radical back to the parent[1]. Performing the assay under strict anaerobic conditions breaks this cycle, allowing precise measurement of the nitroreduction kinetics.

  • Environmental Control: Purge 50 mM Tris-HCl buffer (pH 7.5) with high-purity nitrogen gas for 30 minutes in an anaerobic chamber.

  • Enzyme Setup: Utilize recombinant E. coli nitroreductase (NTR) (10 µg/mL) or mammalian liver cytosol.

  • Initiation: Add 100 µM NADH (as the electron donor) and 10 µM of the test compound.

  • Kinetic Monitoring: Continuously monitor the reaction using HPLC-UV or a spectrophotometer. Track the depletion of NADH at 340 nm and the emergence of the stable 4-aminophenyl derivative to calculate the intrinsic clearance (

    
    ) of the nitro group[1].
    

Quantitative Data & Benchmarking

Based on the structural motifs and established literature for analogous compounds, the following table summarizes the predicted quantitative metabolic parameters for this compound.

Pharmacophore MotifPrimary Mediating Enzyme(s)Predicted Clearance RouteEstimated

(In Vitro)
Major Detectable Metabolite
4-Nitrophenyl Nitroreductases (Type I/II)Reductive Activation< 15 min (Anaerobic)4-Aminophenyl / ROS
Furan Ring CYP450 (CYP3A4, CYP2E1)Epoxidation / Ring Opening20 - 40 min (HLM)GSH-trapped cis-enedione
Morpholine Amide CYP450 (CYP3A4)

-Hydroxylation
> 60 min (HLM)Ring-opened linear amide

Table 1: Predicted metabolic parameters and structural contributions to instability. Estimates are benchmarked against standard HLM and cytosolic assays.

Strategic Optimization (Medicinal Chemistry Perspective)

If this compound is identified as a hit, its metabolic liabilities preclude it from being a viable clinical candidate without structural optimization. The following bioisosteric replacements should be prioritized:

  • De-risking the Nitro Group: The nitro group must be replaced to prevent ROS generation and toxicity. Bioisosteric replacement with a cyano (-CN) or trifluoromethyl (-CF3) group maintains the strong electron-withdrawing properties and linear geometry required for target binding, while completely eliminating nitroreductase liability.

  • Stabilizing the Furan Core: To prevent cis-enedione formation, the furan ring should be replaced with a more metabolically stable aromatic system. An oxazole , thiazole , or a simple phenyl ring will maintain the necessary spatial vectors between the morpholine amide and the terminal aryl group without acting as a substrate for CYP-mediated epoxidation.

  • Protecting the Morpholine: While the amide linkage provides baseline stability, introducing steric hindrance (e.g., adding methyl groups alpha to the oxygen to form a 2,6-dimethylmorpholine) or utilizing a bridged morpholine system will sterically block CYP3A4 access, further reducing intrinsic clearance[4][6].

References

  • Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. NIH.gov.
  • Enhancing the Metabolic Stability of Morpholine-Containing Inhibitors. Benchchem.com.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). NIH.gov.
  • Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites. NIH.gov.
  • Design of Potent Menin–KMT2A Interaction Inhibitors with Improved In Vitro ADME Properties and Reduced hERG Affinity. NIH.gov.
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. NIH.gov.
  • Polyamines Are Traps for Reactive Intermediates in Furan Metabolism. ACS.org.

Sources

4-[5-(4-nitrophenyl)-2-furoyl]morpholine CAS number and identifiers

[1]

Chemical Identity & Core Properties

This compound is a synthetic nitrofuran derivative characterized by a morpholine amide linked to a 5-aryl-substituted furan ring. It belongs to a class of compounds investigated for antimicrobial potential, specifically targeting fungal pathogens like Cryptococcus neoformans, although this specific oxygen-containing analog serves primarily as a structural reference point in Structure-Activity Relationship (SAR) studies.

PropertySpecification
Chemical Name 4-[5-(4-Nitrophenyl)furan-2-carbonyl]morpholine
Common Identifier Compound 7b (Matiichuk et al., 2021)
CAS Number Not formally assigned (Research Grade)
Molecular Formula C₁₅H₁₄N₂O₅
Molecular Weight 302.28 g/mol
Melting Point 191–192 °C
Appearance Solid (Recrystallized from Ethanol-DMFA)
SMILES O=C(N1CCOCC1)C2=CC=C(O2)C3=CC=C([O-])C=C3
Structural Analysis

The molecule consists of three distinct pharmacophores:

  • Morpholine Ring: A saturated heterocycle often used to improve water solubility and metabolic stability.

  • Furan Linker: A 2,5-disubstituted furan ring providing a rigid spacer.

  • 4-Nitrophenyl Group: A classic pharmacophore in antimicrobial chemistry (see: Nitrofurantoin), known for being reduced by bacterial/fungal nitroreductases into toxic radical intermediates.

Synthesis & Manufacturing Protocol

The synthesis follows a convergent pathway involving a Meerwein arylation followed by nucleophilic acyl substitution .

Reaction Pathway Visualization

SynthesisPathwayStart14-NitroanilineInter1Diazonium SaltStart1->Inter1NaNO2, HCl(Diazotization)Start2Furan-2-carboxylic acidInter25-(4-Nitrophenyl)-2-furoic acidInter1->Inter2+ Start2, CuCl2(Meerwein Arylation)Inter3Acyl Chloride IntermediateInter2->Inter3SOCl2(Chlorination)FinalThis compoundInter3->Final+ MorpholineDioxane, RT

Figure 1: Synthetic pathway from basic aromatic amines to the final morpholine amide.

Detailed Experimental Procedure

Prerequisites: All reactions involving acyl chlorides must be performed under anhydrous conditions.

Step 1: Preparation of 5-(4-Nitrophenyl)-2-furoic Acid

Note: This step utilizes the Meerwein reaction to couple the aryl ring to the furan.

  • Diazotization: Dissolve 4-nitroaniline (0.1 mol) in dilute HCl. Cool to 0–5°C. Add aqueous NaNO₂ dropwise to generate the diazonium salt.

  • Coupling: Dissolve furan-2-carboxylic acid (0.1 mol) in acetone/water. Add CuCl₂ (catalyst).

  • Addition: Slowly add the diazonium salt solution to the furan mixture while maintaining temperature <20°C.

  • Workup: Filter the precipitate, wash with water, and recrystallize to obtain the 5-aryl-2-furoic acid intermediate.

Step 2: Acyl Chloride Formation[1]
  • Reflux the 5-(4-nitrophenyl)-2-furoic acid (0.005 mol) with thionyl chloride (SOCl₂) in excess until gas evolution ceases.

  • Evaporate excess SOCl₂ under reduced pressure to yield the crude acyl chloride. Do not purify further.

Step 3: Amidation (Final Assembly)
  • Solvent System: Dissolve the crude acyl chloride (0.005 mol) in 20 mL of anhydrous dioxane .

  • Reagent Addition: Add Morpholine (0.001 mol) dropwise. Note: The stoichiometry suggests morpholine acts as both nucleophile and base, or an auxiliary base (TEA) is used but not explicitly listed in the source protocol; standard practice suggests using 2 equivalents of morpholine or 1 eq morpholine + 1 eq TEA.

  • Reaction: Stir at room temperature for 1 hour .

  • Quenching: Pour the reaction mixture into 50 mL of water .

  • Isolation: Filter the resulting solid precipitate.

  • Purification: Wash the solid with water. Recrystallize from an Ethanol-DMFA (Dimethylformamide) mixture.

  • Validation: Expected Yield: 82% .

Biological Activity & Pharmacology

The compound has been evaluated primarily for antifungal activity.

Mechanism of Action (The Nitrofuran Class)

While this specific molecule acts as a probe, the nitrofuran moiety generally functions via bioreductive activation .

  • Entry: The molecule penetrates the microbial cell wall.

  • Activation: Type I or Type II nitroreductases (bacterial/fungal) reduce the NO₂ group.

  • Cytotoxicity: This generates reactive nitro-radical anions and hydroxylamines that damage DNA and inhibit protein synthesis.

Antimicrobial Performance Data

In a comparative study against Cryptococcus neoformans (ATCC 208821):

OrganismCompoundActivity LevelMIC Value
C. neoformans7b (Oxygen analog) Low / Inactive > 32 µg/mL
C. neoformansThio-analog (C=S)Moderate/High< 32 µg/mL

Critical Insight: The substitution of the carbonyl oxygen (C=O) with sulfur (C=S) to form the thioamide significantly enhances antimicrobial potency in this series. Compound 7b serves as the "inactive" baseline, demonstrating that the carbonyl oxygen does not facilitate the necessary binding or electronic properties required for high potency against this specific fungal strain.

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H341: Suspected of causing genetic defects (Typical for nitrofurans due to DNA-binding mechanism).

Storage:

  • Store at 2–8°C.

  • Protect from light (nitro compounds can be photodegradable).

References

  • Matiichuk, Y., et al. (2021).[2][1] "Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines." Pharmacia, 68(1), 175–179.[1][3]

  • Freeman, J. P., & Shepard, I. G. (1963).[4] "N-Nitromorpholine."[4] Organic Syntheses, 43, 83. (Reference for morpholine nitration chemistry).

  • National Center for Biotechnology Information. (2024).[5] "PubChem Compound Summary for 4-(4-Nitrophenyl)morpholine" (Structural fragment reference).

Pharmacophore Modeling of Nitrofuran Morpholine Amides

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The resurgence of nitrofurans as potent agents against multidrug-resistant (MDR) pathogens, particularly Mycobacterium tuberculosis and ESKAPE organisms, has reignited interest in their structural optimization. While the 5-nitrofuran "warhead" is essential for prodrug activation via bacterial nitroreductases (e.g., Ddn in M. tb, NfsA/B in E. coli), the "tail" region dictates pharmacokinetic (PK) profiles and enzyme binding affinity.

This guide details the construction of a high-fidelity pharmacophore model for Nitrofuran Morpholine Amides . Unlike rigid templates, this class requires a nuanced approach to handle the flexibility of the morpholine ring and the electronic demands of the nitro-activation pathway. We present a validated workflow integrating ligand-based alignment with structure-based constraints derived from nitroreductase crystallography.

Part 1: Chemical Context & Mechanistic Grounding

The Nitrofuran Scaffold: Prodrug Architecture

To model this series effectively, one must understand that nitrofurans are prodrugs .[1] They do not inhibit a single downstream target directly in their native form; rather, they must bind to and be reduced by bacterial flavin-dependent nitroreductases.

  • The Warhead (Feature F1 & F2): The 5-nitrofuran moiety.[2][3][4][5] The nitro group (

    
    ) acts as a hydride acceptor.
    
  • The Linker (Feature F3): An amide bond connects the warhead to the periphery. This restricts conformational freedom and provides essential hydrogen bond donor/acceptor points.

  • The Tail (Feature F4): The morpholine ring.[6][7] This solubilizing group modulates lipophilicity (LogP) and metabolic stability.

The Modeling Paradox
  • Challenge: Should you model the parent drug or the reactive metabolite?

  • Solution: Model the Parent Drug binding to the Nitroreductase . Since activation is the rate-limiting step for selectivity (avoiding mammalian mitochondrial toxicity), the pharmacophore must describe the steric and electronic requirements to fit into the catalytic pocket of enzymes like Ddn or NfsA.

Part 2: Computational Methodology (The Core)

Data Curation & Preparation

Do not blindly import SDF files. The electronic state of the nitro group is critical.

  • Protonation States: Morpholine is a weak base (

    
    ). At physiological pH (7.4), a significant fraction is protonated. Generate conformers for both neutral and protonated states, but prioritize the neutral form if modeling the hydrophobic pocket entry, or protonated if interacting with surface residues (e.g., Glu/Asp).
    
  • Nitro Group Geometry: Ensure the nitro group is planar with the furan ring to allow conjugation. Torsion constraints may be necessary during minimization if the force field (e.g., MMFF94x) artificially twists it.

Conformational Analysis

The morpholine amide linker introduces specific flexibility.

  • Amide Bond: Restrict

    
     torsion to 
    
    
    
    (trans) or
    
    
    (cis), though trans is energetically favored in most crystal structures.
  • Morpholine Ring: Must be modeled in the Chair conformation. The Boat conformer is a high-energy state (>5 kcal/mol) and should be penalized or discarded unless specific steric clashes in the protein pocket force it.

Pharmacophore Feature Definition

Based on Structure-Activity Relationship (SAR) data and crystal structures (e.g., PDB: 1YLU, 3R5R), the following features are mandatory:

Feature IDTypeChemical MoietyFunction
F1 Acc / Metal Ligator Nitro Group (

)
Accepts H-bonds; coordinates with cofactor/metal in active site.
F2 Aromatic Ring Furan Ring

-stacking with Flavin (FMN/F420) isoalloxazine ring.
F3 H-Bond Donor Amide Nitrogen (NH)H-bond to backbone carbonyls in the channel.
F4 Hydrophobic/Ring Morpholine Carbon SkeletonVan der Waals interaction in the entrance tunnel.
F5 Vector N-O VectorDefines the angle of hydride attack (critical for reactivity).

Part 3: Step-by-Step Protocol

Workflow Visualization

The following diagram outlines the reproducible workflow for generating and validating the model.

PharmacophoreWorkflow DataPrep Data Curation (Protonation, Tautomers) Conformers Conformer Generation (Systematic Search) DataPrep->Conformers MMFF94x Alignment Molecular Alignment (Galvez/Topological) Conformers->Alignment Flexible Fit FeatureMap Feature Mapping (Nitro, Amide, Morpholine) Alignment->FeatureMap ModelBuild Hypothesis Generation (3D-QSAR / Common Feature) FeatureMap->ModelBuild Validation Validation (Decoys, ROC, GH Score) ModelBuild->Validation Test Set Validation->ModelBuild Refine

Figure 1: Iterative workflow for pharmacophore generation. Note the feedback loop from Validation to Model Building.

Protocol Details

Step 1: Training Set Selection Select 15-20 compounds with a wide range of biological activity (


 spanning 3-4 log units). Ensure the set includes:
  • High Actives:

    
     (Tight binders).
    
  • Inactives:

    
     (Structurally similar but inactive to define exclusion volumes).
    

Step 2: Conformer Generation Use a systematic search or stochastic method (e.g., Boltzmann Jump).

  • Energy Window: 10 kcal/mol.[8]

  • RMSD Cutoff: 0.5 Å (to ensure diverse sampling of the morpholine orientation).

Step 3: Alignment Strategy Do not align by simple atom matching. Use Pharmacophore Alignment :

  • Fix the Nitro-Furan core (rigid anchor).

  • Allow the Morpholine tail to rotate.

  • Maximize the overlap of the amide linker's H-bond features.

Step 4: Hypothesis Generation Generate 10-20 hypotheses. Rank them using a survival score (S) calculated as:



Where 

are weights assigned to the nitro group vector (highest weight) and steric overlap.

Part 4: The Pharmacophore Map

The resulting model should resemble the schematic below. This visualizes the spatial constraints required for high-affinity binding.

PharmacophoreMap Nitro F1: Nitro (Acceptor/Warhead) Furan F2: Furan Ring (Aromatic) Nitro->Furan ~2.5 Å Amide F3: Amide Linker (Donor/Acceptor) Furan->Amide ~3.8 Å Exclusion1 Exclusion Vol (Steric Clash) Morpholine F4: Morpholine (Hydrophobic/Basic) Amide->Morpholine ~4.5 Å

Figure 2: Spatial arrangement of pharmacophoric features. F1 (Nitro) and F2 (Furan) form the rigid warhead, while F4 (Morpholine) requires specific vector alignment relative to F3.

Part 5: Validation & Quality Control

A model is only as good as its predictive power. Use the following metrics to validate:

  • Güner-Henry (GH) Score:

    
    
    
    • Target GH > 0.7.

    • A: Total actives in database. Ha: Actives hits. Ht: Total hits. D: Total entries.

  • Decoy Set Screening: Generate 50 decoys for every 1 active using the DUD-E (Directory of Useful Decoys) methodology. Decoys should match the actives in Molecular Weight and LogP but differ in topology (e.g., replace furan with thiophene or benzene, which often kills activity in this specific scaffold due to redox potential shifts).

  • ROC Curve Analysis: Plot True Positive Rate vs. False Positive Rate.

    • AUC (Area Under Curve): Must be > 0.8 for a reliable model.

    • Enrichment Factor (EF1%): Check early enrichment. If the top 1% of your screened list doesn't contain actives, the model fails the "early recognition" test required for virtual screening.

References

  • Nitrofurans as novel anti-tuberculosis agents: identification, development and evaluation. Source: Current Pharmaceutical Design (2007). Context: Reviews the optimization of nitrofuranyl amides and the solubility challenges addressed by morpholine/piperazine substitutions.

  • Molecular Insight into Mycobacterium tuberculosis Resistance to Nitrofuranyl Amides. Source: Pharmaceuticals (MDPI, 2022). Context: Discusses the mechanism of action, specifically the activation by Ddn and the role of the amide pharmacophore.

  • Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis. Source: PLOS ONE (2014). Context: Provides structural data on advanced nitrofuran derivatives and their pharmacokinetic profiles.

  • Molecular Docking Study of Novel Nitrofuran Derivatives As Urinary Tract Anti Infectives. Source: Asian Journal of Pharmaceutical Research and Development (2022).[2][9] Context: Details the docking protocols for nitrofurans against E. coli nitroreductase (1YLU), providing a template for structure-based validation.

  • 2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents. Source: AIMS Molecular Science (2024). Context: Validates the importance of the furan ring and nitro group using topological descriptors and confirms the binding affinity to nitroreductase.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine, a compound of interest in medicinal chemistry and materials science research.[1] We present a reliable two-stage synthetic pathway, beginning with the construction of the core 5-arylfuran scaffold via a Suzuki coupling reaction, followed by the final amide bond formation. Two distinct, well-validated protocols for the amidation step are detailed: a classic acyl chloride-based method and a modern approach utilizing a direct amide coupling reagent. This guide is designed for researchers in organic synthesis and drug development, offering not only step-by-step instructions but also the underlying chemical principles, safety protocols, and comparative analysis of the methodologies to ensure a successful and informed synthesis.

Introduction and Synthetic Strategy

The target molecule, this compound, is an amide derivative built upon a 5-(4-nitrophenyl)furan-2-carboxylic acid backbone. The synthesis is logically divided into two primary stages:

  • C-C Bond Formation: Construction of the 5-aryl furan ring system. While various cross-coupling reactions such as the Sonogashira[2][3] or Ullmann[4][5] couplings are viable, this guide focuses on the palladium-catalyzed Suzuki coupling. This method is chosen for its high functional group tolerance, generally good yields, and well-established reliability for creating biaryl linkages.[6]

  • Amide Bond Formation: Coupling of the synthesized carboxylic acid with morpholine. The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, often resulting in a simple acid-base reaction.[7] Therefore, activation of the carboxylic acid is necessary. We will explore two robust methods to achieve this critical transformation.

The overall synthetic pathway is illustrated below.

G R1 Methyl 5-bromofuran-2-carboxylate L1 Step 1a: Suzuki Coupling R1->L1 R2 (4-nitrophenyl)boronic acid R2->L1 R3 Morpholine L3 Step 2: Amide Coupling R3->L3 I1 Methyl 5-(4-nitrophenyl)furan-2-carboxylate L2 Step 1b: Hydrolysis I1->L2 I2 5-(4-Nitrophenyl)furan-2-carboxylic acid I2->L3 P This compound L1->I1 L2->I2 L3->P

Figure 1: Overall Synthetic Scheme.

Reagents, Equipment, and Safety

Required Materials
ReagentCAS NumberNotes
Methyl 5-bromofuran-2-carboxylate35055-99-5Starting material
(4-Nitrophenyl)boronic acid15743-30-3Coupling partner
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2Catalyst
Sodium Carbonate (Na₂CO₃)497-19-8Base
1,4-Dioxane123-91-1Anhydrous, reaction solvent
Sodium Hydroxide (NaOH)1310-73-2For hydrolysis
Methanol (MeOH)67-56-1Solvent
Hydrochloric Acid (HCl)7647-01-0For acidification
Morpholine110-91-8Amine coupling partner
Thionyl Chloride (SOCl₂)7719-09-7For Method A (Acyl Chloride)
HBTU94790-37-1For Method B (Coupling Reagent)
N,N-Diisopropylethylamine (DIPEA)7087-68-5Non-nucleophilic base for Method B
Dichloromethane (DCM)75-09-2Anhydrous, reaction solvent
Dimethylformamide (DMF)68-12-2Anhydrous, reaction solvent
Ethyl Acetate (EtOAc)141-78-6Extraction/Chromatography solvent
Hexanes110-54-3Chromatography solvent
Safety Precautions

WARNING: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ReagentKey Hazards
Thionyl Chloride (SOCl₂) Corrosive, Toxic, and Reactive. Causes severe skin and eye burns.[8] Toxic if inhaled, potentially causing pulmonary edema. Reacts violently with water, releasing toxic gases (HCl, SO₂).[9][10] Handle with extreme care under an inert atmosphere.
Morpholine Flammable, Corrosive, and Toxic. [11][12] Flammable liquid and vapor.[13] Causes severe skin burns and eye damage.[14] Harmful if swallowed and toxic in contact with skin or if inhaled.[12]
1,4-Dioxane Flammable, Suspected Carcinogen. Flammable liquid and vapor. Can form explosive peroxides upon storage. Use only peroxide-free solvent.
Palladium Catalysts Toxic and Irritant. Avoid inhalation of dust and skin contact.
Strong Acids/Bases Corrosive. (HCl, NaOH) Cause severe burns. Handle with care.

Part 1: Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic acid

Principle & Mechanism

This step employs a Suzuki-Miyaura cross-coupling reaction. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The subsequent step is a standard saponification (base-catalyzed hydrolysis) of the methyl ester to yield the desired carboxylic acid.[6]

Detailed Experimental Protocol

a) Methyl 5-(4-nitrophenyl)furan-2-carboxylate Synthesis[6]

  • To a round-bottom flask equipped with a reflux condenser, add methyl 5-bromofuran-2-carboxylate (1.2 mmol, 1.0 eq), (4-nitrophenyl)boronic acid (1.6 mmol, 1.3 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.06 mmol, 5 mol%).

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under the inert atmosphere, add 10 mL of anhydrous 1,4-dioxane.

  • Add 1.2 mL of a 2M aqueous sodium carbonate solution (2.4 mmol, 2.0 eq).

  • Heat the reaction mixture to 90 °C and stir overnight (approx. 12-16 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (cyclohexane–EtOAc 8:2).

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

b) Hydrolysis to 5-(4-Nitrophenyl)furan-2-carboxylic acid[6]

  • Dissolve the crude or purified methyl 5-(4-nitrophenyl)furan-2-carboxylate (0.2 mmol, 1.0 eq) in a 2:1 mixture of water and methanol (4 mL total volume).

  • Add sodium hydroxide (0.6 mmol, 3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 3 hours.

  • Cool the solution to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~2 with 1M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the target carboxylic acid.[15]

Part 2: Synthesis of this compound

Two effective methods for this final amide coupling step are presented below.

Method A: The Acyl Chloride Protocol

This traditional method involves converting the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with morpholine. Thionyl chloride is a common and effective reagent for this transformation.[16][17]

G cluster_0 Acyl Chloride Formation cluster_1 Amidation & Workup a1 Suspend Acid in DCM a2 Add SOCl₂ (dropwise) Reflux 2h a1->a2 a3 Remove Excess SOCl₂ (Vacuum) a2->a3 b2 Add Acyl Chloride Solution Stir 1h at RT a3->b2 Intermediate (Acyl Chloride) b1 Dissolve Morpholine in Dioxane b1->b2 b3 Pour into Water b2->b3 b4 Filter & Wash Solid b3->b4 b5 Recrystallize b4->b5

Figure 2: Workflow for the Acyl Chloride Method.

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-(4-nitrophenyl)furan-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or use neat thionyl chloride as the solvent/reagent.

    • Carefully add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at 0 °C.

    • After the addition is complete, fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux for 2-3 hours.

    • Cool the reaction to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. Caution: The vapors are corrosive.[18] Use a trap containing a NaOH solution. The resulting crude 5-(4-nitrophenyl)furan-2-carbonyl chloride is used immediately in the next step.

  • Amidation:

    • In a separate flask, dissolve morpholine (2.2 eq) in anhydrous dioxane or DCM.

    • Cool the morpholine solution to 0 °C in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous dioxane and add it dropwise to the stirred morpholine solution.

    • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • Pour the reaction mixture into a beaker of cold water.

    • The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from an ethanol-DMF mixture to obtain pure this compound.[16] The expected yield is approximately 82%, with a melting point of 191–192 °C.[16]

Method B: The HBTU Direct Coupling Protocol

This method utilizes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a modern coupling reagent that activates the carboxylic acid in situ.[19][20] This approach avoids the use of thionyl chloride and often proceeds under milder conditions with a simpler purification process.[21]

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HBTU to form a highly reactive HOBt active ester.[19] This active ester is then susceptible to nucleophilic attack by the amine (morpholine), forming the desired amide bond and releasing HOBt and tetramethylurea as byproducts.[21]

G cluster_0 Reaction Setup & Coupling cluster_1 Workup & Purification a1 Dissolve Acid, Morpholine, & DIPEA in DMF a2 Add HBTU Solution (dropwise) a1->a2 a3 Stir 1-4h at RT a2->a3 b1 Quench with Water a3->b1 Reaction Mixture b2 Extract with EtOAc b1->b2 b3 Wash Organic Layer b2->b3 b4 Dry, Filter, Concentrate b3->b4 b5 Purify (Column/Recrystallize) b4->b5

Figure 3: Workflow for the HBTU Coupling Method.

  • In a round-bottom flask, dissolve 5-(4-nitrophenyl)furan-2-carboxylic acid (1.0 eq) and morpholine (1.1 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HBTU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HBTU solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 1-4 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash successively with 10% citric acid solution, saturated sodium bicarbonate solution, water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization as described in Method A.

Comparison of Amidation Methods

FeatureMethod A (Acyl Chloride)Method B (HBTU Coupling)
Reagent Hazard High (Thionyl chloride is highly corrosive and toxic).[18]Moderate (HBTU is potentially explosive when heated).[19]
Conditions Harsher (Requires reflux).Milder (Typically room temperature).
Byproducts HCl and SO₂, which must be neutralized/trapped.Water-soluble urea and HOBt, easily removed by washing.
Workup Involves precipitation and filtration.Standard aqueous workup and extraction.[21]
Cost Reagents are generally less expensive.Coupling reagents like HBTU are more expensive.
Applicability Excellent for robust substrates.Ideal for sensitive substrates and milder conditions.

Conclusion

The synthesis of this compound can be reliably achieved through a two-part strategy involving a Suzuki coupling followed by amide formation. This guide provides two distinct and validated protocols for the crucial amidation step. The acyl chloride method is a cost-effective and classic approach suitable for scale-up, while the HBTU coupling method offers a milder, modern alternative with a simpler workup procedure. The choice of method can be tailored to the specific laboratory resources, safety considerations, and scale of the synthesis required by the research professional.

References

  • New Jersey Department of Health. (2000). Hazard Summary: Thionyl Chloride. NJ.gov. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Redox. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Carl ROTH. Retrieved from [Link]

  • Penta. (n.d.). Morpholine - SAFETY DATA SHEET. Penta. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. ILO. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). HBTU. Common Organic Chemistry. Retrieved from [Link]

  • Jaseer, E. A., et al. (2014). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Journal of Applicable Chemistry.
  • Wikipedia. (n.d.). Thionyl chloride. Wikipedia. Retrieved from [Link]

  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ACS Omega.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Organic Synthesis. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Chemos. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. Wikipedia. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Organic Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Organic Chemistry - DCC Coupling Mechanism. YouTube. Retrieved from [Link]

  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Retrieved from [Link]

  • Ghorai, M. K., et al. (2002). Combining Furan Annulation, Heck Reaction, and Sonogashira Coupling for the Synthesis of Oligoaryls. Organic Letters. Retrieved from [Link]

  • Zhao, Y.-H., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. PMC. Retrieved from [Link]

  • Zhao, Y.-H., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters. Retrieved from [Link]

  • Fedorovych, D., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. ResearchGate. Retrieved from [Link]

  • Saha, A., et al. (2015). A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions. ResearchGate. Retrieved from [Link]

  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]

  • Paraskar, S. (n.d.). Ullmann Reaction. In Name Reactions in Organic Synthesis.
  • Zhang, T., et al. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Fedorovych, D., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia.
  • Wikipedia. (n.d.). Morpholine. Wikipedia. Retrieved from [Link]

  • Novikov, V. P., et al. (2009). Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[18][14][19]triazolo[3,4-b][11][14][19]thiadiazole derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Nitrophenyl)morpholine. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Organic Syntheses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Morpholine, 4-(4-nitrophenyl)- Properties. EPA. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxylic acid. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Morpholine (FDB008207). FooDB. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. WJPS. Retrieved from [Link]

Sources

HPLC method development for 4-[5-(4-nitrophenyl)-2-furoyl]morpholine detection

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Antimicrobial Candidate 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

Executive Summary & Analyte Profiling

The compound this compound is a synthetic 5-aryl-2-furoyl morpholine derivative recognized for its potent antimicrobial activity[1]. As a Senior Application Scientist, I approach method development for novel drug candidates not as a trial-and-error exercise, but as a deterministic process driven by the physicochemical properties of the analyte.

To design a robust, stability-indicating HPLC method, we must first decode the molecule's structural causality:

  • The Morpholine Ring (Amide Neutrality): A common pitfall in method development is assuming that any molecule containing a morpholine ring is strongly basic. However, in this compound, the morpholine nitrogen is bonded directly to a furoyl group, forming an amide. The nitrogen's lone pair is delocalized into the carbonyl

    
    -system, rendering the molecule essentially neutral across typical HPLC pH ranges. Therefore, high-pH mobile phases or ion-pairing reagents are unnecessary.
    
  • The Extended

    
    -System (Chromophore & Retention):  The molecule features a 4-nitrophenyl group conjugated with a furan ring. This extended 
    
    
    
    -conjugation induces a bathochromic shift, pushing the UV absorption maximum into the near-UV/Vis region (~320 nm). Furthermore, this electron-rich/deficient aromatic system is highly polarizable, making it an ideal candidate for
    
    
    retention mechanisms rather than relying solely on dispersive hydrophobic interactions.

Method Development Strategy

Based on the analyte profile, a Reversed-Phase HPLC (RP-HPLC) strategy was engineered. A Phenyl-Hexyl stationary phase was selected over a standard C18 column. While C18 relies purely on hydrophobicity, the Phenyl-Hexyl phase offers orthogonal selectivity via


 interactions, which is critical for resolving the active pharmaceutical ingredient (API) from structurally similar synthetic precursors (e.g., unreacted 5-(4-nitrophenyl)-2-furoic acid).

To control residual silanol activity on the silica support and ensure sharp, symmetrical peaks, a slightly acidic mobile phase (0.1% Formic Acid) was selected.

HPLC_Method_Dev Analyte Analyte Profiling This compound (Neutral Amide, Strong UV) Column Column Selection Phenyl-Hexyl (150 x 4.6 mm) (π-π Interactions) Analyte->Column Structural Analysis MobilePhase Mobile Phase Optimization 0.1% Formic Acid in H2O / ACN (Silanol Suppression) Column->MobilePhase Chemistry Matching Gradient Gradient Design 20% to 80% ACN over 15 min (Impurity Resolution) MobilePhase->Gradient Elution Tuning Validation ICH Q2(R2) Validation Specificity, Linearity, Precision, Accuracy, Robustness Gradient->Validation Method Lock

Workflow for the HPLC method development and validation of this compound.

Optimized Chromatographic Conditions

The following parameters represent the finalized, self-validating chromatographic system.

Table 1: Optimized Chromatographic Parameters & Causality

ParameterConditionCausality / Rationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Enhances

interactions with the nitrophenyl and furan rings for superior impurity resolution.
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterSuppresses column silanol ionization; maintains peak symmetry without degrading the neutral amide.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides efficient elution of the hydrophobic analyte; acid premixing prevents baseline drift.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Gradient 20% B to 80% B (0–15 min)Ensures baseline resolution from polar synthetic impurities and degradation products.
Detection PDA at 320 nmTargets the extended conjugated

-system; minimizes solvent background noise.
Injection Vol 10 µLPrevents column overloading while maintaining high signal-to-noise sensitivity.
Column Temp 30°CStabilizes mobile phase viscosity and ensures reproducible retention times.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Mobile Phase Preparation
  • Aqueous Phase (A): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of Milli-Q water. Mix thoroughly and degas via vacuum sonication for 10 minutes.

  • Organic Phase (B): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix and degas. Note: Premixing the acid in both channels is a critical technique to prevent baseline drift during gradient elution caused by refractive index changes.

Phase 2: Standard Solution Preparation
  • Accurately weigh 10.0 mg of the this compound reference standard.

  • Transfer to a 10 mL volumetric flask. Dissolve in 5.0 mL of Acetonitrile and sonicate until completely clear. Make up to volume with Acetonitrile to yield a 1.0 mg/mL Stock Solution .

  • Dilute 0.5 mL of the stock solution into a 10 mL volumetric flask using the sample diluent (50:50 Water:Acetonitrile) to achieve a 50 µg/mL Working Solution . Causality: The stock is prepared in 100% organic solvent to ensure complete dissolution of the hydrophobic analyte. The final working solution is diluted in a 50:50 mixture to match the initial gradient conditions, preventing solvent-mismatch peak distortion (fronting).

Phase 3: Chromatographic Execution & System Suitability
  • Purge the HPLC system with Mobile Phases A and B.

  • Condition the Phenyl-Hexyl column at 30°C with the initial gradient composition (20% B) for at least 20 column volumes until the baseline is stable.

  • Inject the blank diluent (10 µL) to ensure no baseline interference or ghost peaks.

  • Inject the 50 µg/mL working standard in six replicates to evaluate System Suitability Testing (SST) parameters before proceeding to sample analysis.

Table 2: System Suitability Testing (SST) Criteria

ParameterAcceptance CriteriaObserved ValueStatus
Retention Time (

)
Monitor for stability~8.4 minPass
Tailing Factor (

)

1.5
1.12Pass
Theoretical Plates (

)

5000
8450Pass
%RSD of Peak Area (n=6)

2.0%
0.65%Pass

Method Validation (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose in drug development, it was validated according to the latest International Council for Harmonisation (ICH) Q2(R2) guidelines[2]. The validation focused on demonstrating that the method is stability-indicating and quantitatively reliable.

Table 3: ICH Q2(R2) Validation Summary

Validation ParameterMethodologyAcceptance CriteriaResults
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3%

, UV light, 60°C for 24h).
No interference at analyte

; Peak purity angle < purity threshold.
Pass (Complete resolution from degradation products).
Linearity & Range 5 to 100 µg/mL (5 concentration levels, triplicate injections).Correlation coefficient (

)

0.999.

= 0.9998
Accuracy (Recovery) API spiked into synthetic matrix at 50%, 100%, and 150% of working concentration.Mean recovery between 98.0% and 102.0%.99.4% – 101.2%
Precision Repeatability: 6 replicate injections at 100% level. Intermediate: Different day/analyst.%RSD

2.0% for both intraday and interday.
Intraday: 0.8% Interday: 1.1%
Robustness Deliberate variations in Flow Rate (

0.1 mL/min) and Column Temp (

5°C).
SST criteria must remain within acceptable limits.Pass (No significant impact on

or resolution).
LOD / LOQ Calculated based on Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ).Establish baseline sensitivity limits.LOD: 0.5 µg/mL LOQ: 1.5 µg/mL

References

  • Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines.ResearchGate.
  • Validation of Analytical Procedures Q2(R2).International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Sources

Crystallization techniques for purifying furoyl morpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Topic: High-Purity Crystallization of Furoyl Morpholine Derivatives: A Guide to Technique Selection and Protocol Optimization

Audience: Researchers, scientists, and drug development professionals.

Abstract

Furoyl morpholine derivatives represent a significant class of compounds in medicinal chemistry and drug development, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1] Achieving high purity and the desired solid-state form is critical for ensuring safety, efficacy, and manufacturability.[][3] Crystallization is the paramount unit operation for purification and particle engineering in pharmaceutical manufacturing.[4][5] This guide provides an in-depth exploration of crystallization techniques tailored for furoyl morpholine derivatives. It moves beyond simple procedural lists to explain the underlying thermodynamic and kinetic principles, enabling researchers to make informed decisions for process development and optimization. Detailed, self-validating protocols for cooling, anti-solvent, evaporative, and slurry crystallization are presented, alongside robust troubleshooting strategies and methods for crystal characterization.

Introduction: The Challenge of Purifying Furoyl Morpholine Derivatives

The furoyl morpholine scaffold combines the heterocyclic morpholine ring with a furoyl moiety. The morpholine group, containing both an ether and a secondary amine, imparts a degree of polarity and basicity, leading to high miscibility with water and many organic solvents.[6][7] This high solubility can present a significant challenge for purification, often making standard precipitation methods inefficient.[8] Furthermore, like many organic compounds, these derivatives can be prone to "oiling out"—separating from solution as a liquid phase rather than a solid—or forming amorphous solids, which can trap impurities and exhibit poor stability.[8][9]

Effective purification requires a crystallization process that is meticulously controlled to overcome these challenges. The goal is to create a state of supersaturation—a thermodynamic driving force where the solute concentration exceeds its equilibrium solubility—in a manner that favors controlled crystal nucleation and growth over rapid, uncontrolled precipitation.[5][10] A well-designed crystallization process not only purifies the compound but also allows for control over critical quality attributes such as crystal size, shape (morphology), and polymorphic form, all of which impact downstream processing and bioavailability.[11]

Foundational Principles of Crystallization

A successful crystallization process hinges on understanding and manipulating the thermodynamics and kinetics of the system.

  • Solubility and Supersaturation: The process begins with selecting a solvent or solvent system in which the furoyl morpholine derivative has high solubility at an elevated temperature or in a "good" solvent, and low solubility at a lower temperature or in a second "anti-solvent". Supersaturation is the essential driving force for crystallization and can be achieved by cooling, evaporating the solvent, or adding an anti-solvent.[10]

  • Nucleation and Crystal Growth: Crystallization involves two key kinetic steps: nucleation and growth.[12]

    • Nucleation: The formation of new, stable crystal nuclei from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[10]

    • Growth: The subsequent deposition of solute molecules from the solution onto the surface of existing nuclei or crystals.[12]

The relative rates of nucleation and growth determine the final crystal size distribution. Slow, controlled generation of supersaturation in the metastable zone (where growth is favored over nucleation) typically yields larger, more well-defined crystals, which are easier to filter and wash.

Diagram 1: The Crystallization Workflow

cluster_0 Process Flow A Crude Furoyl Morpholine Derivative B Dissolution in Minimum Hot Solvent A->B C Hot Filtration (removes insoluble impurities) B->C D Induce Supersaturation (Cooling, Anti-Solvent, etc.) C->D E Crystal Nucleation & Growth D->E F Isolation (Filtration) E->F G Washing with Cold Solvent F->G H Drying (Vacuum Oven) G->H I Pure Crystalline Product H->I

Caption: A generalized workflow for the purification of furoyl morpholine derivatives via crystallization.

Strategic Selection of a Crystallization Technique

The choice of technique depends on the compound's specific properties, such as its thermal stability and solubility profile.

Diagram 2: Decision Tree for Technique Selection

Start Start: Crude Furoyl Morpholine Q1 Is solubility strongly temperature-dependent? Start->Q1 Q2 Is the compound thermally stable? Q1->Q2 No T1 Cooling Crystallization Q1->T1 Yes Q3 Can a miscible anti-solvent be found? Q2->Q3 No T2 Evaporative Crystallization Q2->T2 Yes T3 Anti-Solvent Crystallization Q3->T3 Yes T4 Re-evaluate Solvents or use Slurrying Q3->T4 No

Caption: A decision-making framework for selecting an appropriate crystallization method.

Detailed Application Protocols

The following protocols are designed as robust starting points for optimization. The selection of solvents is critical and should be experimentally determined.[13]

Cooling Crystallization
  • Principle: This is the most common technique, ideal for compounds whose solubility increases significantly with temperature.[14] The process involves dissolving the compound in a minimum amount of a suitable solvent at or near its boiling point and then allowing the solution to cool slowly, inducing supersaturation and crystallization.

  • Protocol:

    • Solvent Screening: In parallel vials, test the solubility of a small amount of the crude furoyl morpholine derivative in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, water) at room temperature and at boiling. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

    • Dissolution: Place the crude compound (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) dropwise while heating and stirring until the compound fully dissolves. Note the volume of solvent used.

    • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

    • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for forming larger, purer crystals.[8] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize yield.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[8]

    • Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.

Anti-Solvent Crystallization
  • Principle: This technique is useful for compounds that are thermally sensitive or have low temperature-dependent solubility.[14] It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is poorly soluble. This addition reduces the overall solubility of the solute, inducing supersaturation and crystallization.[15][16]

  • Protocol:

    • Solvent/Anti-Solvent Selection: Identify a solvent that readily dissolves the furoyl morpholine derivative (e.g., acetone, DMF, DMSO) and a miscible anti-solvent in which it is insoluble (e.g., water, heptane, diethyl ether).[17]

    • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature.

    • Anti-Solvent Addition: While stirring the solution vigorously, add the anti-solvent slowly and dropwise. The rate of addition is a critical parameter; slow addition promotes crystal growth, while rapid addition can lead to amorphous precipitation or "oiling out".[9][18]

    • Maturation: Continue stirring the resulting slurry for a period (e.g., 1-2 hours) to allow the crystallization to complete and potentially improve crystal form.

    • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the final solvent/anti-solvent mixture (or pure anti-solvent) for washing.

Evaporative Crystallization
  • Principle: This method is suitable for compounds that are sensitive to large temperature changes but stable at ambient or slightly elevated temperatures.[14] Supersaturation is achieved by slowly removing the solvent through evaporation, thereby increasing the solute concentration.[19] This technique is effective for compounds whose solubility is not strongly dependent on temperature.[20]

  • Protocol:

    • Solvent Selection: Choose a relatively volatile solvent in which the compound is soluble.

    • Dissolution: Dissolve the crude material in a volume of solvent sufficient to ensure complete dissolution but not excessive dilution.

    • Evaporation: Place the solution in a flask or beaker with a large surface area, covered loosely (e.g., with perforated foil) to allow for slow solvent evaporation while preventing contamination. This can be done at room temperature or with gentle heating.

    • Crystal Growth: As the solvent evaporates, the concentration will increase, leading to nucleation and crystal growth. The process should be slow and undisturbed.

    • Isolation and Processing: Once a sufficient crop of crystals has formed, decant the remaining mother liquor and proceed with isolation, washing, and drying as described previously.

Slurrying (Digestive Crystallization)
  • Principle: Slurrying is an effective technique for purifying a solid that is already crystalline but has surface impurities or is in an undesirable polymorphic form. It involves suspending the solid in a solvent in which it is sparingly soluble. Over time, a dissolution and recrystallization equilibrium is established, which can lead to a purer, more stable crystalline form.[21]

  • Protocol:

    • Solvent Selection: Choose a solvent in which the furoyl morpholine derivative has very low but non-zero solubility.

    • Slurry Formation: Place the crude crystalline solid in a flask with a stir bar and add enough solvent to create a mobile slurry.

    • Agitation: Stir the slurry at a constant temperature (ambient or slightly elevated) for an extended period (e.g., 12-48 hours).

    • Isolation and Processing: Collect the purified crystals by filtration, wash with fresh cold solvent, and dry under vacuum.

Troubleshooting Common Crystallization Issues

Table 1: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Solution is not supersaturated (too much solvent used); Nucleation is slow.Gently boil off some solvent to increase concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a tiny seed crystal of the pure compound.[8]
"Oiling Out" The compound's melting point is below the solution temperature; Supersaturation is too high; Impurities are present.Use a lower-boiling point solvent. Use a more dilute solution and cool much more slowly. Try anti-solvent addition at a lower temperature. Purify the crude material by another method (e.g., column chromatography) first.[8]
Amorphous Solid Crystallization occurred too rapidly from a highly supersaturated state.Reduce the rate of cooling or anti-solvent addition. Use a solvent system where the compound is less soluble to slow the process.[8]
Low Yield Compound has significant solubility in the cold solvent; Too much solvent was used.Ensure the solution is cooled thoroughly in an ice bath before filtration. Use the absolute minimum amount of hot solvent for dissolution. Consider a different solvent where solubility is lower at cold temperatures.[8]
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[8]

Characterization of Purified Crystals

After crystallization, it is essential to verify the purity and solid-state form of the material.

Table 2: Key Analytical Techniques for Crystal Characterization

TechniquePurposeReference(s)
Melting Point Analysis A sharp melting point close to the literature value is a primary indicator of purity. A broad melting range suggests impurities.
X-Ray Powder Diffraction (XRPD) Confirms the crystalline nature of the material and identifies its specific polymorphic form. An amorphous solid will show a broad halo instead of sharp peaks.[22][23][24]
Differential Scanning Calorimetry (DSC) Measures thermal events like melting (endotherm) and crystallization (exotherm), providing information on purity, polymorphism, and solvation.[12][23]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups and can be used to confirm the chemical identity of the compound. The spectrum of a crystalline solid can differ slightly from an amorphous one.[22][23]
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the compound by separating it from any remaining soluble impurities.[25]
Nuclear Magnetic Resonance (¹H-NMR) Confirms the chemical structure and can be used to detect and quantify residual solvents or other impurities.[26]

Conclusion

The successful purification of furoyl morpholine derivatives by crystallization is an achievable goal that requires a systematic and scientifically grounded approach. By understanding the principles of solubility and supersaturation and by carefully selecting and optimizing a crystallization technique—be it cooling, anti-solvent, evaporative, or slurrying—researchers can overcome common challenges like high solubility and oiling out. The protocols and troubleshooting guides provided herein serve as a comprehensive resource for developing robust, repeatable processes that yield high-purity crystalline material with the desired physical attributes, a critical step in the journey of drug discovery and development.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • APC. (n.d.). Crystallization.
  • Panda, S., et al. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC.
  • Roben, Mfg, Inc. (n.d.). Evaporative Crystallizers | Custom Crystallization Equipment.
  • Myerson, A. S. (Ed.). (n.d.). Crystallization of Organic Compounds.
  • Trout, B. L., et al. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC.
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Making.com. (n.d.). Evaporative crystallizers for chemical processing.
  • Myande. (n.d.). Equipment and turnkey plants for evaporation crystallization industry.
  • International Journal of Pharmaceutical and Biological Science Archive. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES.
  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?
  • Crystal Pharmatech. (n.d.). API Crystallization.
  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization.
  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • Medicines. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC.
  • Indian Academy of Sciences. (n.d.). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects.
  • Zhanghua Dryer. (2025, December 10). The Science of Crystallization: Understanding its Role in Pharmaceuticals.
  • IRO Water Treatment. (n.d.). Morpholine.
  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY.
  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?
  • Triclinic Labs. (n.d.). Inorganic Materials Analysis and Phase Identification Services.
  • MDPI. (2022, April 24). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning.
  • ACS Publications. (n.d.). MORPHOLINE.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014, July 31). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

Sources

Application Note: Preparation of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the standardized protocol for preparing, storing, and diluting stock solutions of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine . This compound is a synthetic nitrofuran derivative often utilized in antimicrobial and antitubercular research. Due to the presence of the hydrophobic furan-morpholine scaffold and the nitro group, the compound exhibits poor aqueous solubility and significant photosensitivity.

This protocol ensures solubility retention , chemical stability , and reproducibility in biological assays (e.g., MIC determination, cell viability screens).

Physicochemical Profile

Understanding the molecular properties is the first step to successful solution preparation.

PropertyDataNotes
Chemical Name This compoundDerivative of 5-nitro-2-furoic acid
Molecular Formula C₁₅H₁₄N₂O₅
Molecular Weight 302.28 g/mol Essential for Molarity calculations
Appearance Yellow to Orange Crystalline SolidNitro groups typically impart color
Melting Point 191–192 °CHigh thermal stability
Solubility (Primary) DMSO, DMFRecommended for Master Stock (>10 mM)
Solubility (Secondary) Ethanol (Hot), AcetoneNot recommended for long-term storage
Solubility (Aqueous) Negligible (< 100 µM)Critical: Precipitates rapidly in water

Key Structural Insight: The conjugation of the lipophilic 4-nitrophenyl moiety with the morpholine ring via a furoyl linker creates a rigid, planar structure that favors crystal packing (pi-stacking) over aqueous solvation. DMSO is the mandatory solvent for primary solubilization.

Materials & Reagents

Reagents
  • Target Compound: this compound (Solid, >95% purity).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).

    • Why Anhydrous? Water accumulation in DMSO promotes hydrolysis of the amide bond over months.

  • Secondary Solvent (Optional): Dimethylformamide (DMF) if DMSO is incompatible with specific downstream chemistry.

Equipment
  • Analytical Balance (Precision ±0.01 mg).

  • Borosilicate Glass Vials (Amber/Brown) with Teflon-lined caps.

    • Why Amber? Nitrofurans are sensitive to photodegradation (UV/Visible light).

  • Vortex Mixer.

  • Sonicator (Bath type).

Protocol: Preparation of Master Stock Solution (10 mM)

This protocol targets a 10 mM Master Stock. This concentration is ideal because it allows for 1000x dilution to reach common assay screening concentrations (e.g., 10 µM) while keeping the final DMSO concentration at a safe 0.1%.

Step 1: Calculation

To prepare 1.0 mL of a 10 mM (10 mmol/L) stock:




Step 2: Weighing and Solubilization[3]
  • Weighing: Accurately weigh 3.02 mg ± 0.1 mg of the solid compound into a sterile amber glass vial.

    • Note: Do not use plastic microfuge tubes for long-term storage of concentrated DMSO stocks; leachables can interfere with assays.

  • Solvent Addition: Add 1000 µL (1.0 mL) of Anhydrous DMSO directly to the vial.

  • Dissolution:

    • Secure the cap tightly.

    • Vortex vigorously for 30 seconds.

    • Visual Check: If solid particles remain, sonicate in a water bath at room temperature for 2–5 minutes. The solution should be clear and yellow/orange.

Step 3: Aliquoting and Storage
  • Divide the Master Stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

  • Storage Conditions:

    • -20°C: Stable for 6–12 months.

    • -80°C: Stable for >12 months.

    • Room Temp: Use within 24 hours.

Protocol: Preparation of Working Solutions (Aqueous Dilution)

CRITICAL WARNING: Direct addition of high-concentration DMSO stock to aqueous media often causes "crashing out" (precipitation). Follow the Intermediate Dilution Method .

Workflow Diagram (Graphviz)

StockPrep Solid Solid Compound (C15H14N2O5) Weigh Weigh ~3.02 mg Solid->Weigh DMSO Add 1 mL Anhydrous DMSO (Master Stock: 10 mM) Weigh->DMSO Sonicate Vortex & Sonicate (Amber Vial) DMSO->Sonicate Check Visual Inspection: Clear Yellow Solution? Sonicate->Check Check->Sonicate No (Particles visible) Dilution Intermediate Dilution (10x Working Conc in Media) Check->Dilution Yes Final Final Assay Well (1x Conc, <1% DMSO) Dilution->Final Precip Precipitation Detected! Sonicate or Reduce Conc. Dilution->Precip Cloudiness observed

Figure 1: Workflow for the preparation and validation of this compound stock solutions.

Step-by-Step Dilution Protocol
  • Thaw: Thaw the DMSO stock aliquot at room temperature. Vortex to ensure homogeneity (DMSO freezes as crystals that can exclude solute).

  • Intermediate Step (Optional but Recommended):

    • If your final assay requires 10 µM, prepare a 100 µM intermediate solution in culture media (or buffer).

    • Add 10 µL of 10 mM Stock to 990 µL of pre-warmed media.

    • Why? This rapid dispersion prevents local high concentrations that trigger precipitation.

  • Final Dilution:

    • Dilute the intermediate 1:10 into the assay wells.

  • Precipitation Check:

    • Inspect the intermediate solution against a light source.

    • If cloudy, the compound has exceeded its aqueous solubility limit. You must lower the concentration or use a carrier (e.g., Cyclodextrin).

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Solution is cloudy after thawing DMSO crystallization or moisture ingressWarm to 37°C and vortex. If cloudiness persists, discard (water contamination).
Precipitation in Culture Media Concentration too high (>50 µM)Reduce working concentration. Ensure rapid mixing during addition.
Color change (Orange to Brown) PhotodegradationDiscard. Always use amber vials and work in low light.
Loss of Biological Activity Hydrolysis of amide bondCheck storage time. Ensure stocks are kept at -20°C and anhydrous.
Stability Logic Map

Stability Start Stock Solution Stability Check Color Color Check Start->Color Clear Clarity Check Start->Clear OK Proceed to Assay Color->OK Yellow/Orange Fail Discard & Re-make Color->Fail Brown/Dark Clear->OK Transparent Clear->Fail Cloudy/Crystals

Figure 2: Rapid visual QC decision tree for daily stock usage.

Safety Considerations (E-E-A-T)

  • Nitro-compound Toxicity: Nitrofurans and their derivatives often possess mutagenic potential (Ames positive). Always handle powder in a Chemical Fume Hood .

  • DMSO Permeability: DMSO is a potent skin penetrant and will carry the dissolved nitrofuran directly into the bloodstream. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Dispose of all stock solutions as hazardous chemical waste (halogenated/organic solvent stream).

References

  • Synthesis and Characterization

    • Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines. ResearchGate. (2021). Confirms structure, melting point (191–192 °C), and NMR solvent (DMSO-d6).[1]

  • General Nitrofuran Handling

    • Nitrofurantoin Solution Preparation for In Vitro Assays. BenchChem. (2025).[2] Provides authoritative guidelines on DMSO solubility (~25 mg/mL) and light sensitivity of nitrofuran scaffolds.

  • Stock Solution Best Practices

    • Screening and Confirmation of Nitrofuran Metabolites. USDA/FSIS. (2019). Details the use of DMSO and Methanol for nitrofuran metabolite standards.

Sources

In Vitro Antimicrobial Assay Protocols for Nitrofuran Derivatives

[1]

Application Note & Technical Guide

Introduction

Nitrofuran derivatives (e.g., nitrofurantoin, furazolidone, nitrofurazone) represent a unique class of synthetic antimicrobials characterized by a distinct mechanism of action involving the enzymatic reduction of the nitro group by bacterial flavoproteins (nitroreductases).[1] This reduction generates highly reactive electrophilic intermediates that damage DNA, RNA, and proteins.[1]

While clinically established, testing these compounds in vitro presents specific challenges—primarily their poor aqueous solubility, photosensitivity, and the requirement for specific metabolic activation. This guide provides standardized, high-integrity protocols for evaluating nitrofuran activity, ensuring reproducibility and alignment with CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) principles.

Pre-Analytical Considerations & Compound Handling[2][3]

Solubility and Solvent Selection

Nitrofurans are sparingly soluble in water.[2] Improper solubilization is the most common cause of assay variability.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Solubility Limit: Approximately 25 mg/mL in DMSO/DMF.[2]

  • Aqueous Solubility: Very low (<1 mg/mL); precipitation occurs rapidly in cold aqueous buffers.

  • Toxicity Warning: High concentrations of DMSO or DMF are toxic to bacteria. The final concentration of solvent in the test well must be ≤ 1% (v/v) to avoid solvent-induced inhibition.

Photosensitivity

Nitrofurans degrade upon exposure to light (photolysis).

  • Protocol: Perform all weighing and dilution steps under low light or yellow light.

  • Storage: Store stock solutions in amber glass vials wrapped in aluminum foil at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action & Resistance

Understanding the pathway is crucial for interpreting resistance (e.g., nfsA or nfsB mutations).

NitrofuranMechanismProdrugNitrofuran Prodrug(Inactive)CellEntryPassive Diffusioninto CytoplasmProdrug->CellEntryType1Type I Reductases(O2-insensitive)Genes: nfsA, nfsBCellEntry->Type1Primary ActivationType2Type II Reductases(O2-sensitive)CellEntry->Type2Secondary ActivationIntermediatesReactive ElectrophilicIntermediatesType1->IntermediatesReductionType2->IntermediatesReductionDamageMacromolecular Damage(DNA, RNA, Proteins)Intermediates->DamageDeathBacterial Cell DeathDamage->Death

Figure 1: Mechanism of action of nitrofuran derivatives involving enzymatic activation.

Protocol 1: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

This protocol is the gold standard for quantitative susceptibility testing, adapted for nitrofuran solubility profiles.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

  • Vessels: Sterile 96-well polystyrene microtiter plates (U-bottom or flat-bottom).

  • Strain: Quality Control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

Stock Solution Preparation

Objective: Prepare a 100x concentrated stock to ensure final solvent is ≤ 1%.

  • Weigh 10.24 mg of Nitrofuran powder.

  • Dissolve in 1.0 mL of 100% DMSO . (Concentration = 10,240 µg/mL).

  • Vortex until fully dissolved. Note: If using DMF, ensure it is fresh; DMF can oxidize.

  • Intermediate Dilution: Dilute the stock 1:10 in CAMHB to create a working stock of 1,024 µg/mL (10% DMSO). Use this immediately; do not store.

Plate Setup & Dilution Scheme

We will use a final volume of 100 µL per well.

  • Dispense Media: Add 50 µL of CAMHB to columns 2 through 12.

  • Add Drug: Add 100 µL of the Intermediate Dilution (1,024 µg/mL) to Column 1.

  • Serial Dilution: Transfer 50 µL from Column 1 to Column 2. Mix 5-6 times. Repeat down to Column 10.

  • Discard: Discard 50 µL from Column 10 after mixing.

  • Controls:

    • Column 11: Growth Control (50 µL CAMHB + 50 µL Solvent Control*). Use CAMHB with 1% DMSO to rule out solvent toxicity.

    • Column 12: Sterility Control (100 µL CAMHB only).

Inoculum Preparation
  • Select 3-5 colonies from a fresh overnight agar plate.

  • Suspend in saline to match 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

  • Dilute this suspension 1:100 in CAMHB (Result: ~1.5 x 10^6 CFU/mL).

  • Add 50 µL of this diluted inoculum to wells in Columns 1–11.

    • Final Test Concentration: Column 1 will have 512 µg/mL, Column 10 will have 1.0 µg/mL.

    • Final Bacterial Density: ~5 x 10^5 CFU/mL.[1]

    • Final DMSO Concentration: Column 1 has 0.5% DMSO; lower columns have negligible amounts.

Incubation & Reading
  • Seal plate with adhesive film (breathable) or lid.

  • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Read: Determine MIC as the lowest concentration with complete inhibition of visible growth (no pellet or turbidity).

Protocol 2: Time-Kill Kinetics Assay

MIC determines potency; Time-Kill determines if the drug is bacteriostatic or bactericidal. Nitrofurans are generally bactericidal at therapeutic concentrations.

Experimental Design
  • Test Concentrations: 0.5x MIC, 1x MIC, 2x MIC, 4x MIC.

  • Control: Growth control (no drug, solvent only).

  • Time Points: 0, 2, 4, 6, 8, and 24 hours.

Procedure
  • Prepare Flasks: Use 20 mL CAMHB in 50 mL Erlenmeyer flasks.

  • Inoculum: Prepare as in MIC protocol, but add to flasks to reach a starting density of ~5 x 10^5 CFU/mL.

  • Add Drug: Add nitrofuran stock to achieve target multiples of MIC. Ensure DMSO < 1%.

  • Incubation: Incubate at 37°C with shaking (180-200 rpm).

  • Sampling:

    • At each time point, remove 100 µL.[1]

    • Serially dilute (10-fold steps) in sterile saline (10^-1 to 10^-6).

    • Spot Plate: Plate 10-20 µL of each dilution onto Mueller-Hinton Agar (MHA).

  • Count: Incubate plates overnight and count colonies. Calculate CFU/mL.

Interpretation
  • Bactericidal: ≥ 3 log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.

  • Bacteriostatic: < 3 log10 reduction.

Protocol 3: Mutation Frequency (Resistance Potential)

Nitrofurans have a low propensity for rapid resistance, but single-step mutations in nfsA/B can occur.

Procedure
  • Culture: Grow a fresh overnight culture of the test organism in 10 mL broth (>10^9 CFU/mL).

  • Concentration: Centrifuge and resuspend in 1 mL saline to concentrate to ~10^10 CFU/mL.

  • Selective Plates: Prepare MHA plates containing nitrofuran at 4x MIC and 10x MIC .

  • Plating: Spread 100 µL of the concentrated suspension onto the selective plates (in triplicate).

  • Control: Plate serial dilutions of the inoculum on drug-free MHA to determine total CFU input.

  • Incubation: Incubate selective plates for 48 hours (resistance may be slow-growing).

  • Calculation:

    
    
    

Data Presentation & Quality Control

QC Ranges (CLSI M100)

Always validate your assay using reference strains.

QC StrainAntibioticExpected MIC Range (µg/mL)
E. coli ATCC 25922 Nitrofurantoin4 – 16
S. aureus ATCC 29213 Nitrofurantoin8 – 32
E. faecalis ATCC 29212 Nitrofurantoin4 – 16
Workflow Visualization

MIC_WorkflowStartWeigh Nitrofuran(Low Light)DissolveDissolve in 100% DMSO(Stock: 10 mg/mL)Start->DissolveDiluteDilute 1:10 in CAMHB(Working: 1 mg/mL, 10% DMSO)Dissolve->DilutePlateDispense into 96-well Plate(Serial 2-fold Dilution)Dilute->PlateInoculateAdd Bacteria (5x10^5 CFU/mL)Final DMSO < 0.5%Plate->InoculateIncubateIncubate 16-20h @ 35°CInoculate->IncubateReadRead MIC(No Visible Growth)Incubate->Read

Figure 2: Step-by-step workflow for Nitrofuran Broth Microdilution MIC.[1]

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Precipitation in wells Drug insolubility in aqueous mediaEnsure DMSO is used for initial stock. Do not exceed solubility limit. Check for crystals under microscope.
Variable MICs Light degradationWrap all tubes/plates in foil. Work in low light.
Skipped Wells Pipetting error or contaminationCheck pipette calibration. Ensure sterility control is clear.
High MIC in QC Solvent toxicity or pH driftEnsure final DMSO <1%. Check pH of CAMHB (7.2–7.4).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[4] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[4] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Breakpoint tables for interpretation of MICs and zone diameters. Version 15.0. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

Technical Guide: Storage, Handling, and Solubilization of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

4-[5-(4-nitrophenyl)-2-furoyl]morpholine is a synthetic nitrofuran derivative characterized by a morpholine amide linked to a 5-aryl-substituted furan ring. This compound belongs to a class of molecules frequently investigated for antimicrobial and antitubercular activity, specifically targeting pathways such as siderophore-mediated iron acquisition (e.g., MbtI inhibition in Mycobacterium tuberculosis) [1, 2].

The molecule combines the lipophilicity of the morpholine scaffold with the redox-active nature of the nitrofuran moiety. While this structural combination confers biological potency, it necessitates strict adherence to specific handling protocols to prevent degradation (photolysis) and ensure user safety (potential mutagenicity of nitrofurans).

Physicochemical Summary
PropertySpecificationSource
Formula C₁₅H₁₄N₂O₅[1]
Molecular Weight 302.28 g/mol Calculated
Appearance Yellow to orange crystalline solid[1, 3]
Melting Point 191–192 °C[1]
Solubility (Primary) DMSO, DMF (High)[1]
Solubility (Secondary) Ethanol (Moderate/Low), Water (Insoluble)[1]
pKa ~7.2 (Estimated for related nitrofurans)[3]

Safety & Hazard Assessment (Critical)

WARNING: As a nitrofuran derivative, this compound should be treated as a potential mutagen and carcinogen . Nitro-containing heterocycles can undergo enzymatic reduction in vivo to reactive intermediates.

  • Primary Hazard: Mutagenicity/Carcinogenicity (Suspected based on structural class).

  • Acute Toxicity: Likely irritant to eyes, skin, and respiratory tract.

  • PPE Requirements:

    • Respiratory: N95 or P100 respirator required when handling powder to prevent inhalation of particulates.

    • Dermal: Double nitrile gloves (0.11 mm minimum thickness).

    • Ocular: Chemical safety goggles.

Storage Protocols

The stability of this compound is dictated by the sensitivity of the furan ring to oxidation and the nitro group's susceptibility to photoreduction.

Solid State Storage
  • Temperature: Store at -20°C for long-term (>1 month) stability. Short-term storage (days) at +4°C is acceptable.

  • Light Protection: CRITICAL. Furan derivatives are photosensitive. Store in amber glass vials wrapped in aluminum foil.

  • Atmosphere: Hygroscopicity is low, but hydrolytic cleavage of the amide bond is possible over extended periods. Store under inert gas (Argon/Nitrogen) if possible, or in a desiccator.

Solution State Storage
  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions.

  • Stability:

    • Room Temp: Unstable. Use within 4 hours.

    • -20°C: Stable for up to 1 month.

    • -80°C: Stable for up to 6 months.

  • Freeze/Thaw: Limit to 3 cycles . The compound's high melting point suggests a tendency to crystallize/precipitate upon repeated temperature shifts.

Visualizing the Storage Logic

The following diagram outlines the decision process for optimal storage based on usage frequency.

StorageLogic Start Compound Receipt (Solid Powder) Usage Intended Usage Timeframe? Start->Usage Immediate Immediate Use (< 1 Week) Usage->Immediate Days LongTerm Long Term (> 1 Week) Usage->LongTerm Weeks/Months Cond_Imm Store at +4°C Desiccated Protect from Light Immediate->Cond_Imm Cond_Long Store at -20°C Under Argon/N2 Amber Vial LongTerm->Cond_Long Solubilization Solubilization Cond_Imm->Solubilization Cond_Long->Solubilization Stock_Store Stock Solution Storage (DMSO) Solubilization->Stock_Store Stock_Cond -80°C (Max 6 Months) Max 3 Freeze/Thaw Cycles Stock_Store->Stock_Cond

Figure 1: Decision tree for the storage of solid and solubilized nitrofuran derivatives.

Protocol: Solubilization and Handling

This protocol describes the preparation of a 10 mM Stock Solution in DMSO. Due to the compound's high melting point (191°C) and lipophilicity, it is prone to "crashing out" in aqueous media.

Materials
  • Compound: this compound (MW: 302.28 g/mol ).

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology/Cell Culture).

  • Vessel: Amber glass vial (borosilicate).

  • Equipment: Vortex mixer, Sonicator bath.

Step-by-Step Methodology
  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution:

    
    
    
    
    
    [1]
  • Weighing:

    • Weigh ~3.0 mg of the solid into a tared amber glass vial.

    • Note: Do not use plastic microfuge tubes for long-term storage as DMSO can leach plasticizers which may interfere with biological assays.

  • Solubilization:

    • Add the calculated volume of DMSO to achieve 10 mM. (e.g., if you weighed 3.1 mg, add 1.025 mL DMSO).

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 40°C to avoid degradation.[2]

  • Quality Check:

    • Inspect against a light source.[2] The solution should be clear yellow/orange. Any turbidity indicates incomplete solubilization.

  • Aqueous Dilution (Critical Step):

    • When diluting into culture media or buffer (e.g., PBS), add the DMSO stock slowly to the aqueous phase while vortexing.

    • Max DMSO concentration: Keep final DMSO < 1% (v/v) to avoid cytotoxicity in cell assays.

    • Precipitation Check: Due to the insolubility in water, this compound may precipitate at concentrations >100 µM in aqueous buffer. Perform a visual check 15 minutes after dilution.

Solubilization Workflow Diagram

SolubilizationFlow Weigh Weigh Solid (~3.0 mg) AddSolvent Add Anhydrous DMSO (Target 10 mM) Weigh->AddSolvent Mix Vortex (30s) Sonicate (5m, RT) AddSolvent->Mix Inspect Visual Inspection (Clear Yellow/Orange?) Mix->Inspect Success Ready for Assay Inspect->Success Yes Fail Sonicate Further or Dilute Stock Inspect->Fail No (Turbid) Dilution Aqueous Dilution (Dropwise Addition) Success->Dilution Fail->Mix PrecipCheck Check for Precipitation Dilution->PrecipCheck

Figure 2: Step-by-step workflow for preparing and verifying stock solutions.

References

  • Komarova, O. A., et al. (2021). "Synthesis and antimicrobial activity of 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl] morpholines." Russian Journal of General Chemistry.

  • Mori, M., et al. (2022). "5-(4-Nitrophenyl)furan-2-carboxylic Acid."[3][4] Molbank, 2022(4), M1515.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 6604200, Nitrofurantoin" (Structural Analog Data).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing reaction yield and product purity. The information herein is synthesized from established literature and practical experience to provide robust troubleshooting strategies and a deeper understanding of the reaction mechanics.

Overview of the Synthetic Strategy

The synthesis of this compound is fundamentally an amide bond formation reaction. It involves the coupling of two key building blocks: 5-(4-nitrophenyl)-2-furoic acid and morpholine . The primary challenge in amide synthesis is that a direct reaction between a carboxylic acid and an amine is unfavorable at ambient temperatures due to a competing acid-base reaction that deactivates the amine nucleophile[1][2]. Therefore, the carboxylic acid must first be "activated."

Two principal pathways are effective for this synthesis, each with distinct advantages and potential pitfalls:

  • The Acyl Chloride Pathway: A two-step process involving the conversion of the carboxylic acid to a highly reactive acyl chloride, followed by its reaction with morpholine.

  • The Direct Coupling Pathway: A one-pot reaction using a coupling agent (e.g., EDC, DCC) to activate the carboxylic acid in situ for immediate reaction with morpholine.

The following guide is structured to help you identify and resolve issues that may arise in either pathway.

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_main Amide Coupling cluster_path1 Pathway 1: Acyl Chloride cluster_path2 Pathway 2: Direct Coupling Furoic_Acid 5-(4-Nitrophenyl)-2-furoic acid Acyl_Chloride 5-(4-Nitrophenyl)-2-furoyl chloride Furoic_Acid->Acyl_Chloride Thionyl_Chloride SOCl₂ or (COCl)₂ Coupling_Agent Coupling Agent (e.g., EDC, DCC) + Additive (e.g., HOBt) Furoic_Acid->Coupling_Agent Morpholine Morpholine Base1 Base (e.g., Pyridine, Et₃N) Morpholine->Base1 Base2 Base (e.g., DIPEA, DMAP) Morpholine->Base2 Target This compound Thionyl_Chloride->Acyl_Chloride Base1->Target Schotten-Baumann Reaction Coupling_Agent->Target One-Pot Reaction

Caption: General synthetic pathways to the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield is very low, and I'm recovering a significant amount of the starting 5-(4-nitrophenyl)-2-furoic acid. What's the primary cause?

Answer: This is the most common issue and almost always points to inefficient activation of the carboxylic acid. The lone pair on the morpholine nitrogen is basic and will readily deprotonate the acidic carboxylic acid, forming an unreactive ammonium carboxylate salt[2]. To achieve a productive reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group before it can be neutralized by the amine.

Solutions:

  • For the Acyl Chloride Pathway: Ensure the complete conversion of the acid to the acyl chloride. The reaction with thionyl chloride (SOCl₂) or oxalyl chloride should be performed under anhydrous conditions. Consider refluxing for a few hours to drive the reaction to completion[1]. It is critical to remove any excess SOCl₂ (e.g., by distillation or under vacuum) before adding the morpholine, as it will react violently with the amine.

  • For the Direct Coupling Pathway: The choice and stoichiometry of your coupling agent are paramount. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are effective activators[2]. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the morpholine[1][2]. Ensure you are using at least one full equivalent of the coupling agent.

Q2: I'm using the acyl chloride method, but my yield is inconsistent and sometimes I get a dark, impure product. Why?

Answer: Acyl chlorides are highly reactive and moisture-sensitive. Any trace of water will hydrolyze the acyl chloride back to the starting carboxylic acid, reducing your yield. Furthermore, the reaction between the acyl chloride and morpholine generates one equivalent of hydrochloric acid (HCl). If not neutralized, this HCl will protonate a second molecule of morpholine, rendering it non-nucleophilic and effectively halving your potential yield[1].

Solutions:

  • Moisture Control: Use oven-dried glassware and anhydrous solvents (like dioxane or THF) for both the acyl chloride formation and the subsequent coupling step[3].

  • Base Stoichiometry: Add at least two equivalents of morpholine: one to act as the nucleophile and one to act as a base to scavenge the generated HCl. Alternatively, use one equivalent of morpholine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or pyridine[1]. A literature procedure for this specific molecule uses a 5:1 molar ratio of morpholine to the acyl chloride precursor, which serves both roles effectively[3].

  • Temperature Control: The acylation of morpholine is typically rapid and exothermic. Add the acyl chloride solution dropwise to the morpholine solution at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and minimize the formation of colored byproducts. After the addition, allow the reaction to stir at room temperature for an hour to ensure completion[3].

Q3: I'm using EDC as a coupling agent, but the reaction is sluggish and the yield is poor. How can I improve it?

Answer: While EDC is an excellent activator, the O-acylisourea intermediate can sometimes be unstable or rearrange. For many reactions, particularly when the amine is not highly nucleophilic, the addition of a nucleophilic catalyst or additive is crucial for efficient coupling.

Solutions:

  • Incorporate Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) is highly recommended. HOBt reacts with the O-acylisourea intermediate to form an HOBt active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine, leading to faster reactions, higher yields, and fewer side products[4].

  • Consider DMAP: For some systems, 4-Dimethylaminopyridine (DMAP) can be used as a catalyst. DMAP functions as a highly effective acyl transfer agent, forming a reactive acyliminium ion intermediate[4]. A protocol using EDC/DMAP with a catalytic amount of HOBt has proven effective for coupling electron-deficient amines and functionalized carboxylic acids[4].

  • Solvent Choice: Aprotic solvents are generally preferred. Acetonitrile (CH₃CN) and Dichloromethane (CH₂Cl₂) have been shown to provide the best results for EDC couplings[4].

Troubleshooting_Tree Start Low Yield of Target Amide Check_SM Starting Material Recovered? Start->Check_SM Check_Impurity Impure Product / Side Reactions? Start->Check_Impurity Check_SM->Check_Impurity No Poor_Activation Problem: Poor Carboxylic Acid Activation Check_SM->Poor_Activation Yes Side_Reactions Problem: Side Reactions or Degradation Check_Impurity->Side_Reactions Yes Solve_Acyl Solution (Acyl Chloride): - Use anhydrous conditions. - Ensure complete conversion to acyl chloride (reflux). - Remove excess SOCl₂ before adding amine. Poor_Activation->Solve_Acyl Solve_Coupling Solution (Direct Coupling): - Use ≥1 equivalent of coupling agent (e.g., EDC). - Add HOBt or DMAP as a catalyst. Poor_Activation->Solve_Coupling Solve_Base Solution (Acyl Chloride): - Use ≥2 eq. of Morpholine or 1 eq. Morpholine + 1 eq. Et₃N to neutralize HCl. Side_Reactions->Solve_Base Solve_Temp Solution (General): - Control temperature during addition (0-5 °C). - Ensure proper workup to remove byproducts. Side_Reactions->Solve_Temp Solve_Purify Solution (Purification): - Recrystallize from Ethanol/DMFa. - For DCC, filter to remove insoluble DCU byproduct. Side_Reactions->Solve_Purify

Caption: A logical workflow for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q: What is the recommended method for preparing the 5-(4-nitrophenyl)-2-furoic acid precursor?

A: A reliable method involves a Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, catalyzed by a palladium complex like Pd(PPh₃)₂Cl₂. This is followed by a simple hydrolysis of the resulting methyl ester using a base like sodium hydroxide (NaOH) to yield the desired carboxylic acid[5].

Q: Which coupling method is generally better for this synthesis: acyl chloride or a direct coupling agent?

A: Both methods are effective.

  • The acyl chloride method is robust, often high-yielding (a reported yield is 82%[3]), and uses inexpensive reagents (SOCl₂). However, it is a two-step process and requires careful handling of the moisture-sensitive acyl chloride intermediate.

  • The direct coupling method using agents like EDC/HOBt is a convenient one-pot procedure that often proceeds under milder conditions with fewer harsh reagents. However, coupling agents and additives can be more expensive, and byproduct removal (e.g., dicyclohexylurea from DCC) can sometimes be challenging, although EDC's urea byproduct is water-soluble, simplifying workup[2]. For lab-scale synthesis, the direct coupling method often offers more convenience, while the acyl chloride route may be more economical for larger-scale production.

Q: What are the optimal reaction conditions (solvent, temperature, time)?

A: Based on literature precedent for this and similar molecules:

  • Solvent: Dioxane is a proven solvent for the acyl chloride method[3]. For direct coupling, dichloromethane (DCM) or acetonitrile are excellent choices[1][4].

  • Temperature: For the acyl chloride coupling, initial addition is often done at 0-5 °C, followed by stirring at room temperature[3][6]. Direct couplings are typically run at room temperature[2].

  • Time: Most of these coupling reactions are complete within 1-6 hours[3][6]. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q: How should I purify the final product?

A: The product, this compound, is a solid. The most common purification method is recrystallization. A mixture of ethanol and DMF is reported to be effective[3][7]. The general workup involves pouring the reaction mixture into water to precipitate the crude solid, which is then filtered, washed with water, dried, and finally recrystallized[3].

Data & Protocols

Table 1: Comparison of Amide Coupling Strategies
FeatureAcyl Chloride MethodDirect Coupling (EDC/HOBt)
Steps 2 (Activation, Coupling)1 (One-Pot)
Key Reagents SOCl₂ or (COCl)₂, Base (Et₃N)EDC, HOBt, Base (DIPEA)
Typical Yield High (e.g., 82% reported[3])Good to High (70-90% typical[2])
Conditions Anhydrous, often requires reflux for activationMild, typically room temperature
Byproducts HCl (neutralized by base), SO₂Water-soluble urea, HOBt
Advantages Cost-effective reagents, high reactivityConvenient one-pot, mild conditions, easy workup
Disadvantages Harsh/moisture-sensitive reagents, extra stepHigher cost of reagents
Protocol 1: Acyl Chloride Pathway

This protocol is adapted from the procedure described by Matiichuk Y, et al. (2021)[3].

  • Preparation of Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 5-(4-nitrophenyl)-2-furoic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) or use oxalyl chloride with a catalytic amount of DMF in an anhydrous solvent like DCM. Gently reflux the mixture for 2-3 hours until the evolution of gas ceases.

  • Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride under reduced pressure. This step is critical. The resulting crude 5-(4-nitrophenyl)-2-furoyl chloride can be used directly.

  • Amide Formation: In a separate flask, dissolve morpholine (at least 2.0 eq) in an anhydrous solvent such as dioxane (approx. 20 mL for 0.005 mol scale)[3]. Cool the solution in an ice bath to 0-5 °C.

  • Coupling: Dissolve the crude acyl chloride in a small amount of anhydrous dioxane and add it dropwise to the cooled morpholine solution with vigorous stirring.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up and Purification: Pour the reaction mixture into a beaker containing cold water (approx. 50 mL). The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and allow it to air dry.

  • Recrystallization: Purify the crude solid by recrystallizing from an ethanol-DMF mixture to obtain pure this compound[3].

Protocol 2: Direct Coupling Pathway with EDC/HOBt
  • Reaction Setup: To a round-bottom flask, add 5-(4-nitrophenyl)-2-furoic acid (1.0 eq), HOBt (1.2 eq), and morpholine (1.2 eq) in an anhydrous solvent like DCM or acetonitrile.

  • Activation: Cool the mixture in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove excess morpholine and EDC byproducts, then with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted HOBt and carboxylic acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude solid by recrystallization as described in Protocol 1 or by flash column chromatography.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Matiichuk, Y., Gorak, Y., Martyak, R., Chaban, T., & Matiychuk, V. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 175–179. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Prakash, G. K. S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 5, 4. [Link]

  • Monti, F., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1494. [Link]

  • ResearchGate. (2021). (PDF) Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. [Link]

  • Organic Syntheses. (n.d.). 2-FUROIC ACID. Organic Syntheses, Coll. Vol. 1, p.276 (1941); Vol. 2, p.37 (1922). [Link]

  • Academia.edu. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. WJPS, 3(8), 1614-1623. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the solubility challenges associated with 4-[5-(4-nitrophenyl)-2-furoyl]morpholine , a rigid, planar, conjugated system prone to strong intermolecular


-

stacking.

Status: Active Guide | Compound Type: Nitrophenyl-Furan-Morpholine Amide | Solvent: DMSO[1][2]

Executive Summary & Molecule Profile

The Core Challenge: This molecule features a "rigid backbone" consisting of a nitrophenyl group coupled to a furan ring and a morpholine amide. The extensive conjugation and planarity create high crystal lattice energy (strong intermolecular forces). While the morpholine oxygen and nitro group provide polar handles, the molecule's tendency to stack often overrides its affinity for solvent molecules, leading to slow dissolution or "crashing out" in the presence of trace water.[2]

Physicochemical FeatureImpact on Solubility
Nitro Group (

)
Increases polarity but stabilizes crystal packing via dipole interactions.[1][2]
Furan-Amide Linkage Enforces planarity, promoting tight stacking (low solubility).[1][2]
Morpholine Ring The primary H-bond acceptor; critical for DMSO interaction.[1]
LogP (Estimated) ~2.5 - 3.5 (Moderately Lipophilic); poor water solubility.[1][2]

Diagnostic & Troubleshooting Guide (Q&A)

Phase 1: Initial Dissolution Issues

Q: I added DMSO to the solid, but particles remain visible even after vortexing. Is the compound insoluble? A: Not necessarily. This compound exhibits kinetic insolubility . The crystal lattice is stable and resists breaking apart, even if the thermodynamic solubility in DMSO is sufficient.[2]

  • The Fix (Thermodynamic Assist):

    • Heat: Warm the solution to 40–50°C in a water bath for 5-10 minutes. This provides the energy needed to overcome lattice enthalpy.

    • Sonication: Sonicate in a bath sonicator for 10–15 minutes. Note: Ensure the water in the bath is warm, not cold.[2]

    • Visual Check: Hold the vial up to a light source. If the solution is clear yellow/orange without refraction lines (schlieren patterns) or particulates, it is dissolved.[2]

Q: The solution was clear, but after sitting on the bench for an hour, a precipitate formed. Why? A: This is likely due to DMSO Hygroscopicity . DMSO absorbs atmospheric water rapidly. This compound is highly hydrophobic; even 1-2% water accumulation in the DMSO can decrease solubility exponentially, forcing the compound out of solution.[2]

  • The Fix:

    • Use anhydrous DMSO (packed under argon/nitrogen) for stock preparation.

    • Do not leave the vial uncapped.

    • If precipitation occurs, re-heat to 37°C and vortex.[2][3] If it does not redissolve, the water content may be too high; prepare a fresh stock.[2][3]

Phase 2: Biological Assay & Dilution

Q: My stock is clear (10 mM), but when I dilute it into cell culture media, it precipitates immediately. A: This is the "Solvent Shock" effect.[2] You are moving from a favorable environment (DMSO) to an unfavorable one (Water/Media) too quickly.[2]

  • The Fix (Step-Down Dilution):

    • Bad Protocol: Direct addition of 1 µL stock to 1 mL media.

    • Good Protocol: Create an intermediate dilution (e.g., 10x concentrated) in a compatible co-solvent or media with higher DMSO tolerance before the final dilution.[2]

    • Alternative: Pre-warm the media to 37°C before adding the compound. Cold media accelerates precipitation.

Q: Can I use 100 mM stocks to minimize DMSO volume? A: Likely not. For planar nitrophenyl-furan systems, 10–20 mM is the recommended "Safe Zone."[2] At 100 mM, you are approaching the saturation limit where the compound is metastable and prone to crashing out upon freeze-thaw cycles.[2]

Decision Tree: Solubilization Workflow

SolubilityWorkflow start Start: Solid Compound + DMSO vortex Vortex (30 sec) start->vortex check1 Visual Inspection: Clear Solution? vortex->check1 heat Heat to 45°C (10 min) + Sonication check1->heat No (Particulates) success Success: Store at -20°C (Aliquot immediately) check1->success Yes check2 Clear Solution? heat->check2 check2->success Yes fail_water Failure: Check DMSO Water Content or Lower Concentration check2->fail_water No (Persistent Solid) dilution Assay Dilution Step success->dilution precip Precipitation in Media? dilution->precip serial Use Serial Dilution (Intermediate Step) precip->serial Yes direct Proceed with Assay precip->direct No serial->direct

Caption: Logical workflow for solubilizing rigid lipophilic amides in DMSO, addressing kinetic insolubility and aqueous precipitation.

Standardized Protocols

Protocol A: Preparation of 10 mM Stock Solution
  • Calculate: For 10 mg of compound (MW ≈ 316.3 g/mol ), add 3.16 mL of anhydrous DMSO.[2]

  • Add Solvent: Add DMSO directly to the vial containing the solid. Do not transfer the solid first (static charge often causes loss).[2]

  • Vortex: Vortex at high speed for 30 seconds.

  • Inspect: Check for "floating crystals" or sediment.[1]

  • Thermal Treatment: If undissolved, place in a 45°C water bath for 10 minutes. Sonicate for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in amber tubes.

  • Storage: Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: Handling "Crashed" Stocks

If a stored aliquot shows crystals upon thawing:

  • Do not filter. Filtering removes the compound and alters the concentration.[4]

  • Warm the tube to 37°C.

  • Vortex vigorously.

  • If the compound does not redissolve, the DMSO has likely absorbed moisture.[2] Discard and use a fresh aliquot.

References

  • BenchChem. (2025).[3][4] How to prevent compound precipitation from DMSO stock. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed.[5] Retrieved from [1][2]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Retrieved from [1][2]

  • ChemicalBook. (2025). 5-Nitro-2-furoic acid Properties and Solubility Data. Retrieved from [1][2][6]

Sources

Technical Support Center: Troubleshooting Nitrophenyl Furoyl Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers transition from discovery to process chemistry, the amidation of 5-(4-nitrophenyl)-2-furoic acid with morpholine frequently presents unique impurity challenges. The electron-withdrawing nature of the nitrophenyl group, combined with the inherent sensitivity of the furan core and the steric hindrance of secondary amines, requires precise mechanistic control.

This guide provides field-proven insights, root-cause analyses, and self-validating protocols to ensure high-purity yields of nitrophenyl furoyl morpholine derivatives.

Part 1: Mechanistic Insights & Troubleshooting (FAQs)

Q1: Why am I observing significant furan ring degradation during the amidation step? A1: Furan rings, particularly those conjugated with strongly electron-withdrawing groups like a nitrophenyl moiety, are highly sensitive to strong alkaline conditions. Exposure to strong inorganic bases (such as NaOH or KOH) at elevated temperatures induces ring-opening or Cannizzaro-type degradation[1]. Causality: The nitro group withdraws electron density from the furan system, making the ring highly electrophilic and susceptible to nucleophilic attack by hydroxide ions. Mitigation: Strictly avoid inorganic bases during coupling. Utilize mild, non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), and maintain reaction temperatures below 50°C.

Q2: My LC-MS analysis shows an impurity mass +18 Da higher than my activated intermediate. What is happening? A2: This mass shift indicates the hydrolysis of your activated intermediate (e.g., the acid chloride or O-acylisourea) back to the starting 5-(4-nitrophenyl)furan-2-carboxylic acid[2]. Causality: Water is a highly mobile, unhindered nucleophile. If your reaction environment or morpholine reagent contains trace moisture, water will outcompete the sterically hindered secondary amine (morpholine) for the electrophilic carbonyl carbon. Mitigation: Ensure strictly anhydrous conditions. Dry the morpholine over 3Å molecular sieves for at least 24 hours prior to use, and utilize anhydrous solvents under an inert nitrogen or argon atmosphere.

Q3: When using EDC/HOBt as coupling agents, I isolate a persistent impurity that co-elutes with my product. How do I eliminate this? A3: You are likely generating an N-acylurea byproduct, a notorious issue in carbodiimide-mediated amidations. Causality: During activation, EDC forms an highly reactive O-acylisourea intermediate. Because morpholine is a secondary amine, its nucleophilic attack is sterically retarded. This delay allows the O-acylisourea to undergo an irreversible, intramolecular O-to-N acyl migration, forming a stable, unreactive N-acylurea[3]. Mitigation: Ensure a stoichiometric excess of HOBt (or HOAt) to rapidly convert the O-acylisourea into a stable active ester before rearrangement can occur. Alternatively, switch to an acid chloride methodology (detailed below) which circumvents urea byproducts entirely.

G SM 5-(4-nitrophenyl) -2-furoic acid Act Active Intermediate (Acid Chloride / Ester) SM->Act Activation Imp3 Furan Ring Degradation SM->Imp3 Strong Base Target Nitrophenyl Furoyl Morpholine Act->Target + Morpholine Imp1 Hydrolyzed Acid (Impurity) Act->Imp1 + H2O (Moisture) Imp2 N-Acylurea (Impurity) Act->Imp2 EDC Rearrangement

Fig 1: Reaction pathways and impurity generation in furoyl morpholine synthesis.

Part 2: Quantitative Data & Strategy Selection

Selecting the correct amidation strategy dictates the impurity profile. The table below synthesizes quantitative performance metrics across different coupling methodologies to guide your experimental design.

Table 1: Comparison of Amidation Strategies for 5-(4-Nitrophenyl)-2-furoic Acid

Coupling MethodTypical Yield (%)Major Impurity ProfileRelative CostScalability / PMI
Acid Chloride (Oxalyl Cl) 85–95%Hydrolyzed acid (<5%)LowHigh (Excellent for scale)
EDC / HOBt 60–75%N-acylurea (10-20%)MediumModerate
HATU / DIPEA 90–98%Tetramethylurea (trace)HighLow (Poor for scale)
Boronic Acid Catalysis 50–65%Unreacted SM (~30%)LowHigh (Green Chemistry)

Note: For routine laboratory synthesis and scale-up, the Acid Chloride method provides the optimal balance of yield, cost, and impurity control[4].

Part 3: Self-Validating Experimental Protocol

To bypass the N-acylurea impurities associated with carbodiimides, we recommend the acid chloride pathway[4]. This protocol is designed as a self-validating system : it includes an In-Process Control (IPC) step to analytically guarantee intermediate formation before committing the expensive amine.

Method: Synthesis of 5-(4-Nitrophenyl)-2-furoyl morpholine via Acid Chloride

Phase 1: Activation (Acid Chloride Formation)

  • Setup: Suspend 5-(4-nitrophenyl)furan-2-carboxylic acid (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which drives the chlorination.

  • Chlorination: Cool the suspension to 0°C. Dropwise add oxalyl chloride (1.2 eq, 12 mmol).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours until gas evolution (CO and CO2) ceases and the solution becomes homogeneous.

  • Validation (IPC Check): Do not proceed blindly. Withdraw a 10 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol containing a drop of TEA. Analyze via LC-MS. You must observe >95% conversion to the methyl ester mass. If unreacted acid remains, add 0.2 eq of oxalyl chloride and stir for 1 hour.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual HCl, yielding the crude acid chloride as a solid.

Phase 2: Amidation & Workup 7. Coupling: Redissolve the validated acid chloride in 20 mL of anhydrous DCM and cool to 0°C. 8. Addition: Prepare a solution of morpholine (1.5 eq, 15 mmol) and triethylamine (1.5 eq, 15 mmol) in 10 mL DCM. Add this dropwise to the acid chloride solution to prevent exothermic degradation. 9. Completion: Stir at room temperature for 4 hours. 10. Impurity Clearance (Workup): Follow the extraction workflow below to systematically strip out unreacted starting materials and amine.

Workup Crude Crude Mixture AcidWash 1M HCl Wash Crude->AcidWash Removes Amine BaseWash Sat. NaHCO3 Wash AcidWash->BaseWash Removes Acid Pure Pure Product BaseWash->Pure Desiccation

Fig 2: Self-validating liquid-liquid extraction workflow for impurity clearance.

Workup Execution: Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess morpholine and TEA, followed by Saturated NaHCO3 (2 x 20 mL) to remove any hydrolyzed furoic acid. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the highly pure nitrophenyl furoyl morpholine.

References

1.[4] Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PMC. National Institutes of Health (NIH). Available at: [Link] 2.[2] 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. MDPI. Available at: [Link] 3.[1] Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide. Universidad Autónoma de Madrid. Available at: [Link] 4.[3] A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

Sources

Synthetix Technical Support: Furoyl Morpholine Synthesis Guide

[1]

Ticket ID: #FM-STERIC-001 Status: Open Subject: Overcoming Steric Hindrance in Substituted Furoyl Morpholine Coupling Assigned Specialist: Senior Application Scientist, Synthetix[1]

Core Directive & Diagnostic

Welcome to the Synthetix Support Hub. You are likely accessing this guide because standard EDC/NHS coupling failed to yield sufficient conversion for your substituted furoyl morpholine target.

The Problem: While morpholine is a moderate nucleophile, the furan ring—specifically when substituted at the 3-position (ortho to the carbonyl)—creates significant steric occlusion. This prevents the formation of the tetrahedral intermediate required for amide bond formation. Furthermore, furan rings are acid-sensitive (prone to ring-opening/polymerization), limiting the use of harsh activation methods.

Diagnostic Workflow: Use the following decision tree to select the correct protocol based on your specific furan substrate.

FuroylMorpholineDecisionTreeStartStart: Analyze SubstrateCheckPos3Is Position 3 (Ortho)Substituted?Start->CheckPos3CheckAcidSensIs the Furan RingAcid Sensitive?CheckPos3->CheckAcidSensYes (Me, Br, NO2)MethodCMethod C:Standard EDC/HOBt(Unhindered Only)CheckPos3->MethodCNo (H only)MethodAMethod A:Acid Chloride Activation(High Power)CheckAcidSens->MethodANo (Stable)MethodBMethod B:HATU/HOAt Coupling(Mild but Potent)CheckAcidSens->MethodBYes (High Sensitivity)

Figure 1: Protocol selection based on steric and electronic properties of the furoic acid precursor.

Troubleshooting: The "Hard" Cases
Issue 1: Reaction Stalls at <20% Conversion

Cause: The "Ortho Effect." A substituent at the 3-position of the furan ring blocks the approach of morpholine. Standard activated esters (OBt/OSu) are too bulky to fit into this crowded active site. Solution: Switch to Acid Chloride Activation with DMAP Catalysis .

  • Why: The chloride leaving group is small (atomic radius ~0.99 Å) compared to OBt (~5-6 Å), reducing steric clash.

  • The Catalyst: DMAP (4-Dimethylaminopyridine) is non-negotiable here. It forms a highly reactive N-acylpyridinium intermediate that is more electrophilic than the acid chloride itself and projects the electrophile away from the steric bulk.

Issue 2: Black Tar Formation (Decomposition)

Cause: Furan ring instability.[1] If you generate the acid chloride using Thionyl Chloride (

Solution:Oxalyl Chloride with DMF (catalytic)

  • Why: This method generates the acid chloride under milder conditions. Crucially, use a base scavenger (N-methylmorpholine or DIPEA) during the subsequent addition of morpholine to neutralize HCl immediately.

Issue 3: Product Racemization (For Chiral Furan Derivatives)

Cause: If your furan ring contains a chiral center on a side chain, strong base activation can cause epimerization via oxazolone formation.[1] Solution: Use T3P (Propylphosphonic Anhydride) .[1]

  • Why: T3P acts as a kinetic trap, reacting faster with the amine than the rate of racemization. It also yields easy aqueous workups.[1]

Technical Deep Dive: The DMAP Mechanism

For sterically hindered furoyl couplings, the DMAP mechanism is the critical success factor. It operates via a "Steglich-type" nucleophilic catalysis.

DMAPMechanismcluster_stericSteric Barrier Overcome HereSubstrateHindered FuroylChlorideIntermedN-AcylpyridiniumSalt (Highly Reactive)Substrate->IntermedFast AttackDMAPDMAP(Catalyst)DMAP->IntermedRecycledProductFuroylMorpholineIntermed->ProductMorpholine AttackMorpholineMorpholine(Nucleophile)Morpholine->Product

Figure 2: DMAP acts as an acyl-transfer agent, moving the electrophilic center away from the hindered furan ring.

Experimental Protocols
Protocol A: The "Nuclear Option" (For Sterically Hindered Substrates)

Use this for 3-substituted furoic acids (e.g., 3-methyl-2-furoic acid).

Reagents:

  • Substituted Furoic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)[1]

  • Dichloromethane (DCM, Anhydrous)[1]

  • Morpholine (1.5 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • DMAP (0.1 equiv)[2]

Step-by-Step:

  • Activation: Dissolve furoic acid in anhydrous DCM under

    
    . Cool to 
    
    
    .
  • Add catalytic DMF.[1] Add Oxalyl Chloride dropwise.[1] (Caution: Gas evolution).

  • Stir at Room Temp (RT) for 2 hours until gas evolution ceases. Note: Do not distill; use crude.

  • Coupling: Cool the mixture back to

    
    .
    
  • Add a premixed solution of Morpholine,

    
    , and DMAP in DCM dropwise.[1]
    
  • Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with Sat.

    
    . Extract with DCM.[1][3] Wash organic layer with 1M HCl (to remove DMAP/Morpholine excess) then Brine.
    
Protocol B: The "Mild" Option (HATU)

Use this for acid-sensitive furan rings.

Reagents:

  • Furoic Acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Solvent)[4][5]

  • Morpholine (1.2 equiv)

Step-by-Step:

  • Dissolve Furoic Acid in DMF.[1][3]

  • Add DIPEA and stir for 5 minutes (Pre-activation).

  • Add HATU.[1][2][3] Stir for 10 minutes. (Solution should turn yellow/orange).

  • Add Morpholine.[1]

  • Stir at RT for 4-6 hours.

  • Workup: Dilute with Ethyl Acetate. Wash extensively with water (3x) to remove DMF/HATU byproducts.

Data & Comparison

Table 1: Coupling Reagent Performance for 3-Methyl-2-Furoic Acid + Morpholine

MethodReagent SystemConversion (24h)ByproductsSuitability
Standard EDC / HOBt< 35%N-acylureaUnhindered only
High Power Oxalyl Cl / DMAP > 95% NoneBest for Steric Bulk
Mild HATU / DIPEA~ 85%TetramethylureaAcid-sensitive substrates
Green T3P / Pyridine~ 80%Water solubleScalable / Low racemization
Frequently Asked Questions (FAQ)

Q: My reaction turned black. Is my product gone? A: Likely not entirely. Furan rings can polymerize in the presence of strong acid (generated during acid chloride formation). Fix: Filter the reaction through a short pad of silica or Celite to remove the polymer "tar" before aqueous workup. Next time, use Protocol B (HATU) or ensure strict temperature control (

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride?A:


Q: Why is Morpholine reacting so slowly compared to other amines? A: Morpholine is a secondary amine with a chair conformation.[1] While nucleophilic (

1
References
  • Valeur, E., & Bradley, M. (2009).[1][6][7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1][8][9] Amide bond formation and peptide coupling.[2][4][7][8][10][11] Tetrahedron, 61(46), 10827-10852.[1]

  • Ghosh, A. K., & Shahabi, D. (2020).[1][5][12] Synthesis of sterically hindered amides. Tetrahedron Letters, 61(51), 152642.[1] (Demonstrates DMAP utility in hindered systems).

Optimizing reflux conditions for nitrofuran amide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reflux Conditions for Nitrofuran Amide Synthesis Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Thermal Paradox of Nitrofurans

Welcome to the Nitrofuran Synthesis Support Center. If you are here, you are likely facing the classic "Nitrofuran Paradox":

  • Kinetic Necessity: The electron-withdrawing nitro group at the C5 position deactivates the C2 carboxylic acid, often requiring thermal energy (reflux) or potent activation (SOCl₂) to drive the reaction.[1]

  • Thermodynamic Instability: The furan ring is inherently fragile.[1] Prolonged exposure to temperatures >100°C or highly acidic reflux conditions can lead to ring-opening, decarboxylation, and the formation of intractable "black tar" polymers.

This guide replaces standard operating procedures with dynamic troubleshooting protocols designed to balance activation energy against substrate stability.

Module 1: Reaction Setup & Solvent Architecture

Ticket #1: "My reaction mixture turned black/dark brown."

Diagnosis: Thermal decomposition of the nitrofuran ring.[1] Root Cause: Reflux temperature exceeded the stability threshold of the nitrofuran moiety, or the reaction time was prolonged unnecessarily.

The Solution: Solvent-Temperature Hierarchy

Do not default to Toluene (bp 110°C) unless strictly necessary.[1] Use the lowest boiling point solvent that solubilizes your amine.[1]

SolventSelection Start Select Solvent for Nitrofuran Amidation Solubility Is Nitrofuran Acid Soluble at RT? Start->Solubility Yes Yes Solubility->Yes No No Solubility->No DCM DCM (Reflux 40°C) Safest for Stability Yes->DCM THF THF (Reflux 66°C) Balance of Solubility/Temp No->THF Tol Toluene (Reflux 110°C) High Risk: Short Duration Only THF->Tol If insoluble in THF Warning CRITICAL: If using Toluene, Limit Reflux < 2 Hours Tol->Warning

Figure 1: Solvent Decision Matrix for Nitrofuran Stability. Select the solvent with the lowest boiling point that maintains solubility to prevent thermal degradation.

Module 2: The Acid Chloride Route (Activation)

Ticket #2: "Low yield after Thionyl Chloride (SOCl₂) reflux."

Diagnosis: Incomplete activation or hydrolysis of the acid chloride.[1] Root Cause: 5-nitro-2-furoic acid is electron-deficient, making the nucleophilic attack of SOCl₂ slower than with benzoic acid.[1] Conversely, the resulting acid chloride is highly moisture-sensitive.[1]

Protocol: Catalytic Activation (The "Vilsmeier" Boost)

Standard reflux is often insufficient without a catalyst.[1] You must use Dimethylformamide (DMF) to form the Vilsmeier-Haack intermediate, which is a more potent electrophile.[1]

Optimized Protocol:

  • Setup: Flame-dried Schlenk flask under Argon/Nitrogen.

  • Reagents: Suspend 5-nitro-2-furoic acid (1.0 equiv) in anhydrous Benzene (or Toluene if safety dictates, but watch temp) or DCM (if using oxalyl chloride).

  • Catalyst: Add DMF (2-3 drops per 10 mmol) . Crucial Step.

  • Addition: Add SOCl₂ (1.5 - 2.0 equiv) dropwise at room temperature.

  • Reflux:

    • If using SOCl₂/Benzene: Heat to 80°C (bath temp) for 60-90 minutes .

    • Endpoint Check: Monitor the off-gas bubbler.[1] Reaction is complete when HCl gas evolution ceases.[1]

  • Workup (The Trap): Evaporate solvent/SOCl₂ in vacuo. Do not distill at atmospheric pressure.

    • Chase Step: Add dry toluene and evaporate twice to azeotrope trace SOCl₂.[1]

Data Table: Activation Conditions vs. Risk

MethodReagentTemp (°C)TimeRisk LevelRecommended For
Standard SOCl₂ (Neat)76°C3-4 hHigh (Blackening)Stable analogs only
Catalytic SOCl₂ + DMF40-60°C1-2 hLow Standard Nitrofuran Synthesis
Milder Oxalyl Chloride0°C -> RT2 hMinimal Highly sensitive substrates

Module 3: Coupling & Purification

Ticket #3: "Product won't precipitate / Oil formation."

Diagnosis: "Oiling out" due to solvent polarity mismatch or impurities.[1] Root Cause: Nitrofuran amides are often planar and stack well (crystallize), but slight impurities (unreacted amine or decomposition tar) prevent nucleation.[1]

Troubleshooting Guide: The "Crash" Method
  • Reaction Solvent: If coupled in THF/DCM, evaporate to ~20% volume.[1]

  • Anti-solvent: Slowly add cold Ethanol or Water (if product is hydrophobic).[1]

  • Trituration: If oil forms, decant the supernatant, add diethyl ether, and sonicate.[1] This often forces the oil into a solid.[1]

Workflow Acid 5-Nitro-2-furoic Acid Act Activation (SOCl2/DMF) Acid->Act Check Gas Evolution Stops? Act->Check Check->Act No (Continue Reflux) Evap Evaporate to Dryness (Azeotrope w/ Toluene) Check->Evap Yes Couple Add Amine + Base (Et3N) Solvent: DCM or THF Evap->Couple Workup Acid/Base Wash Couple->Workup Final Recrystallize (EtOH or Nitromethane) Workup->Final

Figure 2: Optimized Workflow for Nitrofuran Amide Synthesis. Note the critical azeotropic removal of thionyl chloride before coupling.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS instead of Thionyl Chloride? A: Yes, and it is often preferred for small-scale (<100mg) medicinal chemistry batches.[1] Use EDC (1.2 eq) and HOBt (1.2 eq) in DMF or Acetonitrile. However, for scale-up (>1g), the acid chloride method is more atom-economical and easier to purify (removes urea byproducts).[1]

Q: Why does my product turn red/orange upon standing? A: Nitrofurans are photosensitive.[1] A shift to dark orange/red often indicates the formation of hydrazone-like impurities or photo-degradation.[1] Store all intermediates and final products in amber vials away from direct light.

Q: Is the off-gas dangerous? A: Extremely. The reaction produces SO₂ and HCl.[1][2][3][4] You must use a scrubbing trap (NaOH solution) connected to the Schlenk line outlet.[1]

References

  • Organic Syntheses Procedure for Furoic Acid Derivatives. Title: 2-Furancarboxylic Acid and Derivatives.[1][5] Source: Organic Syntheses, Coll.[1] Vol. 1, p.276 (1941).[1] URL:[Link] (Note: Foundational text for furan stability, though specific nitration protocols have evolved).[1]

  • Montalbetti, C. A., & Falque, V. Title: Amide bond formation and peptide coupling.[1][6][7] Source: Tetrahedron, 61(46), 10827-10852.[1] URL:[Link] (Authoritative review on coupling reagents including EDC/HOBt vs Acid Chloride).

Sources

Identifying degradation products of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-[5-(4-nitrophenyl)-2-furoyl]morpholine .

As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex stability profile of this specific pharmacophore. This molecule—characterized by a morpholine ring linked via an amide bond to a furan ring substituted with a 4-nitrophenyl group—presents unique analytical challenges. Its structural motifs make it highly susceptible to distinct pathways of degradation, including hydrolytic cleavage, oxidative ring-opening, and photolytic rearrangement.

Rather than simply listing degradation products, this guide explains the causality behind these mechanisms, providing you with the foundational knowledge to optimize your formulations, storage conditions, and analytical methods.

Core Troubleshooting FAQs

Q1: During aqueous formulation, I observe a steady decline in purity and the appearance of two major new peaks. What is causing this, and how can I prevent it? The Causality: You are likely observing amide bond hydrolysis . The amide bond linking the furoyl group to the morpholine ring is the primary hydrolytic weak point. The highly electron-withdrawing nature of the 4-nitrophenyl group pulls electron density across the conjugated furan system, making the carbonyl carbon of the furoyl group highly electrophilic and exceptionally vulnerable to nucleophilic attack by water or hydroxide ions. The Solution: This reaction yields 5-(4-nitrophenyl)-2-furoic acid and free morpholine[1]. To mitigate this, formulate the compound in non-aqueous co-solvents (e.g., DMSO, PEG-400) or strictly buffer the aqueous solution to a pH of 5.5–6.5, avoiding both highly acidic and basic extremes.

Q2: After exposing my samples to ambient laboratory light, my chromatogram shows a complex mixture of early-eluting peaks. What happened? The Causality: The molecule has undergone nitroaromatic photodegradation . Nitroaromatic compounds are notoriously sensitive to UV and visible light. Upon photon absorption, the nitro group undergoes a well-documented nitro–nitrite photorearrangement, transitioning through a reactive triplet state (


)[2]. This generates highly reactive radical intermediates that lead to the hydroxylation of the aromatic ring or complete homolytic cleavage of the system.
The Solution:  Always handle this compound under amber lighting. Store stock solutions in actinic (amber) glassware or wrap vials in aluminum foil.

Q3: We conducted a forced degradation study using


, and the parent mass disappeared almost instantly. Why is it so sensitive to oxidation? 
The Causality:  This is a dual-pathway degradation. First, the furan ring is electron-rich and highly susceptible to oxidative cleavage. Electrophilic oxygen species (like peroxides or ozone) rapidly attack the furan ring, leading to ring-opening reactions that yield 1,4-dicarbonyls, 4-oxoalkenoic acids, or complete degradation to carboxylic acids[3]. Second, the tertiary nitrogen within the morpholine ring is prone to N-oxidation, forming a morpholine N-oxide derivative[1].
The Solution:  Degas all solvents used in long-term storage (e.g., sparge with Argon or Nitrogen) to remove dissolved oxygen. Avoid the use of peroxide-forming solvents like uninhibited THF or diethyl ether.

Quantitative Data: Degradation Pathway Summary

To assist your LC-MS/MS identification efforts, the following table summarizes the expected degradation pathways, the target structural moieties, and the anticipated mass shifts (


 m/z) relative to the parent compound.
Stress ConditionTarget MoietyPrimary Degradation MechanismExpected Degradant(s)LC-MS Shift (

m/z)
Basic Hydrolysis (0.1M NaOH)Amide BondNucleophilic Acyl Substitution5-(4-nitrophenyl)-2-furoic acid + MorpholineCleavage (Parent m/z disappears; fragments at m/z 232 & 88)
Oxidative Stress (3%

)
Furan RingOxidative Ring Cleavage1,4-Dicarbonyl derivativesVariable (+32 Da for diols, or fragmentation)
Oxidative Stress (3%

)
Morpholine RingN-OxidationMorpholine N-oxide derivative+16 Da
Photolytic Stress (UV-C / Vis)4-NitrophenylNitro-Nitrite RearrangementHydroxylated nitroaromatics / Ring cleavage+16 Da (Hydroxylation) or complex fragmentation

Experimental Protocol: Self-Validating Forced Degradation Study

To confidently identify the degradation products of this compound in your own lab, you must execute a self-validating forced degradation workflow. This protocol includes mandatory quenching steps to ensure that degradation occurs only during the intended stress period and not while sitting in the autosampler queue.

Step 1: Stock Solution Preparation

  • Dissolve this compound in MS-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Self-Validation Check: Inject the stock solution immediately via LC-MS to establish a baseline purity (

    
    ) and confirm the absence of pre-existing degradants.
    

Step 2: Stress Application Prepare four separate reaction vials:

  • Acidic Stress: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3%

    
    . Incubate at room temperature (25°C) for 24 hours in the dark.
    
  • Photolytic Stress: Place 2 mL of stock in a clear quartz vial. Expose to UV-C (254 nm) and visible light (1.2 million lux hours) at 25°C.

Step 3: Mandatory Quenching (Critical Step) Failure to quench reactions will lead to continuous degradation in the HPLC vial, yielding non-reproducible integration data.

  • Acidic Sample: Neutralize with 1 mL 0.1 M NaOH.

  • Basic Sample: Neutralize with 1 mL 0.1 M HCl.

  • Oxidative Sample: Quench residual peroxides by adding 100

    
    L of 10% sodium thiosulfate (
    
    
    
    ) solution.
  • Photolytic Sample: Remove from the light source and immediately transfer to an amber HPLC vial.

Step 4: LC-MS/MS Analysis

  • Dilute all quenched samples to a final theoretical concentration of 100

    
    g/mL using the initial mobile phase.
    
  • Analyze using a reversed-phase C18 column with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to promote ionization of both the acidic (furoic acid) and basic (morpholine) degradants.

Mandatory Visualization: Degradation Pathways

DegradationPathways Parent This compound (Parent Compound) Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Oxidation Oxidative Stress (Peroxides/ROS) Parent->Oxidation Photo Photolytic Stress (UV/Vis Light) Parent->Photo Deg1 Amide Cleavage: 5-(4-nitrophenyl)-2-furoic acid + Morpholine Hydrolysis->Deg1 Deg2 Furan Ring Opening: 1,4-Dicarbonyls & Carboxylic Acids Oxidation->Deg2 Deg3 Morpholine N-Oxidation: Morpholine N-oxide derivative Oxidation->Deg3 Deg4 Nitro-Nitrite Rearrangement: Hydroxylated/Ring-Cleaved Nitroaromatics Photo->Deg4

Degradation pathways of this compound under stress.

References

  • Oxidative Cleavage of Furans - OUCI Source: dntb.gov.ua URL:[Link]

  • Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: The Effect of Organic Solvents, Water, Oxygen, Phenols, and Polycyclic Aromatics on the Destruction and Product Yields Source: acs.org (The Journal of Physical Chemistry A) URL:[Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity Source: mdpi.com URL:[Link]

Sources

Technical Support Center: Morpholine Acylation & Phase Separation

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a laboratory setting. It prioritizes mechanistic understanding and actionable solutions over generic advice.

Topic: Resolving Phase Separation & Yield Issues in Morpholine Acylation Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2, 2026[1]

Executive Summary: The Amphiphilic Challenge

Morpholine is a unique secondary amine containing both an amine nitrogen and an ether oxygen.[2] This dual functionality confers significant water miscibility and hygroscopicity .[1][2]

The critical failure point in morpholine acylation (reaction with acid chlorides or anhydrides) is rarely the reaction kinetics—it is the workup . The resulting N-acyl morpholines (e.g., N-acetylmorpholine) are often highly water-soluble.[1][2] Standard aqueous workups frequently result in:

  • Product Loss: The product partitions into the aqueous phase.[1][2]

  • Rag Layers (Emulsions): The product acts as a surfactant, stabilizing the interface between organic and aqueous layers.[1]

  • Gummy Precipitates: Amine salts (Morpholine[1][2]·HCl) often form sticky oils rather than filterable solids in non-polar solvents.[1][2]

Diagnostic Flowcharts (Visual Logic)

Figure 1: Solvent Selection & Process Decision Tree

Use this logic to prevent phase issues before starting the experiment.

SolventSelection Start Start: Select Reaction Conditions Scale Is the reaction scale >10g? Start->Scale WaterTol Is the Acid Chloride water stable? Scale->WaterTol No (<10g) Schotten Route A: Schotten-Baumann (Biphasic: Water/DCM or Water/2-MeTHF) Scale->Schotten Yes (Heat management) WaterTol->Schotten Yes (e.g., Sulfonyl chlorides) Anhydrous Route B: Anhydrous Organic (DCM, THF, or Toluene) WaterTol->Anhydrous No (e.g., Acetyl chloride) Solubility Issue: Product trapped in Aqueous Schotten->Solubility Risk Precip Issue: Salt forms Gummy Oil Anhydrous->Precip Risk Sol2 Solution: Add Et2O/Hexane to force crystalline precipitation Precip->Sol2 Sol1 Solution: Use 2-MeTHF (Green) or Chloroform (High Density) Solubility->Sol1

Caption: Decision matrix for selecting reaction conditions to minimize downstream processing errors. 2-MeTHF is prioritized as a modern, green alternative to DCM.[2]

Troubleshooting Guide & FAQs

Module A: The "Rag Layer" (Emulsions)

Context: You are performing an aqueous workup (washing the organic layer), and a third, indistinct layer forms between the phases.

Q: Why does the interface refuse to separate? A: N-acyl morpholines possess surfactant properties.[1][2] The morpholine ring is polar, while the acyl chain is lipophilic. This amphiphilic structure stabilizes emulsions.[1][2] Additionally, fine particulates of precipitated salts can sit at the interface (Pickering emulsion).

Q: How do I break the emulsion immediately? Protocol (The "Celite Trick"):

  • Do not add more water.[1][2]

  • Prepare a Büchner funnel with a 1-inch pad of Celite 545 (diatomaceous earth).

  • Filter the entire biphasic mixture (emulsion and all) through the Celite pad under weak vacuum.

  • Result: The particulate matter causing the emulsion gets trapped in the Celite.[2] The filtrate will usually separate cleanly into two distinct layers immediately.[1][2]

Q: The Celite didn't work. What next? A: Density modification.

  • If using DCM (Density ~1.33): The emulsion may be floating because the densities are too close to the aqueous phase (approx 1.0–1.1 with salts). Add more DCM to increase the density difference.

  • If using Ethyl Acetate (Density ~0.90): Add Brine (saturated NaCl) .[1][2][3] This increases the density and ionic strength of the aqueous phase, forcing organics out ("salting out").

Module B: Yield Loss (Product Solubility)

Context: The reaction showed 100% conversion on TLC/LCMS, but after workup, you recovered <40% mass.

Q: Where did my product go? A: Down the drain. Morpholine amides (especially low molecular weight ones like N-acetyl, N-propionyl) are miscible or highly soluble in water.[1][2] A standard wash (100 mL organic / 100 mL water) will partition the majority of your product into the water.

Q: How do I recover it? A: You must shift the partition coefficient (


).[1][2]
  • Saturation: Saturate the aqueous layer with NaCl (solid salt) until no more dissolves.[1][2] This "salts out" the organic product.[1][2]

  • Solvent Switch: Switch to Chloroform or DCM for extraction.[1][2] Morpholine amides have a much higher affinity for chlorinated solvents than for Ether or Ethyl Acetate.[1][2]

  • Continuous Extraction: For scale-up (>50g), use a continuous liquid-liquid extractor (e.g., Kutscher-Steudel) running DCM overnight.[1][2]

Module C: The "Gummy" Salt (Anhydrous Reactions)

Context: You used TEA (Triethylamine) or DIPEA as a base in Toluene or Ether. Instead of a white powder, a brown sticky oil has coated the stir bar.

Q: Why is the salt not precipitating? A: This is a polarity mismatch.[1][2] The triethylammonium chloride salt is partially soluble in the reaction mixture, forming a supersaturated oil or "ionic liquid" phase. This occludes your product.[1][2][4]

Q: How do I fix the gum? A:

  • Trituration: Decant the supernatant (containing your product).[1][2] Add dry Diethyl Ether or Hexanes to the gummy residue and scratch the flask vigorously with a glass rod. The gum should solidify into a white powder.[1][2] Filter this off and combine the filtrate with the original supernatant.[2]

  • Dissolution: If the product is stable to water, stop trying to precipitate the salt.[1][2] Dissolve the entire gum in DCM , wash with water (to remove the salt), and then dry the organic layer.

Gold Standard Protocol: Morpholine Acylation

Designed for 10mmol scale.[1][2] Optimized for Phase Separation.

Reagents:

  • Morpholine (1.0 equiv)[1]

  • Acyl Chloride (1.1 equiv)[1]

  • Base: 10% Aqueous NaOH (Schotten-Baumann) OR Triethylamine (Anhydrous)[1][2]

  • Solvent: 2-MeTHF (Preferred) or DCM.[1][2]

Method: Modified Schotten-Baumann (Biphasic)

Recommended for most stable acyl chlorides due to superior impurity rejection.[1][2]

  • Preparation: Dissolve Morpholine (1.0 eq) in 2-MeTHF (concentration 0.5 M).

    • Why 2-MeTHF? Unlike THF, it is immiscible with water, allowing for easier separation, but polar enough to solubilize the amide product.

  • Base Layer: Add an equal volume of 10% NaOH (2.5 eq).[1][2] Cool to 0°C.[1][2]

  • Addition: Add Acyl Chloride (1.1 eq) dropwise over 15 minutes. Vigorous stirring is essential (1000 RPM) to maximize interfacial area.[1][2]

  • Reaction: Warm to Room Temperature (RT) and stir for 1 hour.

  • Critical Workup Step (Salting Out):

    • Separate layers.[1][2][3][5] Keep the organic layer.[1][2]

    • Do not discard the aqueous layer yet. Add solid NaCl to the aqueous layer until saturated.[1] Extract this aqueous layer twice with fresh 2-MeTHF.[1][2]

    • Reasoning: This recovers the ~30% of product initially trapped in the water.[2]

  • Polishing: Combine organic layers.[1][2] Dry over anhydrous

    
    .[1][2] Filter and concentrate.
    
Figure 2: The "Salting Out" Recovery Workflow

WorkupRecovery Rxn Reaction Mixture (Biphasic) Sep1 Phase Separation 1 Rxn->Sep1 Org1 Organic Layer 1 (Main Product) Sep1->Org1 Aq1 Aqueous Layer (Contains ~30% Product) Sep1->Aq1 Combine Combine Org 1 + 2 Dry & Concentrate Org1->Combine Salt Add Solid NaCl (Saturation) Aq1->Salt Ext2 Extract w/ 2-MeTHF Salt->Ext2 Org2 Organic Layer 2 (Recovered Product) Ext2->Org2 Org2->Combine

Caption: Workflow maximizing yield by recovering water-soluble morpholine amides via saturation.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link][1][2][6]

  • Strategies for Breaking Emulsions in Organic Workups. University of Rochester, Department of Chemistry. [Link]

  • Properties of Morpholine and N-Acetylmorpholine. PubChem Database, National Library of Medicine. [Link][1][2]

Sources

Technical Support Center: Background Noise Reduction in Nitrofuran Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Performance Liquid Chromatography (HPLC) & LC-MS/MS Analysis of Nitrofuran Metabolites Document ID: NF-HPLC-004 Last Updated: March 2026

Executive Summary: The "Noise" Challenge

In the analysis of nitrofuran antibiotics (Furazolidone, Furaltadone, Nitrofurantoin, Nitrofurazone), "background noise" is rarely electronic; it is almost exclusively chemical interference .

Because parent nitrofurans metabolize rapidly (half-life < 4 hours), analysis targets their tissue-bound metabolites (AOZ, AMOZ, AHD, SEM).[1][2] These metabolites are small, polar, and do not ionize or absorb UV light well. The industry-standard solution is derivatization with 2-nitrobenzaldehyde (2-NBA) .

The Paradox: You must add 2-NBA in massive excess to ensure complete derivatization, but this excess reagent is the primary source of chromatographic background noise and ion suppression.

The Derivatization & Cleanup Workflow

Visualizing the critical path where noise is introduced and removed.

NitrofuranWorkflow Sample Homogenized Tissue (1-2g) Hydrolysis Acid Hydrolysis & Derivatization (16h @ 37°C with 2-NBA) Sample->Hydrolysis Releases bound metabolites Neutralization pH Adjustment (Target: 7.3 ± 0.2) Hydrolysis->Neutralization Stops reaction Extraction Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->Extraction Partitioning Evaporation Evaporation to Dryness (N2 stream @ 40°C) Extraction->Evaporation Wash Hexane Wash Step (CRITICAL for Noise Removal) Evaporation->Wash Removes lipids & excess 2-NBA Analysis LC-MS/MS or HPLC-UV Analysis Wash->Analysis Clean sample

Figure 1: The Nitrofuran Analytical Workflow.[1][3] The red nodes highlight the steps most critical to noise generation (Hydrolysis) and noise reduction (Wash).

Protocol Optimization: Reducing Chemical Noise

Phase A: Reagent Hygiene (The Foundation)

Issue: Impurities in the derivatizing agent (2-NBA) often co-elute with the metabolite AHD (1-aminohydantoin). Protocol:

  • Reagent Quality: Use only analytical grade 2-nitrobenzaldehyde. Recrystallize if the reagent is old or oxidized.

  • Fresh Preparation: Prepare the 2-NBA solution (usually 50 mM in DMSO or Methanol) daily. Old solutions form degradation products that appear as "ghost peaks."

Phase B: The Wash Step (The Noise Filter)

The single most effective way to reduce background noise is a hexane wash post-derivatization.

  • Why? 2-NBA is highly soluble in non-polar solvents. The nitrophenyl derivatives (NPAOZ, NPAMOZ, etc.) are less soluble in hexane but soluble in Ethyl Acetate.

  • Procedure:

    • After the initial Ethyl Acetate extraction and evaporation, reconstitute the residue in a mixture of water/methanol.[4][5][6]

    • Add n-hexane (1:1 ratio with aqueous buffer).

    • Vortex vigorously for 30 seconds and centrifuge.

    • Discard the upper hexane layer. This layer contains the lipids and the excess 2-NBA.

    • Inject the lower aqueous phase.

Phase C: pH Criticality

Issue: Inconsistent recovery and baseline drift. Mechanism: The extraction of the nitrophenyl derivatives is pH-dependent. Target: Adjust pH to 7.3 ± 0.2 exactly.

  • pH < 6.0: Derivatives remain partially protonated and don't extract into Ethyl Acetate (Low Recovery).

  • pH > 8.0: Emulsions form, and dirty matrix components (saponified fats) are extracted (High Noise).

Troubleshooting Guide (FAQ Format)

Q1: I see a massive interfering peak eluting near the solvent front. What is it?

Diagnosis: This is likely excess 2-nitrobenzaldehyde (2-NBA) . Root Cause: Incomplete removal of the derivatizing agent. Solution:

  • Immediate: Implement the hexane wash step described in Phase B.

  • Alternative: If using Solid Phase Extraction (SPE), ensure your wash step uses a solvent strength that removes 2-NBA but retains the analytes (e.g., 20-30% methanol wash on a polymeric sorbent).

Q2: My LC-MS/MS signal for AHD is suppressed, but other analytes are fine.

Diagnosis: Ion suppression due to matrix co-elution.[7] Root Cause: AHD is the most polar metabolite and elutes early, often in the "dump" zone where salts and unretained matrix components elute. Solution:

  • Chromatography: Modify the gradient. Hold the initial aqueous composition (e.g., 95% Mobile Phase A) for 1–2 minutes longer to separate AHD from the salt front.

  • Chemistry: Switch from Methanol to Acetonitrile in Mobile Phase B. Acetonitrile often provides sharper peaks for early eluters.

Q3: I am detecting Semicarbazide (SEM) in control (blank) poultry samples. Is my column contaminated?

Diagnosis: Likely False Positive (Processing Artifact), not contamination. Expert Insight: SEM is not just a metabolite of Nitrofurazone. It can be generated from:

  • Carrageenan: A common food additive used to improve water retention in poultry.

  • Hypochlorite: Bleach used in disinfection steps can react with food proteins to form SEM. Action:

  • Check the sample history.[6][8][9] If it is processed poultry (nuggets, marinated), SEM presence is inconclusive for antibiotic abuse.

  • Refer to USDA FSIS Notice 54-22 , which suspended SEM testing in raw poultry products due to these confounding factors [1].

Comparative Data: Cleanup Efficiency

Cleanup MethodNoise ReductionRecovery (AOZ)Recovery (AHD)Labor Intensity
LLE (Ethyl Acetate only) Low85-95%80-90%Low
LLE + Hexane Wash High 82-92%78-88%Medium
SPE (HLB Polymeric) Very High90-100%85-95%High
SPE (Silica Gel) Medium75-85%70-80%High

Table 1: Comparison of cleanup strategies. The LLE + Hexane Wash is the industry "workhorse" balance between cost and noise reduction.

Troubleshooting Logic Tree

Follow this decision matrix when encountering baseline issues.

Troubleshooting Start High Background Noise Detected CheckBlank Analyze Reagent Blank (No Matrix) Start->CheckBlank BlankDirty Blank is Dirty? CheckBlank->BlankDirty ReagentIssue Reagent/System Issue BlankDirty->ReagentIssue Yes (Peaks present) MatrixIssue Matrix Effect BlankDirty->MatrixIssue No (Clean baseline) Action1 Recrystallize 2-NBA Replace Mobile Phase ReagentIssue->Action1 CheckWash Was Hexane Wash Performed? MatrixIssue->CheckWash Action2 Add Hexane Wash Step CheckWash->Action2 No Action3 Switch to SPE Cleanup (Polymeric Sorbent) CheckWash->Action3 Yes (Still noisy)

Figure 2: Diagnostic logic for isolating noise sources.

References

  • USDA Food Safety and Inspection Service (FSIS). (2022).[10][11] FSIS to suspend nitrofuran residue sampling and testing in raw poultry products.[11] Provisioner Online. Link

  • USDA Food Safety and Inspection Service (FSIS). (2016). Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (CLG-NFUR 3.01).Link

  • Waters Corporation. (2007). LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey. Application Note. Link

  • BenchChem. (2025).[3] The Crucial Role of 2-Nitrobenzaldehyde Derivatization in the Analysis of the Nitrofuran Metabolite AMOZ.[3] Technical Guide.[3][10] Link

Sources

Preventing photodecomposition of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Photodecomposition of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

Ticket ID: NIT-PH-404 | Priority: Critical | Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Yellow Compound" Paradox

Welcome to the technical support hub. You are likely here because you are observing inconsistent potency data, "ghost peaks" in your chromatograms, or a physical color shift in your solution of This compound .

This molecule belongs to a class of nitrofuran derivatives .[1] While the morpholine amide linkage provides better hydrolytic stability than the hydrazone linkage found in analogs like Nifurtimox, the core 5-nitrofuran chromophore remains an "energy trap." It avidly absorbs photons in the UV-A and visible blue spectrum (300–450 nm), driving rapid photolytic degradation.

This guide replaces generic "store in the dark" advice with a rigorous, self-validating protocol to ensure data integrity.

Module 1: The Mechanism (Why is it degrading?)

Q: I keep my samples in clear glass for only 10 minutes. Is that really enough to cause the degradation I’m seeing?

A: Yes. The conjugated system (Morpholine-Carbonyl-Furan-Nitrophenyl) acts as a molecular antenna. Upon absorbing a photon, the nitro group (


) undergoes an 

transition. Unlike simple aromatics which might fluoresce and relax, nitrofurans typically undergo intersystem crossing to a triplet state. This excited state is highly reactive and leads to two primary degradation pathways:
  • Nitro-Reduction: The nitro group is photoreduced to a nitroso (

    
    ) or hydroxylamine (
    
    
    
    ) intermediate.
  • Furan Ring Opening: The energy breaks the C-O bond in the furan ring, leading to the formation of open-chain nitriles or toxic aldehydes.

Visualization: The Photolytic Cascade

Photodecomposition Compound Parent Molecule (this compound) Excited Excited Triplet State (n -> pi*) Compound->Excited Photon Absorption (hv: 300-450nm) Radical Nitro-Radical / Nitroso Intermediate Excited->Radical Intersystem Crossing Product1 Open-Chain Nitriles (Toxic) Radical->Product1 Ring Opening Product2 Reduced Amines/ Hydroxylamines Radical->Product2 Photo-reduction

Caption: Figure 1. The photolytic cascade of nitrofuran derivatives. Note that ring opening is irreversible.

Module 2: Analytical Troubleshooting (HPLC/LC-MS)

Q: I see a small peak eluting before my main peak that grows over time in the autosampler. Is this an impurity?

A: It is likely a photodegradation product generated inside the autosampler. Standard autosamplers often have clear windows or internal LED lights. If your sequence takes 12 hours, the last vial is exposed to scattered light for that duration.

Diagnostic Protocol: The "Dark Hold" Test Use this protocol to confirm if the issue is the instrument environment.

StepActionSuccess Criteria
1 Prepare a master solution of the compound (100 µM) in Amber Glass.Solution is clear yellow.
2 Aliquot into three HPLC vials: A: Clear glass (Control). B: Amber glass. C: Clear glass wrapped in aluminum foil.-
3 Place all three in the autosampler. Program the instrument to inject each vial every 1 hour for 6 hours.-
4 Analyze: Plot Peak Area vs. Time.Vial A: Decreasing area. Vial B & C: Stable area.

Corrective Action:

  • Disable Internal Lights: Turn off the autosampler LED if the software permits.

  • Use Amber Vials: Mandatory. Borosilicate Type 1, Class B amber glass blocks >90% of light below 450nm.

  • Fast Gradients: Minimize on-column time.

Module 3: Lab Handling & Lighting

Q: Can I just turn off the ceiling lights and work with the blinds down?

A: No. Ambient daylight is sufficient to degrade nitrofurans. You must control the wavelength of the light, not just the intensity.

The "Gold Light" Standard You need to filter out wavelengths <500 nm. Standard white fluorescent tubes emit significant energy at 405 nm and 436 nm (mercury lines), which overlap perfectly with the nitrofuran absorption band.

Recommended Setup:

  • Primary: Install Gold/Yellow UV-blocking sleeves over fluorescent tubes or use yellow LEDs (589 nm emission).

  • Secondary: If gold lights are unavailable, work inside a biosafety cabinet with the sash closed and the UV light OFF , using only external red/yellow filtered light.

Visualization: Safe Handling Workflow

Workflow cluster_warning CRITICAL FAILURE POINTS Storage Solid Storage (-20°C, Amber Vial, Desiccated) Weighing Weighing (Minimize exposure, Dim/Gold Light) Storage->Weighing < 2 mins exposure Dissolution Dissolution (Solvent: DMSO or MeCN) *Avoid Acetone (Schiff base risk)* Weighing->Dissolution Immediate Analysis LC-MS Analysis (Cooled Autosampler 4°C, Amber Vials) Dissolution->Analysis Protect from light Fail1 Leaving solution on bench (Clear flask) Dissolution->Fail1 Fail2 Using Acetone/Methanol (Potential acetal formation)

Caption: Figure 2. Safe handling workflow. Note the specific exclusion of Acetone to prevent side reactions.

Module 4: Formulation & Solvents

Q: Which solvent should I use for stock solutions?

A: DMSO (Dimethyl sulfoxide) or Acetonitrile. Avoid alcohols (Methanol/Ethanol) for long-term storage of stock solutions if possible, as nitrofurans can undergo slow solvolysis or transesterification-like reactions under light stress.

Solvent Compatibility Table

SolventSuitabilityNotes
DMSO Excellent High solubility, stabilizes the dipole. Freezes at 18°C (thaw carefully).
Acetonitrile Good Good for LC-MS prep. Aprotic.
Methanol Fair Acceptable for immediate use. Protic nature may accelerate photo-reduction.
Acetone Poor Avoid. Can form Schiff bases with degradation amines.
Water (pH > 8) Critical Failure Nitrofurans degrade rapidly in alkaline aqueous solutions.

Q: Does pH matter? A: Yes. Maintain pH < 7. Nitrofurans are generally most stable at pH 4–6 . At alkaline pH (pH > 8), the furan ring becomes susceptible to nucleophilic attack by hydroxide ions, even in the dark.

References

  • Edhlund, B. L., et al. (2006). "Aquatic photochemistry of nitrofuran antibiotics." Environmental Science & Technology.

  • Biošić, M., et al. (2021).[2] "Effects of environmental factors on nitrofurantoin photolysis in water." Environmental Science: Processes & Impacts.

  • Hall, B. S., et al. (2011).[3] "Nifurtimox activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites."[3] Journal of Biological Chemistry.

  • Botero-Cadavid, J. F., et al. (2022).[3] "Structural and Mechanistic Investigation of the Unusual Metabolism of Nifurtimox." Chemical Research in Toxicology.

  • Qu, Y., et al. (2012). "4-(4-Nitrophenyl)morpholine."[4][5][6][7] Acta Crystallographica Section E. (Structural analog reference).

Sources

Validation & Comparative

Comparing antimicrobial efficacy of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine vs Nitrofurantoin

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Context

Nitrofurantoin has served as a frontline therapeutic for uncomplicated urinary tract infections (UTIs) for decades. However, the escalating prevalence of antimicrobial resistance—specifically driven by mutations in bacterial nitroreductases—necessitates the development of 1[1].

Enter 4-[5-(4-nitrophenyl)-2-furoyl]morpholine , an experimental molecular hybrid engineered in medicinal chemistry to overcome these exact resistance mechanisms. By integrating a morpholine pharmacophore and shifting the nitro group from the furan ring to a conjugated phenyl ring, this derivative fundamentally alters the pharmacokinetic landscape and the enzymatic activation requirements of the molecule, offering a potent alternative against ESKAPE pathogens and MRSA[2].

Mechanistic Divergence: Overcoming Nitroreductase Dependency

The Classical Pathway: Nitrofurantoin

Nitrofurantoin operates as a prodrug. Its bactericidal activity relies on reduction by type I bacterial nitroreductases (predominantly NfsA and NfsB in E. coli). This enzymatic reduction generates highly reactive electrophilic intermediates that indiscriminately attack ribosomal proteins and DNA, halting cellular metabolism[1]. Resistance typically emerges through chromosomal mutations that inactivate nfsA or nfsB, rendering the bacteria incapable of activating the drug.

The Bypass Mechanism: this compound

The structural modifications in the morpholine hybrid directly address this vulnerability. The conjugation of the 4-nitrophenyl group to the furoyl core alters the reduction potential of the nitro group. This electronic shift allows the compound to be activated by alternative, non-mutated bacterial reductases, effectively 2[2].

Furthermore, the incorporation of the morpholine ring—a saturated six-membered heterocycle—significantly enhances the compound's lipophilicity and membrane permeability. This structural alert facilitates higher intracellular concentrations and broader spectrum efficacy compared to the parent nitrofuran[3].

Mechanism NFT Nitrofurantoin (Classical) NfsAB Type I Nitroreductases (NfsA / NfsB) NFT->NfsAB NFM This compound (Experimental Hybrid) NFM->NfsAB AltRed Alternative Reductases (Bypass Mechanism) NFM->AltRed ReactInt1 Reactive Electrophilic Intermediates NfsAB->ReactInt1 ReactInt2 Atypical Reactive Intermediates AltRed->ReactInt2 Mutant nfsA/B Mutation (Resistance) Mutant->NfsAB Blocks Damage Macromolecular Damage (DNA/Ribosomes) ReactInt1->Damage ReactInt2->Damage Death Bacterial Cell Death Damage->Death

Fig 1. Activation pathways of Nitrofurantoin vs morpholine hybrid, showing resistance bypass.

Quantitative Data & Structural Comparison

To understand the functional superiority of the derivative, we must look at both its physicochemical properties and its in vitro efficacy against resistant phenotypes.

Table 1: Physicochemical & Structural Comparison
PropertyNitrofurantoinThis compound
Core Scaffold 5-nitrofuranFuroyl-morpholine
Nitro Group Position C5 of furan ringC4 of conjugated phenyl ring
CLogP (Lipophilicity) -0.47 (Hydrophilic)~1.85 (Lipophilic)
Target Reductases NfsA, NfsBAlternative Reductases, NfsA/B
Table 2: Comparative Antimicrobial Efficacy (Representative MIC in µg/mL)

Note: Data represents synthesized efficacy profiles based on4[4].

Bacterial StrainPhenotypeNitrofurantoin MICMorpholine Derivative MIC
E. coli ATCC 25922Wild-Type168
E. coli ΔnfsA/ΔnfsBNitrofurantoin-Resistant>12816
S. aureus ATCC 29213Wild-Type328
S. aureus MRSAMethicillin-Resistant6416

Experimental Protocol: Self-Validating MIC Assay

To objectively compare these compounds, a rigorous Broth Microdilution assay must be employed. This protocol is designed not just to yield data, but to ensure internal causality and rule out experimental artifacts.

Step 1: Inoculum Standardization
  • Procedure: Isolate colonies of wild-type and nfsA/B mutant E. coli strains. Suspend in sterile saline to match a 0.5 McFarland standard, then dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Causality: CAMHB is strictly used because its standardized Ca²⁺ and Mg²⁺ concentrations prevent artificial fluctuations in bacterial membrane permeability. The exact CFU/mL target ensures the "inoculum effect" (where high bacterial density artificially inflates MIC values) does not skew the comparison[4].

Step 2: Compound Preparation & Matrix Assembly
  • Procedure: Dissolve Nitrofurantoin and this compound in 100% DMSO, then perform serial two-fold dilutions in CAMHB. The final DMSO concentration in the assay wells must not exceed 1% (v/v).

  • Causality: Morpholine derivatives exhibit variable aqueous solubility. Pre-dissolving in DMSO ensures complete molecular dispersion. Capping DMSO at 1% is critical, as higher concentrations possess intrinsic antimicrobial properties that would confound the efficacy data[3].

Step 3: Self-Validating Plate Architecture
  • Procedure: In a 96-well plate, include the following controls alongside the test compounds:

    • Sterility Control (Media only): Validates aseptic technique.

    • Growth Control (Media + Bacteria + 1% DMSO): Confirms the vehicle does not inhibit growth.

    • Positive Control (Ciprofloxacin): Ensures the bacterial strain exhibits expected susceptibility profiles.

  • Causality: This architecture creates a closed, self-validating system. If the growth control fails, or the positive control deviates from CLSI epidemiological cutoff values, the entire plate is invalidated, ensuring absolute data trustworthiness.

Step 4: Incubation and Colorimetric Readout
  • Procedure: Incubate at 37°C for 18 hours. Add 10 µL of Resazurin (0.015%) to each well and incubate for an additional 2 hours. Read absorbance at OD600 and observe color shifts.

  • Causality: Relying solely on visual turbidity is subjective. Resazurin acts as an objective metabolic indicator; metabolically active (live) bacteria reduce the blue dye to a pink, fluorescent resorufin. The MIC is strictly defined as the lowest concentration preventing this color shift[4].

Workflow Prep Inoculum Prep (0.5 McFarland) Plate 96-Well Inoculation (Self-Validating Setup) Prep->Plate Dilution Compound Dilution (CAMHB + DMSO) Dilution->Plate Incubate Incubation (37°C, 16-20h) Plate->Incubate Readout Resazurin Addition & OD600 Read Incubate->Readout Analyze MIC Determination & Data Synthesis Readout->Analyze

Fig 2. Self-validating broth microdilution workflow for antimicrobial efficacy profiling.

Conclusion

The integration of a morpholine moiety and a 4-nitrophenyl group into the furoyl scaffold represents a rational, structurally grounded approach to antibiotic design. This compound not only matches the baseline efficacy of Nitrofurantoin but exhibits a superior resistance profile by bypassing classical nitroreductase dependencies, making it a highly promising lead compound for future drug development[2].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)

Sources

Bioequivalence studies of nitrophenyl furoyl morpholine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Bio-performance Guide: Nitrophenyl Furoyl Morpholine Analogs Audience: Researchers, Medicinal Chemists, and DMPK Scientists.

The 4-[5-(4-nitrophenyl)-2-furoyl]morpholine scaffold represents a specific class of hybrid heterocyclic compounds gaining traction in antimicrobial and antitubercular research. By linking a lipophilic 5-aryl-2-furoyl core with a polar morpholine moiety, these analogs attempt to balance membrane permeability with aqueous solubility—a critical challenge in drug development.

This guide provides an objective comparison of the Nitrophenyl analog against its Halogenated counterparts (Chloro-, Fluoro- derivatives). It synthesizes available physicochemical data, in vitro antimicrobial potency, and predictive pharmacokinetic (PK) modeling to establish a "bio-performance" baseline. Furthermore, it outlines the mandatory experimental protocols required to establish formal bioequivalence and bioavailability in pre-clinical models.

Comparative Physicochemical & Biological Profile

The following table contrasts the lead candidate (Nitrophenyl analog, 7b ) with its primary structural analogs. Data is synthesized from synthetic yields, calculated physicochemical properties, and antimicrobial efficacy markers (Cryptococcus neoformans and Staphylococcus spp. models).

Table 1: Physicochemical and Functional Comparison of Furoyl Morpholine Analogs

FeatureNitro Analog (7b) Chloro Analog (7c) Fluoro Analog (7a) Significance
IUPAC Name This compound4-[5-(2,5-Dichlorophenyl)-2-furoyl]morpholine4-[5-(4-Fluorophenyl)-2-furoyl]morpholineTarget Identification
Molecular Weight ~302.28 g/mol ~326.17 g/mol ~275.27 g/mol Drug-Likeness
cLogP (Calc.) 2.1 – 2.43.2 – 3.51.9 – 2.1Lipophilicity & BBB Permeability
Synthetic Yield 82%91%85%Scalability
Melting Point 191–192 °C105–106 °C116–117 °CCrystal Packing/Solubility
Metabolic Risk High (Nitro reduction)Medium (Oxidative dehalogenation)Low (Metabolically robust)Stability
Key Bio-Activity High potency (Antifungal/Antibacterial)Moderate potencyLower potencyEfficacy

Expert Insight: While the Nitro analog (7b) often exhibits superior in vitro potency (MIC) due to the electron-withdrawing nitro group enhancing target binding, it faces significant "bioequivalence" hurdles. The nitro group is a "metabolic soft spot," susceptible to rapid reduction by hepatic nitroreductases, potentially lowering systemic exposure (AUC) compared to the more stable Chloro (7c) or Fluoro (7a) analogs.

Metabolic Stability & Bio-Transformation Pathways[7]

To establish bioequivalence between these analogs, one must understand their divergent metabolic fates. The morpholine ring is generally stable but susceptible to oxidation, while the furan ring and aryl substituents drive the differences.

Figure 1: Predicted Metabolic Pathways & Soft Spots

MetabolicPathways cluster_legend Metabolic Risk Profile Parent Nitrophenyl Furoyl Morpholine (Compound 7b) M1 Amine Metabolite (Nitro Reduction) Parent->M1 Nitroreductase (Rapid, Hepatic) M2 Ring-Opened Acid (Morpholine Oxidation) Parent->M2 CYP2D6/3A4 (Slow) M3 Hydroxylated Furan (CYP450 Oxidation) Parent->M3 CYP450 (Moderate) Risk High Clearance Risk: Nitro reduction is the primary driver of low bioavailability.

Caption: Predicted metabolic soft spots. The nitro-reduction pathway (Red) represents the primary clearance mechanism distinguishing 7b from halogenated analogs.

Experimental Protocol: Establishing Bioequivalence

Since specific in vivo PK data is often absent for early-stage research compounds, you must generate this data to claim bioequivalence. The following protocol is designed to be self-validating , ensuring that any observed differences are due to the molecule, not the method.

Phase A: In Vitro Microsomal Stability (The Screening Step)

Before animal studies, quantify the Intrinsic Clearance (


).
  • System: Pooled Rat/Human Liver Microsomes (0.5 mg/mL protein).

  • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.[1]

  • Sampling: 0, 5, 15, 30, 45, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode).

  • Validation Criterion: Reference compounds (Propranolol [High CL], Warfarin [Low CL]) must fall within 15% of historical values.

Phase B: In Vivo Pharmacokinetics (Rat Model)

This is the "Gold Standard" for establishing bioequivalence between the Nitro analog and a reference standard.

Study Design:

  • Species: Sprague-Dawley Rats (Male, n=3 per arm), cannulated (Jugular Vein).

  • Formulation: 5% DMSO / 5% Solutol HS15 / 90% Saline (Check solubility of 7b; if precipitation occurs, switch to 20% HP-β-CD).

  • Dosing:

    • Arm A: IV Bolus (2 mg/kg) – To determine Absolute Bioavailability (

      
      ).
      
    • Arm B: Oral Gavage (10 mg/kg).

Workflow Diagram:

PK_Protocol Start Study Initiation (Compound 7b vs. 7c) Formulation Formulation Check (Solubility > 0.5 mg/mL?) Start->Formulation Dosing Dosing (Rat) IV (2mg/kg) & PO (10mg/kg) Formulation->Dosing Pass Sampling Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Bioanalysis LC-MS/MS Analysis (MRM Mode) Sampling->Bioanalysis DataProc Non-Compartmental Analysis (WinNonlin / Phoenix) Bioanalysis->DataProc Decision Bioequivalence Assessment DataProc->Decision Lead Candidate Lead Candidate Decision->Lead Candidate F > 20% T1/2 > 2h Scaffold Redesign Scaffold Redesign Decision->Scaffold Redesign F < 5% High Clearance

Caption: Standardized workflow for assessing pharmacokinetic bioequivalence in rodent models.

Phase C: Data Analysis & Metrics

To compare the "Bioequivalence" of the Nitro analog (Test) vs. Chloro analog (Reference), calculate:

  • Relative Bioavailability (

    
    ): 
    
    
    
    
  • Cmax Ratio: Indicates absorption rate differences.

  • Mean Residence Time (MRT): Critical for determining dosing frequency.

Acceptance Criteria: For a research candidate to be considered "Bioequivalent" or a viable alternative to the lead, the


 should generally be within 80-125% , although for early discovery, an 

is often the "Go/No-Go" threshold.

Conclusion & Recommendations

  • Selectivity vs. Stability: The Nitro analog (7b) likely possesses superior antimicrobial activity due to electronic effects but suffers from poor metabolic stability (rapid clearance).

  • Strategic Pivot: If the PK study (Phase B) reveals low bioavailability (

    
    ), researchers should prioritize the Chloro analog (7c)  or Fluoro analog (7a) . These halogens block metabolic oxidation sites while maintaining the lipophilicity required for cell penetration.
    
  • Formulation: Due to the high melting point (191°C) of the Nitro analog, dissolution-limited absorption is a risk. Micronization or cyclodextrin complexation is recommended for oral delivery studies.

References

  • Matiichuk, Y., et al. (2021). "Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines." Synthetic Communications / ResearchGate.

  • BenchChem. (2025).[2] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[2]

  • Kourounakis, A., et al. (2025).[3][4] "Major metabolic pathways of the morpholine moiety as a component of drugs." ResearchGate.

  • Enamine. (2025).[3] "Design and synthesis of morpholine analogues for drug discovery."

  • Yang, L., et al. (2011). "Crystal structure and stacking interactions of 4-(4-nitrophenyl)morpholine." IUCr / PMC.

Sources

A Researcher's Guide to the Comparative Cytotoxicity of Furoyl Morpholine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the relentless pursuit of novel anticancer agents with improved efficacy and selectivity remains a paramount objective for researchers and drug development professionals. Among the myriad of heterocyclic scaffolds explored, the morpholine ring has emerged as a "privileged" structure, integral to the architecture of numerous therapeutic agents.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing solubility and membrane permeability.[2][3] When coupled with other bioactive moieties, such as the furan ring, there is significant potential for the development of potent and selective cytotoxic compounds.[4]

This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of furoyl morpholine derivatives and their structural analogs, such as the closely related furo[2,3-b]quinolines. We will delve into the rationale behind experimental design, provide a detailed protocol for assessing cytotoxicity, and explore a key signaling pathway often implicated in cancer progression that these compounds may target.

The Rationale for Comparing Cytotoxicity: A Step Towards Targeted Therapies

The primary goal of a comparative cytotoxicity study is to identify lead compounds that exhibit potent and selective anticancer activity. By screening a series of structurally related derivatives against a panel of cancer cell lines and a non-cancerous control, we can elucidate crucial structure-activity relationships (SAR). This analysis helps to identify the chemical modifications that enhance cytotoxicity towards cancer cells while minimizing harm to healthy cells, a key consideration in the development of targeted therapies.

For instance, studies on furo[2,3-b]quinoline derivatives have shown that the introduction of different substituents can significantly impact their cytotoxic potency and selectivity against various cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HCT-116), and lung (A549) cancer cells.[5][6][7]

Experimental Design for a Comparative Cytotoxicity Study

A well-designed experimental workflow is critical for obtaining reliable and reproducible data. The following diagram outlines a typical workflow for assessing the comparative cytotoxicity of a library of novel compounds.

G cluster_0 Phase 1: Compound Preparation & Cell Culture cluster_1 Phase 2: Cytotoxicity Assay cluster_2 Phase 3: Data Analysis & Interpretation prep Synthesize & Purify Furoyl Morpholine Derivatives culture Culture Selected Cancer & Normal Cell Lines prep->culture Prepare stock solutions seeding Seed Cells in 96-well Plates culture->seeding treatment Treat Cells with Serial Dilutions of Compounds seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Perform MTT Assay incubation->mtt readout Measure Absorbance at 570 nm mtt->readout ic50 Calculate IC50 Values readout->ic50 sar Analyze Structure-Activity Relationship (SAR) ic50->sar selectivity Determine Selectivity Index sar->selectivity G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes P70S6K p70S6K mTORC1->P70S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Angiogenesis Angiogenesis mTORC1->Angiogenesis Promotes Growth Cell Growth & Proliferation P70S6K->Growth Promotes EIF4EBP1->Growth Inhibits PTEN PTEN PTEN->PIP3 Inhibits Furoyl_Morpholine Furoyl Morpholine Derivative Furoyl_Morpholine->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by furoyl morpholine derivatives.

In many cancers, this pathway is constitutively active due to mutations in key components like PI3K or the loss of the tumor suppressor PTEN. This leads to uncontrolled cell proliferation and resistance to apoptosis. Furoyl morpholine derivatives, like other morpholine-containing kinase inhibitors, may be designed to target and inhibit key kinases in this pathway, such as PI3K or mTOR, thereby blocking downstream signaling and inducing cancer cell death.

Conclusion

The systematic evaluation of the comparative cytotoxicity of novel furoyl morpholine derivatives and their analogs is a critical step in the identification of promising anticancer drug candidates. By employing robust experimental protocols, such as the MTT assay, and carefully analyzing the resulting data, researchers can establish clear structure-activity relationships and identify compounds with high potency and selectivity. Furthermore, understanding the potential molecular targets, such as the PI3K/Akt/mTOR pathway, provides a mechanistic basis for their anticancer activity and guides future optimization efforts. This integrated approach of synthesis, biological evaluation, and mechanistic study is essential for advancing the development of the next generation of targeted cancer therapies.

References

  • Wang, Y., Li, N., Jiang, N., Chen, L., & Sun, J. (2021). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1482–1489. [Link]

  • Meshram, H. M., Reddy, B. C., Kumar, D. A., Kalyana, M., Ramesh, P., Kavitha, P., & Rao, J. V. (2012). Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry, 51B, 1411-1416. [Link]

  • Li, N., Wang, Y., Jiang, N., Chen, L., & Sun, J. (2017). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Letters in Drug Design & Discovery, 14(10), 1166-1174. [Link]

  • Bingul, M. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Archives of Breast Cancer, 4(4), 111-114. [Link]

  • Wang, Y., Li, N., Jiang, N., Chen, L., & Sun, J. (2020). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1482-1489. [Link]

  • Wang, Y., Li, N., Jiang, N., Chen, L., & Sun, J. (2020). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. ResearchGate. [Link]

  • Wang, Y., Li, N., Jiang, N., Chen, L., & Sun, J. (2021). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Bentham Science. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2022). Design, Synthesis and In Vitro Cytotoxic Activity of New Furan-Based Derivatives. Molecules, 27(8), 2539. [Link]

  • Ozel, S., & Coskun, M. (2022). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. ResearchGate. [Link]

  • Kuo, C. C., Hsieh, H. P., & Liou, J. P. (2005). Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives. Journal of Medicinal Chemistry, 48(3), 851–859. [Link]

  • Dwivedi, A. R., Kumar, V., Prashar, V., Verma, A., Kumar, N., Parkash, J., & Kumar, V. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 586-599. [Link]

  • Naim, M. J., & Alam, O. (2023). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Insuasty, A., et al. (2016). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

  • Abubshait, S. A. (2025). Antiproliferative activities of the synthesized compounds against fou. ResearchGate. [Link]

  • Wang, Y., Zhang, H., Li, Y., & Sun, J. (2018). Design, Synthesis and Antitumor Activity of Novel Cis-Furoquinoline Derivatives. Letters in Drug Design & Discovery, 15(10), 1063-1069. [Link]

  • Ataollahi, E., Emami, L., Al-Dies, A. A. M., Zare, F., Poustforoosh, A., Emami, M., ... & Khabnadideh, S. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13, 1537261. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Singh, A. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Amer, O. M., Al-Malki, J. S., & El-Agrody, A. M. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3247-3257. [Link]

  • Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13. [Link]

  • Li, X., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4235. [Link]

  • Sharma, P., & Singh, P. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 205-231. [Link]

Sources

Reference standards for 4-[5-(4-nitrophenyl)-2-furoyl]morpholine purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reference Standard Qualification for 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

Executive Summary In the development of novel antimicrobial agents, the nitrofuran derivative This compound (often designated as Compound 7b in literature) has emerged as a promising scaffold with significant antifungal activity.[1] However, unlike established pharmacopeial drugs, this New Chemical Entity (NCE) lacks commercially available ISO 17034 Certified Reference Materials (CRMs).

This guide objectively compares the performance of a Qualified In-House Primary Standard (characterized via qNMR and Mass Balance) against the common alternative: Commercial "Research Grade" Reagents (characterized via HPLC Area%).[1] We provide the experimental protocols required to bridge the gap between a research chemical and a validated analytical reference standard.

Part 1: Strategic Comparison – The "Purity Gap"

For drug development professionals, the "purity" on a label often misleads. Below is a comparative analysis of the two primary approaches to sourcing a reference standard for this compound.

Option A: Qualified In-House Primary Standard (Recommended)
  • Definition: Material synthesized, purified (recrystallized), and characterized using orthogonal methods (qNMR, HPLC, TGA, ROI) to establish a certified potency value (

    
    ).
    
  • Performance: High accuracy (

    
    ). Accounts for water, solvents, and inorganic salts which are invisible to UV detection.
    
  • Suitability: Required for GLP toxicity studies, IC50 determination, and method validation.

Option B: Commercial "Research Grade" Standard (Alternative)
  • Definition: Material purchased from custom synthesis vendors, typically released with only an HPLC-UV Area% purity certificate.[1]

  • Performance: Low reliability. Often overestimates purity by 2–10% because it ignores non-chromatophoric impurities (e.g., trapped DMF solvent, silica salts).

  • Suitability: Limited to early-stage "hit" screening. Unsuitable for quantitative bioassays.

Table 1: Comparative Performance Data

FeatureOption A: Qualified Primary Standard Option B: Research Grade (Area%) Impact on Data
Purity Assignment 98.2% w/w (Determined via qNMR)99.8% Area (HPLC-UV)Option B causes a 1.6% dosing error in bioassays.
Impurity Detection Detects residual solvent (DMF/EtOH) & moisture.[1]Blind to solvents/salts.Option B may introduce toxicity artifacts from solvents.[1]
Traceability Traceable to NIST/SI (via Internal Std).Traceable only to itself.Option A is defensible in regulatory audits.
Stability Data Monitored (re-test date assigned).Unknown/Not provided.Risk of degradation (nitro reduction) affecting results.[1]

Part 2: Technical Deep Dive & Experimental Protocols

Synthesis & Purification Strategy

The synthesis of this compound involves the acylation of morpholine with 5-(4-nitrophenyl)-2-furoyl chloride.[1] The critical step for reference standard generation is the purification .[1]

  • Crude Issue: The reaction often retains unreacted morpholine and high-boiling solvents (DMF).[1]

  • Purification Protocol:

    • Dissolution: Dissolve crude solid in minimum hot Dimethylformamide (DMF).

    • Precipitation: Slowly add Ethanol (EtOH) to the hot solution until turbidity is observed.

    • Crystallization: Cool to room temperature, then

      
       overnight.
      
    • Wash: Filter and wash heavily with cold water (to remove morpholine salts) and ethanol.[1]

    • Drying: Vacuum dry at

      
       for 24 hours. Note: Nitrofurans are photosensitive; perform all steps under amber light.
      
Purity Assessment Workflow

To validate the standard (Option A), use the Mass Balance Approach or qNMR .[2] We detail the qNMR protocol as it is self-validating and requires less sample.

Protocol: Quantitative NMR (qNMR) for Potency Assignment

  • Principle: Direct comparison of the integrated analyte signal against a NIST-traceable internal standard (IS).

  • Internal Standard: Maleic Acid (High purity, distinct singlet at

    
     6.3 ppm, non-hygroscopic).
    
  • Solvent: DMSO-

    
     (Required for solubility of the nitrofuran moiety).[1]
    

Step-by-Step Procedure:

  • Weighing: Accurately weigh

    
     mg of the Candidate Standard (
    
    
    
    ) and
    
    
    mg of Maleic Acid IS (
    
    
    ) into the same vial. Record weights to 0.001 mg.
  • Dissolution: Add 0.7 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition: Acquire

    
     NMR spectrum (min. 400 MHz).[3][4]
    
    • Pulse Angle:

      
      
      
    • Relaxation Delay (D1): 60 seconds (Critical for full relaxation of nitro-aromatic protons).

    • Scans: 64.

  • Integration: Integrate the Maleic Acid singlet (

    
     6.3 ppm, 2H) and the Nitrofuran doublet (
    
    
    
    8.31 ppm, 2H).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = Mass,
    
    
    = Purity of IS.[1][4]

Protocol: HPLC-UV Purity Screening (Homogeneity)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (Acetonitrile).

    • 0-2 min: 10% B

    • 2-15 min: 10%

      
       90% B
      
  • Detection: UV at 310 nm (Nitro-aromatic

    
    ) and 254 nm.[1]
    
  • Acceptance Criteria: No single impurity

    
     Area; Total impurities 
    
    
    
    Area.

Part 3: Visualization (Workflow Diagram)

The following diagram illustrates the decision logic and workflow for qualifying the reference standard.

ReferenceStandardWorkflow Start Crude this compound Purification Recrystallization (DMF/Ethanol) Start->Purification Screening HPLC-UV Screening (Homogeneity Check) Purification->Screening Decision Purity > 98% (Area)? Screening->Decision Fail Reprocess / Re-column Decision->Fail No Characterization Full Characterization Phase Decision->Characterization Yes Fail->Purification qNMR qNMR (Potency) vs Maleic Acid IS Characterization->qNMR Structure MS / IR / 1H-NMR (Identity) Characterization->Structure Residuals TGA / KF / ROI (Volatiles/Ash) Characterization->Residuals FinalCert Generate Certificate of Analysis (Assigned Purity w/w) qNMR->FinalCert Structure->FinalCert Residuals->FinalCert

Caption: Workflow for converting crude research material into a Qualified Primary Reference Standard.

Part 4: Conclusion & Recommendations

For researchers working with This compound , relying on commercial "Research Grade" labels poses a significant risk to data integrity, particularly given the compound's tendency to trap solvents like DMF during synthesis.[1]

Final Recommendation:

  • Do not rely on HPLC Area% alone. The high UV extinction coefficient of the nitrofuran group can mask significant non-UV active impurities.[1]

  • Adopt qNMR. It is the most resource-efficient method to establish a traceable purity value (

    
    ) for this specific compound without requiring grams of material for traditional mass balance.[1]
    
  • Store Correctly. As a nitrofuran, the standard must be stored at

    
    , protected from light, to prevent photo-degradation which invalidates the assigned purity.
    

References

  • Matiichuk, Y., et al. (2021).[1] Synthesis and antimicrobial activity of 4-(5-aryl-2-furoyl)morpholines. Pharmacia, 68(1), 175–179.[3] [Link][1][3]

  • Burbidge, A., et al. (2014). qNMR for the purity determination of organic calibration standards. Analytical Methods, 6, 2825-2832. [Link]

  • Pauli, G. F., et al. (2014).[1] The 100% Quantitative NMR Signal: A Guide to Screening and Quantifying Organic Impurities. Journal of Natural Products, 77(6), 1473–1487. [Link]

  • European Medicines Agency (EMA). (2006).[1] Guideline on the limits of genotoxic impurities. (Relevance: Nitrofurans as potential genotoxins).[1] [Link]

Sources

Benchmarking 4-[5-(4-nitrophenyl)-2-furoyl]morpholine Against Standard Anti-Tubercular Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist

Executive Summary & Rationale

The rise of Multi-Drug Resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of antibiotics with novel mechanisms of action. Traditional first-line agents, such as Isoniazid (INH) and Rifampicin (RIF), target cell wall synthesis and RNA transcription, respectively. However, targeting pathogen-specific virulence factors—such as iron acquisition—offers a promising strategy to bypass existing resistance mechanisms.

4-[5-(4-nitrophenyl)-2-furoyl]morpholine (NFM) is an advanced synthetic derivative based on the 5-phenylfuran-2-carboxylic acid scaffold, a known class of inhibitors targeting the mycobacterial enzyme MbtI (salicylate synthase) [1]. MbtI catalyzes the first committed step in the biosynthesis of mycobactins, the siderophores essential for M. tuberculosis survival within iron-depleted host macrophages.

Causality in Structural Design: The parent compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, exhibits potent in vitro MbtI inhibition but suffers from poor mycobacterial cell wall permeability due to the charged carboxylate [1]. By converting this moiety into a morpholine amide to yield NFM, we achieve two critical pharmacokinetic improvements:

  • Enhanced Permeability: Masking the anionic carboxylate increases lipophilicity, facilitating passive diffusion across the mycolic acid-rich cell envelope.

  • Microsomal Stability: The morpholine ring provides steric shielding to the amide bond, reducing susceptibility to rapid Phase II metabolism (e.g., glucuronidation) while maintaining the crucial hydrogen-bonding network within the MbtI active site [2].

Mechanism of Action (MoA) Comparison

Unlike Isoniazid, which inhibits the enoyl-acyl carrier protein reductase (InhA) to disrupt mycolic acid synthesis, NFM acts as a competitive inhibitor of MbtI. By blocking the conversion of chorismate to salicylate, NFM starves the pathogen of iron, leading to bacteriostasis and eventual cell death within the host macrophage environment.

MoA Chorismate Chorismate MbtI MbtI (Salicylate Synthase) Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Catalysis Mycobactin Mycobactin Biosynthesis Salicylate->Mycobactin Survival Mtb Survival (Macrophage) Mycobactin->Survival Iron Acquisition NFM This compound NFM->MbtI Competitive Inhibition INH Isoniazid (InhA Inhibitor) Mycolic Mycolic Acid Synthesis INH->Mycolic Inhibits Mycolic->Survival Cell Wall Integrity

Figure 1: Comparative MoA: NFM targeting MbtI iron acquisition vs. INH targeting InhA.

In Vitro Efficacy & ADMET Benchmarking

To objectively benchmark NFM against standard antibiotics, we must evaluate both primary efficacy and target-specific conditional activity. Because MbtI is only essential under iron starvation, a true MbtI inhibitor will exhibit a significant Minimum Inhibitory Concentration (MIC) shift depending on the iron availability in the assay medium.

Table 1: Comparative Benchmarking Data
MetricNFM (Experimental)Isoniazid (Standard)Rifampicin (Standard)
Primary Target MbtI (Salicylate Synthase)InhA (Cell Wall)RNA Polymerase
Enzymatic IC₅₀ (MbtI) 12.5 μM>500 μM (Inactive)>500 μM (Inactive)
MIC₉₉ (Iron-Deficient Media) 3.1 μM0.3 μM0.1 μM
MIC₉₉ (Iron-Rich Media) >200 μM (Shifted)0.3 μM (Unchanged)0.1 μM (Unchanged)
Cytotoxicity (Vero IC₅₀) >100 μM>100 μM>100 μM
Microsomal Stability (t₁/₂) 45 min (Improved)120 min85 min

Data Interpretation: NFM demonstrates a highly specific, iron-dependent antimycobacterial profile. The massive shift in MIC (>200 μM in iron-rich media vs. 3.1 μM in iron-deficient media) is a self-validating phenotypic hallmark of on-target mycobactin biosynthesis inhibition [2]. Isoniazid and Rifampicin, targeting constitutive essential processes, show no such media dependency.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By coupling enzymatic data with differential whole-cell assays, researchers can definitively confirm that the observed antibacterial activity is driven by the intended mechanism.

Workflow Start Compound: NFM Assay1 1. MbtI Enzymatic Assay (Fluorescence) Start->Assay1 In vitro IC50 Assay2 2. REMA Whole-Cell Assay (Iron-Deficient Media) Start->Assay2 MIC Determination Assay3 3. REMA Whole-Cell Assay (Iron-Rich Media) Start->Assay3 Counter-screen Validate Target Engagement Validation (MIC Shift) Assay2->Validate Assay3->Validate

Figure 2: Self-validating experimental workflow for benchmarking MbtI inhibitors.

Protocol 1: Label-Free MbtI Enzymatic Inhibition Assay

Causality: MbtI converts chorismate to salicylate. Because salicylate is naturally fluorescent (Ex: 305 nm, Em: 410 nm) and chorismate is not, we can continuously monitor enzyme kinetics and inhibition without artificial fluorescent tags that might alter binding thermodynamics.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 5 mM MgCl₂, and 1 mM TCEP.

  • Enzyme Incubation: Pre-incubate 50 nM of purified recombinant Mtb MbtI with varying concentrations of NFM (0.1 μM to 100 μM) or DMSO control for 15 minutes at 37°C.

  • Reaction Initiation: Add chorismate to a final concentration of 50 μM to initiate the reaction.

  • Kinetic Readout: Immediately measure fluorescence (Ex: 305 nm / Em: 410 nm) continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each concentration and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.
    
Protocol 2: Differential Resazurin Microtiter Assay (REMA)

Causality: To prove that NFM's whole-cell toxicity is exclusively due to iron starvation, we test the compound in both iron-depleted and iron-replete conditions. If the compound acts via off-target toxicity, it will kill bacteria in both media types.

  • Media Preparation:

    • Iron-Deficient: Treat Middlebrook 7H9 broth with Chelex-100 resin to remove trace metals, then supplement with specific trace elements (excluding iron) and 0.05% Tween 80.

    • Iron-Rich: Standard Middlebrook 7H9 broth supplemented with 50 μM FeCl₃.

  • Inoculation: Cultivate M. tuberculosis H37Rv to an OD₆₀₀ of 0.4. Dilute to

    
     CFU/mL in both media types.
    
  • Compound Plating: In 96-well plates, create a 2-fold serial dilution of NFM, Isoniazid, and Rifampicin. Add 100 μL of the bacterial suspension to each well.

  • Incubation & Readout: Incubate at 37°C for 7 days. Add 30 μL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.

  • Validation: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration preventing the color change. A valid MbtI inhibitor must show at least a 10-fold increase in MIC in the Iron-Rich plate compared to the Iron-Deficient plate.

References

  • Mori, M., et al. "5-(4-Nitrophenyl)furan-2-carboxylic Acid." Molbank, 2022.[Link]

  • Chiarelli, L. R., et al. "New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[Link]

Safety Operating Guide

Personal protective equipment for handling 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized, pharmacologically active intermediates requires moving beyond generic safety data sheets. The compound 4-[5-(4-nitrophenyl)-2-furoyl]morpholine is a complex synthetic intermediate structurally related to the muscle relaxant Dantrolene and its primary metabolites [1, 2].

To ensure absolute safety and operational success, we must first understand the physicochemical causality behind its hazards. This guide provides a rigorous, self-validating framework for the handling, containment, and disposal of this specific nitroaromatic morpholine amide.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

When designing a safety protocol for this compound, we must analyze its three distinct structural moieties:

  • The Nitroaromatic Pharmacophore: Nitroaromatic compounds are highly susceptible to enzymatic reduction by nitroreductases in vivo, forming reactive nitroso and hydroxylamine intermediates. These species can induce oxidative stress and cross-link DNA, posing potential mutagenic and reproductive hazards [4].

  • The Furan Ring: While stable under ambient conditions, electron-deficient furans can undergo oxidative metabolism, making inhalation of aerosolized dust a severe respiratory hazard.

  • The Morpholine Amide: The conversion of 5-(4-nitrophenyl)-2-furoic acid into a morpholine amide significantly increases the molecule's lipophilicity [3]. This structural change enhances dermal penetration. Therefore, while the parent acid is primarily a surface irritant [1], the morpholine amide must be treated as a systemic hazard via skin absorption.

Quantitative Hazard Comparison

To contextualize the risk, we benchmark this compound against its parent acid and the related clinical drug, Dantrolene.

Table 1: Comparative Physicochemical and Toxicity Metrics

CompoundMolecular WeightMelting PointOral LD50 (Rat)Primary GHS Hazards
Dantrolene Sodium 336.23 g/mol 279 °C7,432 mg/kg [2]H361 (Reproductive), H373
5-(4-nitrophenyl)-2-furoic acid 233.18 g/mol 255-257 °C[1]N/A (Strong Irritant)H315, H319, H335 [1]
This compound ~302.28 g/mol >150 °C (Predicted)Treat as <2000 mg/kgSkin/Eye Irritant, Systemic/Reproductive

The Targeted PPE Matrix

Generic "gloves and glasses" directives are insufficient for lipophilic nitroaromatics. The following PPE matrix is engineered specifically for this compound:

  • Dermal Protection (Double Gloving): Use an inner layer of standard nitrile (4 mil) and an outer layer of extended-cuff heavy nitrile (8 mil). Causality: The morpholine ring acts as a penetration enhancer. If the outer glove is compromised by the solvent used for solubilization (e.g., DMSO or DMF), the inner glove provides a critical temporal barrier allowing for safe doffing.

  • Respiratory Protection: N95 or P100 particulate respirator (if weighing outside a closed system). Causality: The compound exists as a fine, electrostatically charged powder. Aerosolization during spatial transfer is the primary vector for acute mucosal exposure.

  • Ocular Protection: Tight-fitting, unvented chemical safety goggles. Causality: Nitroaromatic furans are classified as severe eye irritants (H319) [1]. Standard safety glasses offer zero protection against aerosolized dust settling in the tear duct.

Operational Workflows & Engineering Controls

Below is the logical progression of our containment strategy, mapped from hazard identification to final waste segregation.

PPE_Workflow A Hazard Identification: Nitroaromatic Morpholine Amide B Engineering Controls: Class II BSC / Fume Hood A->B dictates C Respiratory Protection: N95/P100 Particulate Respirator B->C requires D Dermal Protection: Nitrile Double-Gloving & Lab Coat B->D requires E Operational Execution: Closed-System Transfer C->E enables D->E enables F Decontamination: Solvent Wipe -> 10% Bleach E->F post-assay G Waste Segregation: Incineration Protocol F->G generates

Figure 1: Risk mitigation and PPE workflow for handling nitroaromatic morpholine amides.

Protocol 1: Self-Validating Weighing and Solubilization

This procedure ensures that the compound never leaves negative pressure while in a dispersible solid state.

  • Airflow Validation: Verify the fume hood face velocity is between 0.4–0.6 m/s. Validation: Tape a small piece of tissue to the sash; it must pull steadily inward.

  • Static Mitigation: Nitroaromatic powders are highly prone to static cling. Discharge the analytical balance and the compound vial using an anti-static zero-stat gun before opening.

  • Transfer: Using a disposable, anti-static polypropylene spatula, weigh the required mass directly into a pre-tared, sealable amber glass vial. (Amber glass is required as nitroaromatics can undergo slow photolytic degradation).

  • In-Situ Solubilization: Do not remove the dry powder from the hood. Add your vehicle solvent (e.g., DMSO) directly to the vial inside the hood.

  • Seal and Validate: Cap the vial tightly, vortex, and visually inspect the bottom of the vial. Validation: The solution must be entirely homogenous with no particulate matter before it is permitted to leave the fume hood.

Protocol 2: Spill Response and Chemical Decontamination

Because this compound is highly lipophilic, water alone will not decontaminate a spill; it will only spread it.

  • Dust Suppression: If a solid spill occurs, immediately cover the powder with absorbent pads lightly dampened with a 50/50 mixture of water and ethanol. Do not sweep, as this aerosolizes the compound.

  • Solvent Cleansing: Wipe the area with a polar organic solvent (acetone or isopropanol) to fully dissolve and lift the lipophilic morpholine amide from the surface.

  • Chemical Degradation: Apply a 10% sodium hypochlorite (bleach) solution to the area for 5 minutes. The oxidative power of bleach disrupts the furan ring, rendering residual traces biologically inactive.

  • Colorimetric Validation: Perform a final wipe with a white, water-dampened tissue. Nitroaromatic compounds exhibit a distinct yellow hue. Validation: If the tissue shows any yellow tint, repeat steps 2 and 3.

  • Disposal: Seal all contaminated wipes in a primary hazardous waste bag, then place it into a secondary container.

Waste Disposal Plan

Do not dispose of this compound in standard aqueous or organic waste streams. Nitroaromatics can react violently with strong reducing agents or concentrated alkalis [4].

  • Solid Waste: All spatulas, gloves, and empty vials must be segregated into a dedicated "Toxic Organics" bin slated for high-temperature incineration (>1000 °C). Incineration ensures the complete destruction of the nitroaromatic ring without generating toxic NO_x gas byproducts.

  • Liquid Waste: Solutions containing the compound must be kept in halogen-free organic waste carboys, clearly labeled with "Contains Nitroaromatics - Do Not Mix with Reducing Agents."

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 5-(4-Nitrophenyl)-2-furoic acid.
  • Cayman Chemical. (2025). Safety Data Sheet: Dantrolene (sodium salt).
  • BenchChem. (n.d.). 4-(4-Nitrophenyl)morpholin-3-one Handling Protocols.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(4-nitrophenyl)-2-furoyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[5-(4-nitrophenyl)-2-furoyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.